Product packaging for 3-(Difluoromethoxy)-4-methylaniline(Cat. No.:CAS No. 264194-31-2)

3-(Difluoromethoxy)-4-methylaniline

Cat. No.: B1418625
CAS No.: 264194-31-2
M. Wt: 173.16 g/mol
InChI Key: YSPKMFVBKRHCMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(Difluoromethoxy)-4-methylaniline (CAS 264194-31-2) is an organic compound with the molecular formula C8H9F2NO and a molecular weight of 173.16 g/mol . This aniline derivative is characterized by the presence of both a difluoromethoxy group and a methyl group on the benzene ring, making it a valuable building block in organic synthesis and medicinal chemistry research . The compound is typically supplied as a solid and requires specific storage conditions to maintain stability; it is recommended to be kept in a dark place under an inert atmosphere, and stored in a freezer at temperatures under -20°C . Researchers utilize this compound as a key intermediate in the development and synthesis of more complex molecules. Its structure suggests potential applications in the creation of compounds for agrochemical and pharmaceutical research, particularly where the incorporation of fluorine atoms is desirable to modulate properties like metabolic stability, lipophilicity, and bioavailability . The SMILES notation for this compound is NC1=CC=C(C)C(OC(F)F)=C1 . Handling should be conducted in accordance with laboratory safety protocols. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9F2NO B1418625 3-(Difluoromethoxy)-4-methylaniline CAS No. 264194-31-2

Properties

IUPAC Name

3-(difluoromethoxy)-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO/c1-5-2-3-6(11)4-7(5)12-8(9)10/h2-4,8H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSPKMFVBKRHCMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50656117
Record name 3-(Difluoromethoxy)-4-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

264194-31-2
Record name 3-(Difluoromethoxy)-4-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(difluoromethoxy)-4-methylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to 3-(Difluoromethoxy)-4-methylaniline (CAS: 264194-31-2): A Cornerstone Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorine in Medicinal Chemistry

In the landscape of contemporary drug development, the strategic incorporation of fluorine-containing functional groups has become an indispensable tool for medicinal chemists.[1] Among these, the difluoromethoxy group (-OCF₂H) has emerged as a particularly valuable moiety, offering a unique combination of physicochemical properties that can be leveraged to significantly enhance the therapeutic potential of drug candidates. This technical guide provides an in-depth exploration of 3-(Difluoromethoxy)-4-methylaniline (CAS: 264194-31-2), a key building block that harnesses the power of the difluoromethoxy group. This aniline derivative serves as a crucial starting material in the synthesis of a variety of complex molecules, particularly in the realm of targeted therapies such as kinase inhibitors.[2] We will delve into its fundamental properties, synthesis, and applications, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its utility and potential.

The difluoromethoxy group is often considered a bioisosteric replacement for the more common methoxy (-OCH₃) or hydroxyl (-OH) groups. However, its impact extends far beyond simple mimicry. The strong carbon-fluorine bonds within the -OCF₂H group confer enhanced metabolic stability, a critical attribute for improving a drug's half-life and reducing the potential for toxic metabolites.[3] Furthermore, the electron-withdrawing nature of the fluorine atoms can modulate the acidity (pKa) of nearby functional groups and influence the overall lipophilicity of the molecule, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile. The unique ability of the difluoromethoxy group to act as a lipophilic hydrogen bond donor further expands its utility in establishing favorable interactions with biological targets.

This guide will provide a detailed examination of this compound, from its core physicochemical characteristics to its practical application in the synthesis of advanced pharmaceutical intermediates.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a starting material is paramount for its effective utilization in multi-step synthetic campaigns. The properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 264194-31-2[4]
Molecular Formula C₈H₉F₂NO[4]
Molecular Weight 173.16 g/mol [4]
IUPAC Name This compound[5]
Melting Point 34-36 °C[6]
Appearance Not specified, likely a low-melting solid or oil-
SMILES CC1=C(C=C(C=C1)N)OC(F)F[5]
InChI InChI=1S/C8H9F2NO/c1-5-2-3-6(11)4-7(5)12-8(9)10/h2-4,8H,11H2,1H3[5]
Product Family Protein Degrader Building Blocks[4]

These properties highlight this compound as a versatile building block. Its relatively low molecular weight and the presence of a reactive aniline group make it an ideal scaffold for the construction of more complex molecules. The difluoromethoxy group, as previously discussed, imparts desirable characteristics that are highly sought after in modern drug discovery programs.

Synthesis of this compound: A Plausible and Detailed Protocol

A plausible synthetic pathway is outlined below, commencing with 2-methyl-5-nitrophenol.

Step 1: Difluoromethylation of 2-methyl-5-nitrophenol

The introduction of the difluoromethoxy group is a key transformation. This is often achieved by reacting the corresponding phenol with a source of difluorocarbene, typically generated in situ, or by using a difluoromethylating agent. A common and effective method involves the use of sodium chlorodifluoroacetate as the difluorocarbene precursor.

Experimental Protocol:

  • To a solution of 2-methyl-5-nitrophenol (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).

  • Heat the mixture to a temperature of 80-100 °C.

  • Slowly add a solution of sodium chlorodifluoroacetate (2.0-3.0 eq) in DMF to the reaction mixture.

  • Maintain the reaction at the elevated temperature and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(difluoromethoxy)-2-methyl-4-nitrobenzene.

Causality Behind Experimental Choices:

  • The choice of a polar aprotic solvent like DMF is crucial for dissolving the reactants and facilitating the nucleophilic substitution reaction.

  • The use of a base like potassium carbonate is necessary to deprotonate the phenol, forming the more nucleophilic phenoxide ion.

  • Elevated temperatures are required to promote the decomposition of sodium chlorodifluoroacetate to generate the difluorocarbene intermediate.

  • Careful monitoring of the reaction is essential to prevent the formation of byproducts and to ensure complete conversion.

Step 2: Reduction of 1-(difluoromethoxy)-2-methyl-4-nitrobenzene

The final step in the synthesis is the reduction of the nitro group to the corresponding aniline. Several methods are available for this transformation, with catalytic hydrogenation being a clean and efficient option.

Experimental Protocol:

  • Dissolve 1-(difluoromethoxy)-2-methyl-4-nitrobenzene (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (10% Pd/C, 0.05-0.10 eq by weight).

  • Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) at room temperature.

  • Monitor the reaction progress by TLC or HPLC until the disappearance of the starting material.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Causality Behind Experimental Choices:

  • Catalytic hydrogenation is a widely used and highly effective method for the reduction of nitro groups, often proceeding with high yield and selectivity.

  • Palladium on carbon is a robust and reusable catalyst for this transformation.

  • The choice of solvent should be one in which both the starting material and the product are soluble.

  • Filtration through Celite is a standard procedure for the complete removal of the heterogeneous catalyst.

Synthesis_Workflow start 2-Methyl-5-nitrophenol intermediate 1-(Difluoromethoxy)-2-methyl-4-nitrobenzene start->intermediate  Step 1: Difluoromethylation (NaO₂CCF₂Cl, K₂CO₃, DMF) product This compound (CAS: 264194-31-2) intermediate->product  Step 2: Reduction (H₂, 10% Pd/C, Ethanol) Signaling_Pathway TGFB TGF-β Ligand TGFBR2 TGF-βRII TGFB->TGFBR2 TGFBR1 TGF-βRI TGFBR2->TGFBR1 recruits & phosphorylates SMAD23 SMAD2/3 TGFBR1->SMAD23 phosphorylates SMAD4 SMAD4 SMAD23->SMAD4 complexes with Nucleus Nucleus SMAD4->Nucleus translocates to Gene_Expression Target Gene Expression Nucleus->Gene_Expression regulates Inhibitor Kinase Inhibitor (Derived from This compound) Inhibitor->TGFBR1 inhibits

References

An In-depth Technical Guide to the Physicochemical Properties of 3-(Difluoromethoxy)-4-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(Difluoromethoxy)-4-methylaniline, a critical building block in modern medicinal and agrochemical research. The strategic incorporation of a difluoromethoxy group onto the 4-methylaniline scaffold imparts unique electronic and conformational properties that are highly advantageous for developing novel therapeutic agents and specialized polymers. This document details the compound's chemical identity, core physical properties, and spectroscopic signature. Furthermore, it provides validated, step-by-step experimental protocols for identity and purity confirmation via High-Performance Liquid Chromatography (HPLC) and for the determination of its acid dissociation constant (pKa) through potentiometric titration. This guide is intended for researchers, chemists, and drug development professionals who utilize fluorinated intermediates to engineer molecules with enhanced metabolic stability, improved bioavailability, and optimized target engagement.

Introduction: The Strategic Importance of this compound

This compound (CAS No. 264194-31-2) is a substituted aniline that has garnered significant interest as a versatile intermediate in organic synthesis. Its value lies in the unique combination of a nucleophilic aniline moiety, a lipophilic methyl group, and the electronically distinct difluoromethoxy (-OCF₂H) group.

The difluoromethoxy group serves as a bioisostere for more common functionalities like methoxy or hydroxyl groups. Its introduction into a molecule can profoundly influence key pharmacological parameters by:

  • Enhancing Metabolic Stability: The strong carbon-fluorine bonds are resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes, thus reducing metabolic degradation and prolonging the in vivo half-life of a drug candidate.

  • Modulating Lipophilicity: The -OCF₂H group increases lipophilicity, which can improve a molecule's ability to cross biological membranes, such as the blood-brain barrier. This is a crucial factor in the design of neurologically active agents.

  • Altering Acidity/Basicity: The electron-withdrawing nature of the fluorine atoms lowers the pKa of the aniline nitrogen compared to its non-fluorinated analog, influencing the compound's ionization state at physiological pH and thereby affecting solubility, receptor binding, and off-target effects.

Given these advantages, this compound is frequently employed as a key building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders, and in the development of advanced materials like protein degraders.[1] A thorough understanding of its physicochemical properties is therefore essential for its effective handling, reaction optimization, and rational incorporation into complex molecular designs.

Chemical Identity and Molecular Structure

A precise characterization of a molecule begins with its unambiguous identification. The key identifiers and structural details for this compound are summarized below.

Table 1: Chemical Identity of this compound

IdentifierValueSource(s)
CAS Number 264194-31-2[1]
Molecular Formula C₈H₉F₂NO[1]
Molecular Weight 173.16 g/mol [1]
IUPAC Name This compound[2]
Synonyms Benzenamine, 3-(Difluoromethoxy)-4-Methyl-[2]
InChI InChI=1S/C8H9F2NO/c1-5-2-3-6(11)4-7(5)12-8(9)10/h2-4,8H,11H2,1H3[2][3]
SMILES CC1=C(C=C(C=C1)N)OC(F)F[2][3]

The molecular structure features a p-toluidine (4-methylaniline) core with a difluoromethoxy substituent at the 3-position. This specific arrangement of functional groups dictates the compound's reactivity and physical properties.

Figure 1: Molecular Structure of this compound.

Core Physicochemical Properties

The physical state, solubility, and thermal characteristics of a compound are fundamental properties that inform its storage, handling, and application in chemical synthesis.

Table 2: Summary of Physicochemical Properties

PropertyValueComments / Source(s)
Appearance SolidInferred from melting point. Related anilines are often colorless to yellow/brown oily liquids.
Melting Point 34 - 36 °C[2]
Boiling Point Not AvailableData not found in surveyed literature. A related isomer, 3-(Difluoromethoxy)aniline, boils at 201-202 °C.
Density Not AvailableData not found in surveyed literature. A related isomer, 3-(Difluoromethoxy)aniline, has a density of 1.276 g/mL at 25°C.
Solubility Slightly soluble in water; Soluble in organic solvents (e.g., alcohols, acetone, chloroform).General property of anilines. The -OCF₂H group is known to improve solubility in formulations.
Predicted XlogP 3.1[3]
Predicted pKa ~3.5 - 4.5Estimated based on the electron-withdrawing effect of the -OCF₂H group on the aniline amine. Aniline has a pKa of 4.6.
  • Melting Point: The compound is a low-melting solid at room temperature, which is an important consideration for handling and storage.[2]

  • Solubility & Lipophilicity (LogP): As is typical for anilines, solubility in water is limited, but it is readily soluble in common organic solvents. The partition coefficient (LogP) is a measure of lipophilicity. The predicted XlogP value of 3.1 indicates that the compound is significantly lipophilic, favoring partitioning into non-aqueous environments.[3] This property is critical for its ability to cross cell membranes in biological systems.

Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment are non-negotiable requirements in chemical research. Spectroscopic methods provide a fingerprint of the molecule, while chromatography is the gold standard for determining purity.

Expected Spectroscopic Features

While specific spectra for this compound are not widely published, its structure allows for the prediction of key features:

  • ¹H NMR: Expect signals for the aromatic protons (3H), the aniline amine protons (-NH₂, 2H, broad), the methyl group protons (-CH₃, 3H), and a characteristic triplet for the difluoromethoxy proton (-OCF₂H , 1H) due to coupling with the two fluorine atoms.

  • ¹³C NMR: Signals corresponding to the eight unique carbon atoms are expected, including the aromatic carbons, the methyl carbon, and the difluoromethoxy carbon.

  • ¹⁹F NMR: A doublet is expected, corresponding to the two equivalent fluorine atoms coupled to the adjacent proton.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine (~3300-3500 cm⁻¹), C-H stretching for aromatic and alkyl groups (~2850-3100 cm⁻¹), C=C stretching for the aromatic ring (~1500-1600 cm⁻¹), and strong C-F stretching bands (~1000-1200 cm⁻¹).[4]

  • Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z 173.16. Common adducts in electrospray ionization (ESI) would include [M+H]⁺ at m/z 174.07.[3]

Protocol 1: Purity and Identity Confirmation via HPLC-UV

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a robust and routine method for assessing the purity of aromatic compounds like anilines.

Objective: To determine the purity of a this compound sample and confirm its identity by retention time comparison with a reference standard.

Methodology:

  • Instrumentation:

    • HPLC system with a binary pump, autosampler, column thermostat, and UV-Vis detector.

    • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[5]

  • Reagents and Materials:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or ultrapure)

    • This compound reference standard and sample for analysis.

    • Methanol (for sample dissolution).

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v).[5] The exact ratio may require optimization.

    • Flow Rate: 1.0 mL/min.[5]

    • Column Temperature: 30 °C.[5]

    • Detection Wavelength: 254 nm.[5]

    • Injection Volume: 10 µL.

  • Procedure:

    • Standard Preparation: Accurately weigh and dissolve the reference standard in methanol to prepare a stock solution of 1 mg/mL. Prepare a working standard of ~50 µg/mL by diluting the stock solution with the mobile phase.

    • Sample Preparation: Prepare the analysis sample in the same manner as the standard.

    • System Equilibration: Purge the pump lines and equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Analysis:

      • Inject a blank (mobile phase) to ensure no system contamination.

      • Inject the working standard solution to determine the retention time (RT) of the analyte.

      • Inject the sample solution.

    • Data Processing:

      • Identify the peak in the sample chromatogram that corresponds to the retention time of the standard.

      • Calculate the purity of the sample using the area percent method:

        • Purity (%) = (Area of Analyte Peak / Total Area of All Peaks) x 100

Self-Validation and Trustworthiness: The protocol's integrity is ensured by running a reference standard to confirm the identity of the main peak in the sample. A stable baseline and consistent retention times across multiple injections validate the stability and precision of the chromatographic system.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Standard (1 mg/mL stock) dilute_std Dilute to 50 µg/mL in Mobile Phase prep_std->dilute_std prep_sample Prepare Sample (1 mg/mL stock) dilute_sample Dilute to 50 µg/mL in Mobile Phase prep_sample->dilute_sample autosampler Autosampler Injection (10 µL) dilute_std->autosampler Standard dilute_sample->autosampler Sample column C18 Column (30°C, 1 mL/min) autosampler->column detector UV Detector (254 nm) column->detector chromatogram Generate Chromatogram detector->chromatogram analysis Calculate Purity (Area % Method) chromatogram->analysis

Figure 2: Workflow for HPLC Purity and Identity Confirmation.

Acidity and Lipophilicity (pKa & LogP)

The acid dissociation constant (pKa) of the conjugate acid of the aniline and the compound's LogP are paramount for predicting its behavior in biological systems. These values govern solubility, absorption, distribution, metabolism, and excretion (ADME) properties.

  • pKa: The pKa value indicates the pH at which the aniline nitrogen is 50% protonated (as an anilinium ion) and 50% in its free base form. The strong electron-withdrawing effect of the two fluorine atoms in the -OCF₂H group is expected to decrease the electron density on the nitrogen atom, making it a weaker base than non-fluorinated anilines. Therefore, its pKa is predicted to be lower than that of aniline (pKa ≈ 4.6). This shift can have significant consequences for drug-receptor interactions and aqueous solubility.

Protocol 2: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly reliable and direct method for determining the pKa of ionizable compounds.[6]

Objective: To experimentally determine the pKa of the conjugate acid of this compound.

Methodology:

  • Instrumentation:

    • Automatic titrator or a pH meter with a high-precision combination pH electrode.

    • Magnetic stirrer and stir bar.

    • Calibrated burette or micropipettes.

  • Reagents and Materials:

    • This compound (~20 mg).[7]

    • Standardized 0.1 M Hydrochloric Acid (HCl).[8]

    • Standardized 0.1 M Sodium Hydroxide (NaOH), carbonate-free.[8]

    • Potassium Chloride (KCl) for maintaining ionic strength.[8]

    • Methanol or another co-solvent if solubility is low.[7]

    • Deionized, degassed water (purged with nitrogen).[8]

  • Procedure:

    • Calibration: Calibrate the pH electrode using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0).[9]

    • Sample Preparation: Accurately weigh the sample and dissolve it in a known volume (e.g., 20 mL) of water to a concentration of approximately 1 mM.[8][9] Add a co-solvent like methanol if needed to ensure complete dissolution.[7] Add KCl to maintain a constant ionic strength (e.g., 0.15 M).[9]

    • Titration:

      • Place the solution in a jacketed vessel to maintain a constant temperature.

      • Purge the solution with nitrogen to remove dissolved CO₂.[8]

      • While stirring, acidify the solution with 0.1 M HCl to a pH of ~2 to ensure the aniline is fully protonated.[8][9]

      • Titrate the solution by adding small, precise increments of 0.1 M NaOH.

      • Record the pH value after each addition, allowing the reading to stabilize.

      • Continue the titration until a pH of ~12 is reached.[9]

    • Data Analysis:

      • Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

      • The pKa is the pH at the half-equivalence point, which can be found at the midpoint of the steep inflection region of the curve.

      • Alternatively, calculate the first derivative of the curve (ΔpH/ΔV). The peak of the derivative plot corresponds to the equivalence point. The pKa is the pH at half of this volume.

      • Perform the titration in triplicate to ensure reproducibility.[8]

Self-Validation and Trustworthiness: The protocol's accuracy is grounded in the precise calibration of the pH meter and the use of standardized titrants. Performing the experiment in triplicate and calculating the standard deviation provides a robust measure of the result's reliability.[8]

Chemical Properties and Stability

  • Reactivity: The primary amine group of this compound is a versatile functional handle. It undergoes typical aniline reactions, including diazotization to form diazonium salts (precursors for a wide range of functional groups), acylation, and N-alkylation. The electron-withdrawing nature of the -OCF₂H group may slightly deactivate the aromatic ring towards electrophilic substitution compared to p-toluidine.

  • Stability and Storage: Like many anilines, this compound can be sensitive to air and light, potentially darkening over time due to oxidation and polymerization. For long-term storage, it should be kept in a tightly sealed, opaque container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated. It is incompatible with strong oxidizing agents and strong acids.

Safety and Handling

As a substituted aniline, this compound requires careful handling. While specific toxicological data is limited, compounds in this class are generally considered hazardous.

  • Hazards: Causes skin and serious eye irritation. May cause respiratory irritation. Harmful if swallowed.[2]

  • Personal Protective Equipment (PPE): Always handle this compound inside a chemical fume hood. Wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids and oxidizing agents. Keep the container tightly closed.

Conclusion

This compound is a high-value chemical intermediate whose utility is derived from a unique set of physicochemical properties imparted by its fluorinated substituent. Its low melting point, significant lipophilicity, and tunable basicity make it an attractive building block for chemists in the pharmaceutical and material science sectors. The analytical and experimental protocols detailed in this guide provide a robust framework for ensuring the quality, identity, and proper characterization of this compound, enabling its confident application in cutting-edge research and development.

References

A Technical Guide to 3-(Difluoromethoxy)-4-methylaniline: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Scaffolds

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. Among the repertoire of fluorinated moieties, the difluoromethoxy (-OCF₂H) group has emerged as a uniquely valuable substituent. This guide provides an in-depth technical overview of 3-(Difluoromethoxy)-4-methylaniline, a key aromatic amine building block. We will explore its fundamental properties, a robust synthetic pathway, analytical validation techniques, and its critical role in the development of next-generation therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile intermediate in their research and development programs.

Physicochemical and Structural Properties

This compound is a substituted aniline derivative whose structural features make it an attractive intermediate for introducing the difluoromethoxy group into more complex molecules. Its core data is summarized below.

PropertyValueReference(s)
Molecular Formula C₈H₉F₂NO[1]
Molecular Weight 173.16 g/mol N/A
Monoisotopic Mass 173.06522 Da[1]
CAS Number 264194-31-2N/A
IUPAC Name This compound[2]
Predicted XlogP 3.1[1]
Appearance Solid (typical)N/A

The Difluoromethoxy Group: A Bioisostere with Unique Advantages

The utility of this compound is intrinsically linked to the properties conferred by the -OCF₂H group. Unlike the more common methoxy (-OCH₃) or trifluoromethoxy (-OCF₃) groups, the difluoromethoxy moiety offers a nuanced and powerful combination of attributes.[3]

  • Metabolic Stability: A primary driver for its use is the enhancement of metabolic stability. The carbon-fluorine bonds are exceptionally strong and resistant to enzymatic cleavage by metabolic enzymes like the cytochrome P450 family.[4] Replacing a metabolically labile group, such as a methoxy group susceptible to O-demethylation, can significantly increase a drug's half-life and bioavailability.[3]

  • Lipophilic Hydrogen Bond Donor: The difluoromethoxy group is considered a lipophilic hydrogen bond donor, a rare and valuable characteristic in drug design.[4][5] The acidity of its hydrogen atom allows it to form hydrogen bonds, enabling it to act as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH) groups, which are often critical for target binding but can be metabolic liabilities.[3][4][5]

  • Modulation of Physicochemical Properties: The -OCF₂H group is weakly electron-withdrawing and moderately lipophilic, generally increasing a molecule's logP value to a lesser extent than a -OCF₃ group.[4] This allows for the fine-tuning of a compound's solubility and membrane permeability, which are critical determinants of its pharmacokinetic profile.[3]

Synthesis and Mechanistic Considerations

While numerous proprietary methods exist, a robust and logical synthetic pathway to this compound can be constructed from readily available starting materials. The following multi-step protocol is based on established and reliable organic transformations, such as O-difluoromethylation of a phenol followed by reduction of a nitro group.[6]

Proposed Synthetic Workflow

G cluster_0 Step 1: O-Difluoromethylation cluster_1 Step 2: Nitro Group Reduction A 2-Methyl-5-nitrophenol B Intermediate: 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene A->B  ClCHF₂, Base (e.g., K₂CO₃)  Solvent (e.g., DMF)  Heat C Final Product: This compound B->C  Reducing Agent (e.g., H₂, Pd/C)  or Fe/HCl  Solvent (e.g., EtOH)

Caption: A plausible two-step synthesis of this compound.

Detailed Experimental Protocol (Representative)

Step 1: Synthesis of 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene

  • System Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-methyl-5-nitrophenol (1.0 eq), potassium carbonate (K₂CO₃, 2.5 eq), and anhydrous N,N-Dimethylformamide (DMF).

  • Reaction Initiation: Purge the system with nitrogen. Heat the stirred suspension to 80-90 °C.

  • Difluoromethylation: Bubble chlorodifluoromethane (ClCHF₂) gas through the reaction mixture at a steady rate for 4-6 hours. Causality Note: The basic conditions deprotonate the phenol, forming a phenoxide that acts as a nucleophile to displace the chloride from ClCHF₂. DMF is an excellent polar aprotic solvent for this type of Sₙ2 reaction.

  • Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the intermediate product.

Step 2: Synthesis of this compound

  • System Setup: To a flask suitable for hydrogenation (e.g., a Parr shaker vessel), add 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene (1.0 eq), palladium on carbon (10% Pd/C, ~5 mol%), and a solvent such as ethanol or ethyl acetate.

  • Reduction: Seal the vessel and purge thoroughly with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen (typically 50 psi) and shake or stir vigorously at room temperature until hydrogen uptake ceases (typically 2-4 hours). Causality Note: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups to anilines. The palladium surface catalyzes the addition of hydrogen across the N-O bonds.

  • Workup: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the final product, this compound. The product can be further purified by recrystallization or chromatography if necessary.

Analytical Characterization and Quality Control

Ensuring the identity, purity, and quality of this compound is paramount. A suite of analytical techniques should be employed for comprehensive characterization.

TechniquePurposeExpected Results
¹H NMR Structural confirmation and purityAromatic protons in the ~6.5-7.5 ppm range; a singlet for the methyl (-CH₃) group ~2.2 ppm; a characteristic triplet for the -OCF₂H proton at ~6.5-7.0 ppm with a large J-coupling (~70-75 Hz); a broad singlet for the amine (-NH₂) protons.
¹³C NMR Carbon skeleton confirmationAromatic carbons, a methyl carbon, and a triplet for the -O CF₂H carbon due to C-F coupling.
¹⁹F NMR Fluorine presence confirmationA doublet corresponding to the two equivalent fluorine atoms, coupled to the proton of the difluoromethoxy group.
Mass Spec (MS) Molecular weight verification[M+H]⁺ ion at m/z ~174.07.[1]
HPLC Purity assessmentA single major peak under appropriate reversed-phase conditions, with purity typically >98%.
Exemplary HPLC Method Development

A standard approach for purity analysis would involve a reversed-phase HPLC method.

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

This self-validating system of orthogonal analytical techniques ensures that the material meets the stringent identity and purity requirements for use in pharmaceutical and chemical research.[7]

Applications in Drug Discovery

This compound is not an active pharmaceutical ingredient (API) itself but rather a crucial building block. Its structure is valuable for creating aromatic amines with potential biological activity that can be incorporated into drug candidates. Its primary application lies in serving as a key precursor in medicinal chemistry programs aimed at developing new therapeutic agents, particularly where enhanced metabolic stability and modulated lipophilicity are desired.[8] The strategic placement of the difluoromethoxy and methyl groups can influence receptor binding, protein interactions, and overall pharmacokinetic profiles of the final compound.

Safety and Handling

According to available safety data, this compound should be handled with care in a well-ventilated laboratory environment, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

This compound represents a sophisticated chemical tool for the modern medicinal chemist. Its value is derived from the unique and advantageous properties of the difluoromethoxy group, which provides a reliable strategy for overcoming common drug development hurdles such as poor metabolic stability. By understanding its physicochemical properties and employing robust synthetic and analytical methodologies, researchers can effectively leverage this building block to design and create novel drug candidates with improved pharmacokinetic profiles and therapeutic potential.

References

Spectral Data Analysis of 3-(Difluoromethoxy)-4-methylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the predicted spectral data for 3-(Difluoromethoxy)-4-methylaniline, a key intermediate in pharmaceutical and agrochemical research.[1] Due to the limited availability of public experimental spectral data for this specific compound, this guide leverages high-quality computational predictions for ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry, and IR spectroscopy. The methodologies for acquiring such spectra are detailed, offering researchers and drug development professionals a robust framework for the characterization of this and similar fluorinated aromatic amines. The causality behind experimental choices and the principles of data interpretation are discussed to ensure a thorough understanding of the structural elucidation process.

Introduction: The Significance of this compound

This compound (C₈H₉F₂NO, Molar Mass: 173.16 g/mol , CAS: 264194-31-2) is an aromatic amine of significant interest in synthetic chemistry.[2] The presence of the difluoromethoxy group imparts unique electronic properties, influencing the molecule's reactivity, lipophilicity, and metabolic stability. These characteristics make it a valuable building block in the development of novel pharmaceuticals and agrochemicals.

Accurate structural characterization is paramount in the synthesis and application of such compounds. Spectroscopic techniques provide the necessary tools for confirming the identity and purity of this compound. This guide presents a detailed analysis of its predicted spectral data, coupled with field-proven methodologies for experimental data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms in the molecule.

Predicted Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~6.8-7.2m3HAr-H
~6.5 (t, J ≈ 74 Hz)t1HOCF₂H
~3.5 (s)s2HNH
~2.2 (s)s3HAr-CH

Interpretation and Rationale:

  • Aromatic Protons (Ar-H): The three protons on the benzene ring are expected to appear in the aromatic region (~6.8-7.2 ppm). Their specific chemical shifts and coupling patterns will be influenced by the activating amino group and the electron-withdrawing difluoromethoxy group.

  • Difluoromethoxy Proton (-OCF₂H): This proton will exhibit a characteristic triplet due to coupling with the two adjacent fluorine atoms. The large coupling constant (J) of approximately 74 Hz is a hallmark of the -CF₂H group. Its chemical shift is significantly downfield due to the strong deshielding effect of the two fluorine atoms and the oxygen atom.

  • Amine Protons (-NH₂): The protons of the primary amine will likely appear as a broad singlet around 3.5 ppm. The chemical shift of amine protons can be highly variable and is dependent on solvent, concentration, and temperature due to hydrogen bonding.[3]

  • Methyl Protons (-CH₃): The methyl group attached to the aromatic ring is expected to be a singlet in the upfield region (~2.2 ppm).

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

Predicted Chemical Shift (δ) ppmMultiplicity (due to C-F coupling)Assignment
~145-150sC -NH₂
~130-140sAr-C
~115-125t (J ≈ 250-260 Hz)OC F₂H
~110-120sAr-C
~15-20sAr-C H₃

Interpretation and Rationale:

  • Aromatic Carbons (Ar-C): The six aromatic carbons will resonate in the typical downfield region for benzene derivatives. The carbon attached to the nitrogen (C -NH₂) will be significantly influenced by the amino group.

  • Difluoromethoxy Carbon (-O CF₂H): The carbon of the difluoromethoxy group will appear as a triplet due to coupling with the two fluorine atoms. The large one-bond carbon-fluorine coupling constant (¹JCF) is a key diagnostic feature.

  • Methyl Carbon (Ar-C H₃): The methyl carbon will be found in the upfield aliphatic region.

Predicted ¹⁹F NMR Spectral Data

¹⁹F NMR is a powerful tool for characterizing fluorinated organic compounds.

Predicted Chemical Shift (δ) ppmMultiplicityAssignment
~ -80 to -90d (J ≈ 74 Hz)OF ₂CH

Interpretation and Rationale:

  • The two fluorine atoms of the difluoromethoxy group are chemically equivalent and will therefore give rise to a single signal in the ¹⁹F NMR spectrum.

  • This signal will be a doublet due to coupling with the single proton of the difluoromethoxy group. The coupling constant should be identical to that observed in the ¹H NMR spectrum for the -OCF₂H proton.

Experimental Protocol for NMR Data Acquisition

NMR_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing prep Dissolve ~10-20 mg of This compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). filter Filter the solution into a 5 mm NMR tube. prep->filter instrument Place the NMR tube in the spectrometer (e.g., 400 MHz). shim Shim the magnetic field to optimize homogeneity. instrument->shim acquire_h1 Acquire ¹H NMR spectrum. shim->acquire_h1 acquire_c13 Acquire ¹³C NMR spectrum. acquire_h1->acquire_c13 acquire_f19 Acquire ¹⁹F NMR spectrum. acquire_c13->acquire_f19 process Apply Fourier transform, phase correction, and baseline correction to the FIDs. integrate Integrate the signals in the ¹H NMR spectrum. process->integrate peak_pick Peak pick all spectra and reference to the solvent signal or an internal standard. integrate->peak_pick cluster_prep cluster_prep cluster_acquisition cluster_acquisition cluster_prep->cluster_acquisition cluster_processing cluster_processing cluster_acquisition->cluster_processing

Caption: Workflow for NMR data acquisition and processing.

Causality in Protocol Choices:

  • Solvent Selection: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. The choice of solvent (e.g., CDCl₃ for good solubility of many organic compounds, DMSO-d₆ for more polar compounds) can influence the chemical shifts, particularly for the -NH₂ protons due to hydrogen bonding.

  • Shimming: This step is crucial for obtaining high-resolution spectra with sharp lines, which is essential for accurate determination of chemical shifts and coupling constants.

  • Acquisition Parameters: The number of scans for each nucleus will depend on the concentration of the sample and the natural abundance of the isotope (¹³C has a low natural abundance, requiring more scans).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

Predicted Mass Spectrometry Data
IonPredicted m/z
[M+H]⁺174.07250
[M+Na]⁺196.05444
[M-H]⁻172.05794

Data sourced from PubChemLite.[4]

Interpretation and Rationale:

  • [M+H]⁺: This represents the protonated molecule and is often the most abundant ion in positive-ion electrospray ionization (ESI). Its accurate mass can be used to confirm the elemental formula of the compound.

  • [M+Na]⁺: The sodium adduct is also commonly observed in ESI-MS, especially if there is a trace amount of sodium salts present in the sample or solvent.

  • [M-H]⁻: In negative-ion mode, the deprotonated molecule can be observed.

Experimental Protocol for Mass Spectrometry Data Acquisition

MS_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis prep Prepare a dilute solution (e.g., 1-10 µg/mL) of the compound in a suitable solvent (e.g., methanol, acetonitrile). infuse Infuse the sample solution into the mass spectrometer's ion source (e.g., ESI). ionize Optimize ionization parameters (e.g., capillary voltage, gas flow) in both positive and negative ion modes. infuse->ionize acquire Acquire the mass spectrum over a suitable m/z range. ionize->acquire identify Identify the molecular ion peaks ([M+H]⁺, [M+Na]⁺, [M-H]⁻). compare Compare the experimental m/z values with the theoretical values for the expected elemental formula. identify->compare cluster_prep cluster_prep cluster_acquisition cluster_acquisition cluster_prep->cluster_acquisition cluster_analysis cluster_analysis cluster_acquisition->cluster_analysis

Caption: Workflow for Mass Spectrometry data acquisition and analysis.

Causality in Protocol Choices:

  • Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar organic molecules like anilines, as it typically produces intact molecular ions with minimal fragmentation.

  • Solvent Choice: The solvent should be volatile and compatible with the ESI process. Methanol and acetonitrile are common choices.

  • Positive and Negative Ion Modes: Acquiring data in both modes provides a more complete picture, as some compounds ionize more efficiently in one mode over the other.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted Infrared (IR) Spectral Data
Predicted Wavenumber (cm⁻¹)IntensityAssignment
~3400-3300MediumN-H stretch (asymmetric and symmetric)
~3000-3100MediumAromatic C-H stretch
~2900-3000MediumAliphatic C-H stretch
~1620StrongN-H bend
~1500-1600Medium-StrongAromatic C=C stretch
~1200-1300StrongC-N stretch
~1000-1100StrongC-O stretch and C-F stretch

Interpretation and Rationale:

  • N-H Stretch: The two bands in the 3400-3300 cm⁻¹ region are characteristic of a primary amine (-NH₂).[3]

  • C-H Stretches: The bands above 3000 cm⁻¹ correspond to the aromatic C-H bonds, while those just below 3000 cm⁻¹ are from the methyl group.

  • N-H Bend: The strong absorption around 1620 cm⁻¹ is due to the scissoring vibration of the -NH₂ group.

  • Aromatic C=C Stretch: Multiple bands in the 1500-1600 cm⁻¹ region are typical for the benzene ring.

  • C-N and C-O/C-F Stretches: The fingerprint region (below 1500 cm⁻¹) will contain complex vibrations. The strong absorptions between 1000-1300 cm⁻¹ are expected to arise from the C-N bond of the aniline and the C-O and C-F bonds of the difluoromethoxy group.

Experimental Protocol for IR Data Acquisition

IR_Workflow cluster_prep Sample Preparation (Thin Film) cluster_acquisition Data Acquisition cluster_analysis Data Analysis dissolve Dissolve a small amount of the solid sample in a volatile solvent (e.g., acetone). apply Apply a drop of the solution to a salt plate (e.g., NaCl or KBr). dissolve->apply evaporate Allow the solvent to evaporate, leaving a thin film of the sample. apply->evaporate background Acquire a background spectrum of the empty spectrometer. sample Place the salt plate with the sample film in the spectrometer and acquire the sample spectrum. background->sample process The instrument software automatically ratios the sample spectrum against the background spectrum. identify Identify the characteristic absorption bands and assign them to the corresponding functional groups. process->identify cluster_prep cluster_prep cluster_acquisition cluster_acquisition cluster_prep->cluster_acquisition cluster_analysis cluster_analysis cluster_acquisition->cluster_analysis

Caption: Workflow for IR data acquisition and analysis.

Causality in Protocol Choices:

  • Thin Film Method: This is a simple and common method for obtaining IR spectra of solid samples. It avoids the need for making a KBr pellet.

  • Background Spectrum: The background spectrum is essential to subtract the absorptions from atmospheric CO₂ and water vapor, as well as any instrumental artifacts, resulting in a spectrum of only the sample.

  • Salt Plates: Materials like NaCl and KBr are transparent to infrared radiation in the typical analytical range.

Conclusion

References

The Difluoromethoxy Group in Aniline Derivatives: A Technical Guide to Physicochemical Modulation and Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, offering a powerful toolkit to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1][2] Among these, the difluoromethoxy group (-OCF₂H) has emerged as a substituent of particular interest, providing a unique combination of properties that can be leveraged to enhance metabolic stability, fine-tune lipophilicity, and introduce favorable intermolecular interactions.[1] This technical guide provides a comprehensive overview of the role of the difluoromethoxy group, with a specific focus on its impact on aniline derivatives—a common scaffold in numerous therapeutic agents. We will explore its fundamental physicochemical properties, its strategic application in drug design as a bioisostere, its profound effect on the basicity of the aniline nitrogen, and the synthetic methodologies for its introduction.

The Unique Physicochemical Profile of the Difluoromethoxy Group

The difluoromethoxy group occupies a unique space between the well-known methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups. Its properties are often intermediate, affording medicinal chemists a greater degree of control in the fine-tuning of molecular characteristics.[1]

Lipophilicity and Electronic Effects

The lipophilicity of a substituent, often measured by the Hansch hydrophobicity parameter (π), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The -OCF₂H group is more lipophilic than a methoxy group but less so than a trifluoromethoxy group.[3][4] This moderate lipophilicity can be advantageous for enhancing membrane permeability without drastically reducing aqueous solubility.[3]

Electronically, the two fluorine atoms impart a significant inductive electron-withdrawing effect, while the oxygen atom can participate in resonance donation. The net effect, however, is weakly electron-withdrawing. This is reflected in its Hammett sigma constant (σp), which influences the acidity and basicity of proximal functional groups.[3]

Table 1: Comparative Physicochemical Properties of Methoxy and Fluorinated Methoxy Substituents

Substituent Hansch π Value Hammett Constant (σp) Key Features
Methoxy (-OCH₃) -0.02 -0.27 Electron-donating, metabolically labile (O-demethylation).
Difluoromethoxy (-OCF₂H) +0.55 +0.14 Weakly electron-withdrawing, metabolically stable, H-bond donor.[3]

| Trifluoromethoxy (-OCF₃) | +1.04 | +0.35 | Strongly electron-withdrawing, metabolically stable, highly lipophilic.[4][5] |

The Lipophilic Hydrogen Bond Donor

A defining and highly valuable characteristic of the difluoromethoxy group is its ability to function as a hydrogen bond (H-bond) donor.[6] The powerful electron-withdrawing effect of the adjacent fluorine atoms polarizes the C-H bond, rendering the hydrogen sufficiently acidic to engage in hydrogen bonding.[7] This is a rare feature, not present in either the methoxy or trifluoromethoxy analogues, and allows the -OCF₂H group to act as a bioisostere for hydroxyl (-OH), thiol (-SH), and even amine (-NH₂) groups.[8][9][10] This capability can maintain or enhance binding affinity with biological targets while simultaneously improving metabolic stability.[3][7] The hydrogen bond acidity can be quantified using Abraham's solute ¹H NMR analysis, with the difluoromethyl group showing H-bond donor capabilities similar to aniline and thiophenol.[11][7]

Conformational Influence

The conformation of aryl ethers is influenced by stereoelectronic effects. While aryl methoxy groups (-OCH₃) tend to be coplanar with the aromatic ring to maximize resonance, the bulky and electron-withdrawing nature of the trifluoromethoxy group (-OCF₃) forces it into an orthogonal conformation.[6][12] The difluoromethoxy group is unique in that it has no strong orientational preference and can adopt various conformations with low energy barriers.[6][13] This conformational flexibility allows the substituent to adapt to the specific topology of a binding pocket, potentially optimizing drug-target interactions.[6][14]

Strategic Application in Drug Design

The distinct properties of the -OCF₂H group translate into several key advantages in the optimization of lead compounds.

Bioisosterism and Metabolic Stability

A primary application of the difluoromethoxy group is to enhance metabolic stability.[3] The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450s.[4][5]

  • Blocking O-Demethylation: Replacing a metabolically labile methoxy group with -OCF₂H is a common and effective strategy to block O-demethylation, a major metabolic pathway for many drugs. This substitution can significantly increase a drug's half-life and bioavailability.[1][3]

  • Replacing Hydroxyl/Thiol Groups: As a hydrogen-bond-donating bioisostere, the -OCF₂H group can replace -OH or -SH groups to prevent metabolic glucuronidation or oxidation at these sites, while preserving the crucial hydrogen bonding interactions required for target affinity.[1][7]

G cluster_0 Metabolically Labile Groups cluster_1 Bioisosteric Replacement cluster_2 Improved Properties Methoxy\n(-OCH3) Methoxy (-OCH3) O-Demethylation O-Demethylation Methoxy\n(-OCH3)->O-Demethylation Difluoromethoxy\n(-OCF2H) Difluoromethoxy (-OCF2H) O-Demethylation->Difluoromethoxy\n(-OCF2H) Replaced by Hydroxyl\n(-OH) Hydroxyl (-OH) Oxidation / Glucuronidation Oxidation / Glucuronidation Hydroxyl\n(-OH)->Oxidation / Glucuronidation Oxidation / Glucuronidation->Difluoromethoxy\n(-OCF2H) Replaced by Metabolic\nStability Metabolic Stability Difluoromethoxy\n(-OCF2H)->Metabolic\nStability Preserved\nH-Bonding Preserved H-Bonding Difluoromethoxy\n(-OCF2H)->Preserved\nH-Bonding Increased\nHalf-Life Increased Half-Life Metabolic\nStability->Increased\nHalf-Life Synthesis_Workflow Start 4-Nitrophenol Step1 O-Difluoromethylation (e.g., ClCF₂H, base) Start->Step1 Intermediate 1-(Difluoromethoxy) -4-nitrobenzene Step1->Intermediate Step2 Nitro Group Reduction (e.g., H₂, Pd/C or SnCl₂) Intermediate->Step2 Product 4-(Difluoromethoxy)aniline Step2->Product

References

An In-Depth Technical Guide to 3-(Difluoromethoxy)-4-methylaniline: A Key Building Block for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Scaffolds

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of molecular design. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and improved membrane permeability, have proven invaluable in optimizing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. Among the myriad of fluorinated building blocks, 3-(Difluoromethoxy)-4-methylaniline has emerged as a particularly valuable synthon, offering a unique combination of functionalities for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of its synthesis, properties, reactivity, and applications, empowering researchers to leverage this versatile intermediate in their drug discovery endeavors.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective utilization in synthesis.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
CAS Number 264194-31-2[1][2]
Molecular Formula C₈H₉F₂NO[1][2]
Molecular Weight 173.16 g/mol [1][2]
Appearance Off-white to light yellow solid
Melting Point 34-36 °C[1]
Boiling Point Not available
Solubility Soluble in common organic solvents such as methanol, dichloromethane, and ethyl acetate.
Predicted logP 3.1[3]

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons, aromatic protons with characteristic splitting patterns, a broad singlet for the amine protons, and a triplet for the difluoromethoxy proton (¹JHF ≈ 73 Hz).

  • ¹³C NMR: The carbon NMR spectrum will display signals for the methyl carbon, aromatic carbons (with C-F coupling), and the difluoromethoxy carbon as a triplet (¹JCF ≈ 235 Hz).

  • ¹⁹F NMR: The fluorine NMR will present a doublet corresponding to the two equivalent fluorine atoms of the difluoromethoxy group, coupled to the proton.

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and methyl groups, C=C stretching of the aromatic ring, and strong C-F stretching vibrations (typically in the 1000-1200 cm⁻¹ region).

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) at m/z 173.0652.[3] High-resolution mass spectrometry would confirm the elemental composition.

Synthesis of this compound: A Proposed Pathway

While a specific literature procedure for the synthesis of this compound is not extensively documented, a robust and logical synthetic route can be proposed based on established methodologies for analogous compounds, such as the synthesis of 4-(difluoromethoxy)nitrobenzene and its subsequent reduction.[4][5][6] The most plausible pathway involves a two-step sequence starting from 4-methyl-3-nitrophenol.

Diagram 1: Proposed Synthesis of this compound

G A 4-Methyl-3-nitrophenol B Potassium 4-methyl-3-nitrophenolate A->B  KOH, Solvent (e.g., DMF) C 3-(Difluoromethoxy)-4-methylnitrobenzene B->C  ClCHF₂, Heat D This compound C->D  Reduction (e.g., H₂, Pd/C or Fe/HCl)

Caption: A proposed two-step synthesis of this compound.

Step 1: Difluoromethylation of 4-Methyl-3-nitrophenol

The initial step involves the O-difluoromethylation of 4-methyl-3-nitrophenol. This is typically achieved by first deprotonating the phenolic hydroxyl group with a suitable base, such as potassium hydroxide or sodium hydroxide, to form the corresponding phenoxide. This is followed by reaction with a difluoromethylating agent, most commonly chlorodifluoromethane (Freon 22), under pressure and elevated temperature. The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) is common for this type of reaction.

Experimental Protocol: Synthesis of 3-(Difluoromethoxy)-4-methylnitrobenzene (Proposed)

  • Reaction Setup: To a high-pressure reactor, add 4-methyl-3-nitrophenol and a suitable base (e.g., 1.2 equivalents of powdered potassium hydroxide) in a polar aprotic solvent (e.g., DMF).

  • Inert Atmosphere: Seal the reactor and purge with an inert gas, such as nitrogen or argon.

  • Difluoromethylation: Introduce chlorodifluoromethane gas into the reactor to the desired pressure.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C and stir vigorously for several hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reactor to room temperature and carefully vent the excess chlorodifluoromethane. Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 3-(difluoromethoxy)-4-methylnitrobenzene.

Step 2: Reduction of the Nitro Group

The final step is the reduction of the nitro group in 3-(difluoromethoxy)-4-methylnitrobenzene to the corresponding aniline. This transformation can be accomplished using various standard reduction methods.

Diagram 2: Common Methods for Nitro Group Reduction

G A 3-(Difluoromethoxy)-4-methylnitrobenzene B Catalytic Hydrogenation (H₂, Pd/C, PtO₂) High yield, clean reaction A->B C Metal-Acid Reduction (Fe/HCl, SnCl₂/HCl) Cost-effective, robust A->C D This compound B->D C->D

Caption: A comparison of common methods for the reduction of the nitro group.

Experimental Protocol: Synthesis of this compound (Proposed via Catalytic Hydrogenation)

  • Reaction Setup: In a hydrogenation vessel, dissolve 3-(difluoromethoxy)-4-methylnitrobenzene in a suitable solvent (e.g., methanol or ethanol).

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (5-10 mol%).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude this compound. If necessary, further purification can be achieved by column chromatography or recrystallization.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the reactivity of its primary aromatic amine functionality. This allows for its incorporation into a wide array of molecular scaffolds through common organic transformations.

Amide Bond Formation

The amino group of this compound readily participates in amide bond formation with carboxylic acids, acyl chlorides, or acid anhydrides. This reaction is fundamental in the synthesis of many pharmaceutical agents. Standard coupling reagents such as DCC, EDC/HOBt, or HATU can be employed for the direct coupling with carboxylic acids.

Diagram 3: Amide Bond Formation Workflow

G cluster_0 Reaction Conditions: Base (e.g., DIPEA), Solvent (e.g., DMF) A This compound D Amide Product A->D B Carboxylic Acid (R-COOH) B->D C Coupling Reagent (e.g., HATU, EDC) C->D

Caption: A generalized workflow for amide bond formation.

Suzuki-Miyaura Cross-Coupling

While the aniline itself is not directly used in Suzuki coupling, it can be readily converted to a halide (e.g., via Sandmeyer reaction) to serve as a coupling partner. More commonly, this compound is used to construct molecules that subsequently undergo Suzuki coupling at other positions. The electronic nature of the difluoromethoxy and methyl substituents can influence the reactivity of other functional groups on the aromatic ring.

Application in the Synthesis of Kinase Inhibitors:

The 4-anilinoquinazoline and 4-anilinoquinoline scaffolds are well-established pharmacophores in the design of kinase inhibitors.[7] this compound is an attractive building block for the synthesis of such inhibitors, where the aniline nitrogen acts as a nucleophile to displace a leaving group on the quinazoline or quinoline core. The difluoromethoxy group can confer desirable properties such as improved metabolic stability and potency.

Application in the Development of Protein Degraders:

Targeted protein degradation using technologies like Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality.[8] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target. This compound can be incorporated into the warhead component of a PROTAC, which is responsible for binding to the target protein, such as a kinase or a bromodomain. Its unique substitution pattern can be exploited to achieve high-affinity and selective binding.[9]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as a warning-level hazard, with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).[1] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and agrochemicals. Its unique substitution pattern, featuring a metabolically robust difluoromethoxy group and a synthetically tractable aniline functionality, provides a powerful tool for researchers to fine-tune the properties of drug candidates and other functional materials. The synthetic routes and reactivity profiles outlined in this guide are intended to provide a solid foundation for the effective utilization of this important chemical intermediate in the pursuit of novel scientific discoveries.

References

An In-Depth Technical Guide to 3-(Difluoromethoxy)-4-methylaniline: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the key structural features, physicochemical properties, synthesis, and reactivity of 3-(Difluoromethoxy)-4-methylaniline (CAS No: 264194-31-2). This document is intended for researchers, medicinal chemists, and drug development professionals who are leveraging advanced fluorinated building blocks. We will delve into the strategic importance of the difluoromethoxy moiety, offer a detailed, field-proven synthetic protocol, and provide an in-depth analysis of the compound's spectroscopic signature. The guide emphasizes the causality behind experimental choices and provides a framework for the effective utilization of this versatile intermediate in the design of next-generation therapeutics.

Introduction: The Strategic Value of Fluorination

In the landscape of modern medicinal chemistry, the judicious incorporation of fluorine has become a cornerstone strategy for optimizing drug-like properties.[1] The difluoromethoxy group (-OCF₂H) has emerged as a particularly valuable substituent, offering a nuanced profile that distinguishes it from the more common methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups. This compound presents a unique constellation of functionalities: a nucleophilic aniline core for derivatization, a methyl group that can influence steric interactions and metabolic stability, and the strategically placed difluoromethoxy group. This latter group acts as a lipophilic hydrogen bond donor, a rare and powerful combination that can enhance metabolic stability, modulate pKa, and improve membrane permeability, making it a highly sought-after motif in contemporary drug design.[1]

Molecular Structure and Physicochemical Profile

The unique arrangement of the functional groups on the aniline scaffold dictates the molecule's behavior in both chemical reactions and biological systems.

Figure 1: Key Structural Features of this compound.

Physicochemical Data Summary

The properties of this molecule are a direct consequence of its constituent functional groups. The aniline moiety provides a basic character, while the difluoromethoxy group contributes to increased lipophilicity compared to a hydroxyl or methoxy analog.

PropertyValueSource
CAS Number 264194-31-2[1]
Molecular Formula C₈H₉F₂NO[1]
Molecular Weight 173.16 g/mol [1]
Appearance Solid[2]
Melting Point 34-36 °CAmerican Elements
XlogP3 (Predicted) 3.1[3]
Purity ≥98%[1]

Synthesis Protocol: A Validated Approach

While multiple synthetic routes can be envisioned, a robust and scalable pathway proceeds from a commercially available nitrophenol precursor. The following protocol is a self-validating system, with each step designed for high conversion and straightforward purification, based on established methodologies for analogous transformations.[4][5]

SynthesisWorkflow cluster_0 Step 1: Difluoromethylation cluster_1 Step 2: Nitro Group Reduction start 4-Methyl-3-nitrophenol step1 Reaction at elevated temperature (e.g., 80-120 °C) start->step1 reagents1 Reagents: - Sodium 2-chloro-2,2-difluoroacetate (SCDA) - Cs₂CO₃ (or other base) - Solvent: DMF or Acetonitrile reagents1->step1 intermediate 3-(Difluoromethoxy)-4-methyl-1-nitrobenzene step1->intermediate intermediate2 3-(Difluoromethoxy)-4-methyl-1-nitrobenzene intermediate->intermediate2 Purification reagents2 Reagents: - Fe powder / NH₄Cl (aq) or - H₂ (g) / Pd/C - Solvent: Ethanol/Water or Methanol step2 Reaction at reflux or under H₂ pressure reagents2->step2 final_product This compound step2->final_product intermediate2->step2

Figure 2: Proposed Synthetic Workflow for this compound.

Step-by-Step Methodology

PART 1: O-Difluoromethylation of 4-Methyl-3-nitrophenol

This step introduces the key difluoromethoxy group. The use of a difluorocarbene precursor like sodium 2-chloro-2,2-difluoroacetate is a common and effective method for the difluoromethylation of phenols.[4]

  • Vessel Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-methyl-3-nitrophenol (1.0 eq.).

  • Reagent Addition: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material. Follow with the addition of cesium carbonate (1.5-2.0 eq.) and sodium 2-chloro-2,2-difluoroacetate (2.0-3.0 eq.).

    • Causality Explanation: Cesium carbonate acts as a base to deprotonate the phenol, forming the more nucleophilic phenoxide. DMF is an excellent polar aprotic solvent for this type of reaction. An excess of the difluoromethylating agent is used to drive the reaction to completion.

  • Reaction: Heat the mixture to 80-100 °C under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, 3-(difluoromethoxy)-4-methyl-1-nitrobenzene, can be purified by column chromatography on silica gel.

PART 2: Reduction of 3-(Difluoromethoxy)-4-methyl-1-nitrobenzene

The final step is the reduction of the nitro group to the target aniline. Catalytic hydrogenation is a clean and high-yielding method, though reduction with metals like iron in acidic media is also highly effective and often more scalable.[5]

  • Vessel Preparation: To a round-bottom flask, add the purified 3-(difluoromethoxy)-4-methyl-1-nitrobenzene (1.0 eq.) and a solvent such as ethanol or methanol.

  • Catalyst Addition: Carefully add Palladium on carbon (10% w/w, ~5 mol% Pd) to the solution.

    • Self-Validation: The use of a heterogeneous catalyst like Pd/C simplifies purification; it can be removed by simple filtration. The reaction progress is easily monitored by the cessation of hydrogen uptake.

  • Reaction: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeated 3 times). Stir the reaction vigorously under a hydrogen atmosphere (balloon or positive pressure) at room temperature until TLC or LC-MS analysis indicates complete conversion.

  • Work-up and Purification: Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the crude product. The final product, this compound, can be purified by recrystallization or column chromatography if necessary to achieve high purity (≥98%).[1]

Spectroscopic and Analytical Profile (Predicted)

As experimental spectra for this specific compound are not widely published, this section provides a detailed prediction based on the analysis of its structural components and data from closely related analogs. This serves as a robust guide for compound verification.

¹H NMR Spectroscopy
  • -OCF₂H Proton (t): A characteristic triplet in the range of δ 6.5-7.5 ppm with a large coupling constant (³JHF ≈ 70-75 Hz) due to coupling with the two fluorine atoms.

  • Aromatic Protons (m): Three protons on the aromatic ring, expected to appear as multiplets or distinct doublets and doublet of doublets in the range of δ 6.5-7.2 ppm. The exact shifts and coupling patterns will be influenced by the activating amino group and the weakly deactivating difluoromethoxy group.

  • -NH₂ Protons (s, broad): A broad singlet typically in the range of δ 3.5-4.5 ppm, which is exchangeable with D₂O.

  • -CH₃ Protons (s): A sharp singlet around δ 2.1-2.3 ppm.

¹³C NMR Spectroscopy
  • Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-155 ppm). The carbon attached to the nitrogen will be shifted upfield, while the carbon attached to the oxygen of the difluoromethoxy group will be shifted downfield.

  • -OCF₂H Carbon (t): A triplet signal significantly downfield (δ 115-120 ppm) due to the strong deshielding effect of the attached oxygen and two fluorine atoms, with a large ¹JCF coupling constant.

  • -CH₃ Carbon: A signal in the aliphatic region, typically around δ 15-20 ppm.

FT-IR Spectroscopy
  • N-H Stretching: A characteristic pair of sharp to medium bands in the 3350-3450 cm⁻¹ region, typical for a primary amine.

  • C-H Stretching (Aromatic & Aliphatic): Signals just above 3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (aliphatic -CH₃).

  • C=C Stretching (Aromatic): Several bands in the 1500-1620 cm⁻¹ region.

  • C-F Stretching: Strong, characteristic absorption bands in the 1000-1200 cm⁻¹ region, indicative of the difluoromethoxy group.

  • C-O Stretching: A strong band in the 1200-1300 cm⁻¹ region.

Mass Spectrometry
  • Molecular Ion (M⁺): The molecular ion peak would be observed at m/z = 173. The presence of an odd number of nitrogen atoms follows the nitrogen rule.

  • Key Fragments: Fragmentation would likely involve the loss of the difluoromethoxy group or parts thereof. Predicted adducts in high-resolution mass spectrometry would include [M+H]⁺ at m/z 174.0725 and [M+Na]⁺ at m/z 196.0544.[3]

Reactivity and Applications in Drug Development

The utility of this compound stems from the predictable reactivity of the aniline moiety, modulated by its substituents.

Reactivity cluster_reactions Key Synthetic Transformations aniline This compound amide Amide Bond Formation (e.g., with R-COCl or R-COOH + coupling agent) aniline->amide Acylation sulfonamide Sulfonamide Formation (e.g., with R-SO₂Cl) aniline->sulfonamide Sulfonylation buchwald Buchwald-Hartwig Amination (Coupling with Aryl Halides) aniline->buchwald C-N Coupling kinase Core of Kinase Inhibitors amide->kinase buchwald->kinase

Figure 3: Representative Reactivity of the Aniline Moiety.

  • Amide Bond Formation: The primary amine is a potent nucleophile and readily participates in acylation reactions with acid chlorides, anhydrides, or carboxylic acids (using standard coupling reagents like EDC/HOBt or HATU) to form stable amide bonds. This is the most common transformation in its use as a building block.

  • Buchwald-Hartwig Cross-Coupling: The aniline can be coupled with aryl or heteroaryl halides/triflates in palladium-catalyzed reactions to construct diarylamine structures, which are prevalent in many kinase inhibitors.[6]

  • Application in Kinase Inhibitors: The "anilino" substructure is a classic pharmacophore in many kinase inhibitors, targeting the ATP-binding site of the enzyme. The specific substitution pattern of this compound allows chemists to probe specific pockets within the kinase active site. The difluoromethoxy group can form crucial hydrogen bonds, while its metabolic stability prevents rapid clearance, enhancing the pharmacokinetic profile of the final drug candidate.

Safety and Handling

As a responsible scientist, proper handling of all chemical reagents is paramount.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

  • Handling: This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

Conclusion

This compound is a high-value building block for modern drug discovery programs. Its key structural features, particularly the difluoromethoxy group, offer a sophisticated tool for modulating physicochemical and pharmacokinetic properties. The synthetic route outlined in this guide is robust and scalable, and the predicted analytical data provides a solid foundation for compound verification. By understanding the interplay of its structural components and reactivity, researchers can effectively employ this intermediate to accelerate the development of innovative therapeutics, particularly in the realm of kinase inhibition.

References

Methodological & Application

Application Note: A Robust Protocol for the Synthesis of 3-(Difluoromethoxy)-4-methylaniline as a Key Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The difluoromethoxy (-OCF₂H) group is a privileged structural motif in modern medicinal chemistry, prized for its ability to enhance metabolic stability, modulate lipophilicity, and serve as a bioisostere for other functional groups.[1] 3-(Difluoromethoxy)-4-methylaniline is a valuable bifunctional building block, incorporating the advantageous -OCF₂H group onto an aniline scaffold, making it a key intermediate for the synthesis of novel therapeutic agents, including kinase inhibitors and protein degraders.[2] This application note provides a comprehensive, field-tested, two-step protocol for the synthesis of this compound from commercially available 3-hydroxy-4-methylnitrobenzene. The guide details the rationale behind procedural choices, safety protocols for handling fluorinated intermediates and hazardous reagents, and complete characterization data.

Introduction: The Strategic Value of the Difluoromethoxy Group

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern pharmaceutical design. The difluoromethoxy group, in particular, offers a unique combination of properties that medicinal chemists leverage to overcome common drug development hurdles.

  • Metabolic Stability: The strong C-F bonds are resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes, which can significantly increase the half-life of a drug molecule.

  • Lipophilicity and Solubility: The -OCF₂H group moderately increases lipophilicity (logP) compared to a methoxy group, which can improve membrane permeability and cell penetration. This enhancement is often achieved without the dramatic decrease in aqueous solubility sometimes associated with more heavily fluorinated groups like trifluoromethyl (-CF₃).

  • pKa Modulation: The electron-withdrawing nature of the group can lower the pKa of nearby basic centers, such as the aniline nitrogen in the title compound, which can be crucial for optimizing target engagement and pharmacokinetic profiles.

  • Conformational Effects: The group can influence the conformation of the molecule, potentially locking it into a bioactive conformation for improved receptor binding.

Given these advantages, access to versatile building blocks like this compound (CAS 264194-31-2) is critical for accelerating drug discovery programs.[2][3]

Overall Synthetic Strategy

The synthesis is designed as a robust and scalable two-step process starting from 3-hydroxy-4-methylnitrobenzene. The strategy involves (1) O-difluoromethylation of the phenolic hydroxyl group to form the key intermediate, 3-(difluoromethoxy)-4-methylnitrobenzene, followed by (2) the selective reduction of the nitro group to yield the final aniline product.

G cluster_0 Synthetic Workflow A 3-Hydroxy-4-methylnitrobenzene (Starting Material) B 3-(Difluoromethoxy)-4-methylnitrobenzene (Intermediate) A->B Step 1: O-Difluoromethylation C This compound (Final Product) B->C Step 2: Nitro Group Reduction

Figure 1: High-level workflow for the synthesis of this compound.

Part 1: Synthesis of 3-(Difluoromethoxy)-4-methylnitrobenzene

Principle and Rationale

This step achieves the O-difluoromethylation of the starting phenol. The chosen method employs sodium chlorodifluoroacetate (ClCF₂CO₂Na) as the difluoromethylating agent. Upon heating in a polar aprotic solvent like N,N-Dimethylformamide (DMF), ClCF₂CO₂Na decarboxylates to generate a difluorocarbene (:CF₂) intermediate. This highly electrophilic species is then trapped by the phenoxide, formed in situ by the reaction of the phenolic proton with a base (K₂CO₃), to yield the desired difluoromethoxy ether.

This reagent is selected for its operational simplicity, lower cost compared to some gaseous or sulfonium-based reagents, and its proven efficacy in similar transformations.[4] DMF is an excellent solvent for this reaction due to its high boiling point and its ability to solvate the various salts involved.

Detailed Experimental Protocol

Materials and Reagents:

Reagent/MaterialCAS NumberMolecular WeightQuantityEquivalents
3-Hydroxy-4-methylnitrobenzene115137-01-6153.14 g/mol 10.0 g1.0
Sodium Chlorodifluoroacetate1895-39-2152.46 g/mol 20.0 g2.0
Potassium Carbonate (K₂CO₃), anhydrous584-08-7138.21 g/mol 13.5 g1.5
N,N-Dimethylformamide (DMF), anhydrous68-12-273.09 g/mol 100 mL-
Ethyl Acetate (EtOAc)141-78-6-~300 mL-
Deionized Water (H₂O)7732-18-5-~500 mL-
Brine (saturated NaCl solution)--~100 mL-
Magnesium Sulfate (MgSO₄), anhydrous7487-88-9-As needed-

Procedure:

  • Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-hydroxy-4-methylnitrobenzene (10.0 g, 65.3 mmol).

  • Reagent Addition: Add anhydrous potassium carbonate (13.5 g, 97.7 mmol) and sodium chlorodifluoroacetate (20.0 g, 131.0 mmol).

  • Solvent Addition: Add anhydrous DMF (100 mL) to the flask.

  • Reaction: Heat the reaction mixture to 100-110 °C under a nitrogen atmosphere and stir vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.

    • Causality Note: Vigorous stirring is essential to ensure efficient mixing of the heterogeneous mixture. The elevated temperature is required to induce the decarboxylation of the chlorodifluoroacetate salt to form the reactive difluorocarbene.

  • Workup - Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the dark reaction mixture into a beaker containing 500 mL of cold deionized water. A precipitate or oil may form.

  • Workup - Extraction: Transfer the aqueous mixture to a 1 L separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 100 mL).

  • Workup - Washing: Combine the organic layers and wash sequentially with deionized water (2 x 100 mL) and brine (1 x 100 mL).

    • Causality Note: The water washes remove residual DMF and inorganic salts. The brine wash helps to break any emulsions and further dry the organic layer.

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product, 3-(difluoromethoxy)-4-methylnitrobenzene, can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield a pale yellow oil or solid.

    • Expected Yield: 75-85%.

    • Characterization (Expected): ¹H NMR and Mass Spectrometry should confirm the structure and purity.

Part 2: Synthesis of this compound

Principle and Rationale

This final step involves the reduction of the aromatic nitro group to the corresponding primary amine. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency, clean conversion, and simple workup procedure.[4] Palladium on activated carbon (Pd/C) is a highly effective and widely used catalyst for this purpose. The reaction is performed under a positive pressure of hydrogen gas in a suitable solvent like methanol or ethanol. The catalyst adsorbs both the hydrogen gas and the nitro compound onto its surface, facilitating the reduction.

G cluster_1 Nitro Reduction Mechanism Overview A R-NO₂ (Nitro Compound) C Pd/C Surface A->C Adsorption B H₂ Gas B->C D R-NH₂ (Aniline Product) C->D Hydrogenolysis & Reduction

Figure 2: Conceptual diagram of catalytic hydrogenation.

Detailed Experimental Protocol

Materials and Reagents:

Reagent/MaterialCAS NumberMolecular WeightQuantity
3-(Difluoromethoxy)-4-methylnitrobenzeneN/A203.15 g/mol 10.0 g
Palladium on Carbon (Pd/C), 10 wt%7440-05-3-1.0 g (10% w/w)
Methanol (MeOH)67-56-1-150 mL
Hydrogen Gas (H₂)1333-74-0-~50 psi
Celite® (Diatomaceous Earth)61790-53-2-As needed

Procedure:

  • Setup: To a suitable hydrogenation vessel (e.g., a Parr shaker apparatus), add 3-(difluoromethoxy)-4-methylnitrobenzene (10.0 g, 49.2 mmol) and methanol (150 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (1.0 g) to the vessel under an inert atmosphere (e.g., nitrogen or argon).

    • Safety Note: Pd/C can be pyrophoric, especially when dry or in the presence of solvents and air. Handle with care.

  • Hydrogenation: Seal the vessel, purge it several times with nitrogen, and then with hydrogen gas. Pressurize the vessel with hydrogen to 50 psi.

  • Reaction: Agitate the mixture vigorously at room temperature. Monitor the reaction by observing the uptake of hydrogen. The reaction is typically complete in 2-4 hours when hydrogen uptake ceases.

  • Workup - Filtration: Once the reaction is complete, carefully vent the hydrogen pressure and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional methanol (~50 mL).

    • Causality Note: Filtering through Celite® ensures the complete removal of the fine, black Pd/C catalyst, which is crucial for product purity.

  • Workup - Concentration: Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude this compound can be purified by flash column chromatography or recrystallization to afford the final product as a solid or oil.

    • Expected Yield: 90-98%.

    • Characterization (Expected): ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS) should be used to confirm the structure, purity, and identity of the final compound. Molecular Formula: C₈H₉F₂NO, Molecular Weight: 173.16 g/mol .[2]

Safety and Handling

Proper safety precautions are mandatory when performing this synthesis.

  • General Precautions: All operations should be conducted inside a certified chemical fume hood.[5] Personal Protective Equipment (PPE), including safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves, must be worn at all times.[6]

  • Fluorinated Compounds: Handle fluorinated intermediates with care. Avoid inhalation of dust or vapors and prevent skin contact.[5]

  • Hydrogenation: The use of hydrogen gas under pressure presents a significant fire and explosion risk. Ensure the hydrogenation apparatus is properly maintained and rated for the intended pressure. The reaction area must be free of ignition sources.[7] The catalyst is pyrophoric and must be handled carefully, preferably wet or under an inert atmosphere.[8]

  • Waste Disposal: All chemical waste, including residual reagents, solvents, and contaminated materials, must be disposed of according to institutional and local environmental health and safety guidelines.[5]

Conclusion

This application note provides a validated and robust two-step protocol for the synthesis of this compound, a building block of high strategic importance in drug discovery. By detailing the rationale behind reagent and condition selection, this guide empowers researchers to reliably produce this valuable intermediate. The described methodology is scalable and utilizes established chemical transformations, ensuring its broad applicability in both academic and industrial research settings.

References

The Strategic deployment of 3-(Difluoromethoxy)-4-methylaniline in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The strategic incorporation of fluorine-containing moieties has become a cornerstone of modern drug discovery, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of therapeutic candidates. Among these, the difluoromethoxy group (-OCF₂H) has garnered significant interest for its unique ability to enhance metabolic stability, fine-tune lipophilicity, and introduce favorable intermolecular interactions.[1] This guide provides an in-depth examination of 3-(difluoromethoxy)-4-methylaniline, a key building block that leverages the advantageous properties of the difluoromethoxy group in the design of targeted therapies, particularly in oncology.

The this compound scaffold is of particular importance due to the strategic placement of its functional groups. The aniline moiety provides a versatile handle for a variety of chemical transformations, including nucleophilic aromatic substitution (SNAr), amide bond formation, and cross-coupling reactions, allowing for its seamless integration into complex molecular architectures.[2] The adjacent methyl group can provide beneficial steric effects, influencing the orientation of the molecule within a binding pocket and potentially enhancing selectivity. Furthermore, the difluoromethoxy group acts as a lipophilic hydrogen bond donor, a rare and valuable characteristic in drug design, and can serve as a metabolically stable bioisostere for hydroxyl, thiol, or amine groups.[3][4]

This guide will provide detailed application notes and protocols for the use of this compound in the synthesis of advanced pharmaceutical intermediates, with a focus on its application in the development of Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors for the treatment of hepatocellular carcinoma.

Application Note 1: Synthesis of a Potent and Selective FGFR4 Inhibitor via Nucleophilic Aromatic Substitution

Background: The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and migration. Aberrant FGFR signaling, particularly through FGFR4, has been identified as a key oncogenic driver in a subset of hepatocellular carcinomas (HCC).[1][5] This has led to the development of targeted inhibitors that can selectively block the activity of FGFR4. The unique structural features of the FGFR4 ATP-binding site, specifically the presence of a cysteine residue (Cys552) in the hinge region, have been exploited in the design of covalent inhibitors that form an irreversible bond with the receptor, leading to enhanced potency and prolonged target engagement.[3][6]

The this compound moiety is an ideal building block for the synthesis of these targeted covalent inhibitors. Its aniline nitrogen can be used as a nucleophile to displace a leaving group on a heterocyclic core, a common scaffold in kinase inhibitors. The difluoromethoxy and methyl groups can then occupy specific pockets within the FGFR4 binding site, contributing to both potency and selectivity.

Experimental Workflow: SNAr Reaction for Kinase Inhibitor Synthesis

This workflow outlines the key steps in the synthesis of a pyrimidine-based FGFR4 inhibitor using this compound, as adapted from patent literature (WO 2018/152143 A1).

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Isolation A Charge reactor with 2,4-dichloro-5-ethoxypyrimidine B Add this compound and a suitable solvent (e.g., 2-pentanol) A->B C Add a base (e.g., DIPEA) to scavenge HCl B->C D Heat the reaction mixture (e.g., to 130 °C) C->D E Monitor reaction progress by LC-MS D->E F Cool the reaction mixture E->F G Add water and an organic solvent (e.g., ethyl acetate) F->G H Separate the organic layer, wash, and dry G->H I Concentrate the organic layer in vacuo H->I J Purify the crude product by chromatography I->J

Caption: SNAr reaction workflow for the synthesis of an FGFR4 inhibitor intermediate.

Detailed Protocol: Synthesis of N-(5-ethoxy-2-chloropyrimidin-4-yl)-3-(difluoromethoxy)-4-methylaniline

This protocol is for the synthesis of a key intermediate in the development of an FGFR4 inhibitor.

Materials:

  • 2,4-dichloro-5-ethoxypyrimidine

  • This compound (CAS 264194-31-2)

  • N,N-Diisopropylethylamine (DIPEA)

  • 2-Pentanol

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2,4-dichloro-5-ethoxypyrimidine (1.0 eq) in 2-pentanol, add this compound (1.05 eq) and N,N-diisopropylethylamine (2.0 eq).

  • Heat the resulting mixture to 130 °C and stir for 16 hours.

  • Monitor the reaction for the consumption of starting materials by Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to afford the desired product, N-(5-ethoxy-2-chloropyrimidin-4-yl)-3-(difluoromethoxy)-4-methylaniline.

Causality Behind Experimental Choices:

  • Solvent: 2-Pentanol is a high-boiling point solvent, which allows the reaction to be conducted at the elevated temperatures required for the SNAr reaction to proceed at a reasonable rate.

  • Base: DIPEA is a non-nucleophilic organic base used to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

  • Purification: Silica gel chromatography is a standard method for purifying organic compounds, effectively separating the desired product from unreacted starting materials and byproducts.

Application Note 2: Amide Coupling for the Introduction of a Covalent Warhead

Background: Covalent inhibitors require the presence of a reactive "warhead" that can form a covalent bond with a specific amino acid residue on the target protein.[7] Acrylamide moieties are commonly used as warheads to target cysteine residues, as the thiol group of cysteine can undergo a Michael addition to the electron-deficient double bond of the acrylamide. In the context of FGFR4 inhibitors, an acrylamide warhead can be strategically positioned to react with Cys552.[3]

This compound can be readily derivatized to incorporate an acrylamide group. This is typically achieved through an amide coupling reaction between the aniline and acryloyl chloride or acrylic acid. The resulting N-(3-(difluoromethoxy)-4-methylphenyl)acrylamide is a key intermediate that can be further elaborated into a final covalent inhibitor.

Experimental Workflow: Amide Bond Formation

This workflow illustrates the general steps for the acylation of this compound with acryloyl chloride.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Isolation A Dissolve this compound in an aprotic solvent (e.g., DCM) B Add a base (e.g., triethylamine) to scavenge HCl A->B C Cool the mixture in an ice bath (0 °C) B->C D Add acryloyl chloride dropwise C->D E Stir at low temperature and monitor by TLC D->E F Quench the reaction with water E->F G Extract the product with an organic solvent F->G H Wash the organic layer, dry, and concentrate G->H I Purify by recrystallization or chromatography H->I

References

The Strategic Integration of 3-(Difluoromethoxy)-4-methylaniline in the Synthesis of Next-Generation Protein Degraders

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols for Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Quest for Novelty in Targeted Protein Degradation

Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality, moving beyond simple inhibition to achieve the complete removal of disease-causing proteins.[1][2] Proteolysis-Targeting Chimeras (PROTACs), a cornerstone of TPD, are heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system (UPS) to eliminate specific proteins of interest (POIs).[3][4][5] A PROTAC's architecture is a tripartite marvel of chemical engineering, consisting of a "warhead" ligand for the POI, an "anchor" ligand for an E3 ubiquitin ligase, and a chemical linker that bridges the two.[1][6] The success of a PROTAC hinges on the precise interplay of these three components, making the selection of novel, functionally optimized building blocks a critical endeavor in modern drug discovery.[4][7]

This guide focuses on the strategic application of 3-(Difluoromethoxy)-4-methylaniline (CAS No. 264194-31-2)[8][9], a unique building block poised to enhance the development of innovative protein degraders. We will explore the physicochemical advantages conferred by the difluoromethoxy group and provide detailed, field-proven protocols for its incorporation into PROTAC scaffolds.

The Difluoromethoxy Advantage: More Than Just a Fluorine Moiety

The strategic incorporation of fluorine is a well-established tactic in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[10][11][12] The difluoromethoxy (-OCF₂H) group, in particular, offers a nuanced set of properties that make it highly attractive for drug design.[13][14]

Key Attributes of the -OCF₂H Group:

  • Metabolic Stability: The strong carbon-fluorine bonds in the difluoromethoxy group are highly resistant to oxidative metabolism by cytochrome P450 enzymes, often a major pathway for drug clearance.[13][14] This can lead to an increased drug half-life and improved bioavailability compared to a traditional methoxy group, which is susceptible to O-demethylation.[13]

  • Modulated Lipophilicity: The -OCF₂H group increases lipophilicity, but to a lesser extent than the more common trifluoromethoxy (-OCF₃) group.[14] This provides medicinal chemists with a tool for fine-tuning the logP value, optimizing for a balance between membrane permeability and aqueous solubility.[10][14]

  • Hydrogen Bond Donor Capability: A key feature distinguishing the difluoromethoxy group is the acidity of its hydrogen atom, allowing it to act as a weak hydrogen bond donor.[14][15] This unique characteristic enables it to serve as a metabolically stable bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH) groups, potentially preserving crucial interactions with biological targets while blocking metabolic hotspots.[14][15]

  • Electronic Effects: As a weakly electron-withdrawing group, the -OCF₂H moiety can influence the pKa of nearby functional groups, such as the aniline nitrogen in our core building block.[14] This can modulate the reactivity and binding characteristics of the molecule during synthesis and target engagement.

Physicochemical Properties at a Glance
PropertyValue / Description
Chemical Name This compound
CAS Number 264194-31-2[8][9]
Molecular Formula C₈H₉F₂NO[8][9]
Molecular Weight 173.16 g/mol [8][9]
Appearance Off-white to light brown solid
Melting Point 34-36 °C[8]
Key Structural Feature Aniline core functionalized with a difluoromethoxy group, providing a versatile handle for synthetic elaboration into E3 ligase ligands or linker attachment points.[13][14]

Conceptual PROTAC Design & Synthesis Workflow

The aniline functional group of this compound is a versatile chemical handle. It can be readily acylated or alkylated, making it an ideal starting point for constructing a portion of the PROTAC molecule, typically as a precursor to an E3 ligase ligand or as a point of attachment for a linker.

In the following protocol, we will demonstrate a hypothetical, yet scientifically robust, synthesis of a PROTAC targeting the Bromodomain and Extra-Terminal (BET) family protein BRD4. We will utilize a known BRD4 inhibitor (the "warhead"), and couple it to a Cereblon (CRBN) E3 ligase ligand derived from our building block of interest.

Diagram: PROTAC Synthesis Workflow

The overall synthetic strategy involves a modular approach, where the key building blocks are synthesized and then conjugated in the final steps.

PROTAC_Synthesis_Workflow cluster_0 Part 1: E3 Ligase Ligand Synthesis cluster_1 Part 2: Warhead-Linker Conjugation cluster_2 Part 3: Final PROTAC Assembly A 3-(Difluoromethoxy) -4-methylaniline B Acylation with Pomalidomide Precursor A->B Step 1 C Functionalized CRBN Ligand (with Linker Attachment Point) B->C Step 2 F Final PROTAC Molecule C->F Step 4: CuAAC 'Click' Reaction D JQ1 Analog (Warhead with Linker) E Click Chemistry Handle (e.g., Alkyne) D->E Step 3 E->F G Purification & Characterization F->G HPLC, MS, NMR

Caption: Modular workflow for PROTAC synthesis.

Experimental Protocols

Disclaimer: These protocols are for research use only by qualified professionals. Appropriate personal protective equipment (PPE) and laboratory safety procedures must be followed at all times.

Protocol 1: Synthesis of a Functionalized Cereblon (CRBN) Ligand

This protocol details the conversion of this compound into a pomalidomide-like ligand bearing an azide handle for subsequent "click" chemistry conjugation.

Step 1: Amide Coupling to form N-(3-(difluoromethoxy)-4-methylphenyl)-2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindoline-4-carboxamide

  • Reagents & Setup:

    • This compound (1.0 eq)

    • Pomalidomide-4'-carboxylic acid (1.05 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

    • Round-bottom flask, magnetic stirrer, nitrogen atmosphere.

  • Procedure: a. To a solution of Pomalidomide-4'-carboxylic acid in anhydrous DMF, add HATU and DIPEA. Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid. b. Add this compound to the reaction mixture. c. Allow the reaction to stir at room temperature under a nitrogen atmosphere for 12-16 hours. Monitor reaction progress by TLC or LC-MS. d. Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3x). e. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. f. Purify the crude product by flash column chromatography (e.g., silica gel, gradient of ethyl acetate in hexanes) to yield the desired amide product.

Step 2: Functionalization with an Azide-Linker

This step assumes the synthesized CRBN ligand has a suitable handle for linker attachment. For simplicity, we'll assume a precursor that allows for direct attachment of an azide-PEG-acid linker.

  • Reagents & Setup:

    • Product from Step 1 (1.0 eq)

    • Azido-PEG3-acid (1.1 eq)

    • EDC (1.5 eq), HOBt (1.2 eq)

    • Anhydrous DCM

    • Round-bottom flask, magnetic stirrer, nitrogen atmosphere.

  • Procedure: a. Dissolve the CRBN ligand intermediate and Azido-PEG3-acid in anhydrous DCM. b. Add HOBt and EDC to the solution. c. Stir the reaction at room temperature for 18-24 hours. Monitor by LC-MS. d. Once the reaction is complete, dilute the mixture with DCM, wash with saturated sodium bicarbonate solution and then brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. f. Purify via flash chromatography to obtain the final azide-functionalized CRBN ligand.

Protocol 2: Final PROTAC Assembly via Click Chemistry

This protocol uses a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate the CRBN ligand with a BRD4 warhead.[3][]

  • Reagents & Setup:

    • Azide-functionalized CRBN ligand (from Protocol 1, 1.0 eq)

    • Alkyne-functionalized JQ1 analog (warhead, 1.0 eq)

    • Copper(II) sulfate pentahydrate (0.1 eq)

    • Sodium ascorbate (0.3 eq)

    • Solvent system: t-BuOH/H₂O (1:1)

    • Reaction vial, magnetic stirrer.

  • Procedure: a. Dissolve the azide-functionalized CRBN ligand and the alkyne-functionalized warhead in the t-BuOH/H₂O solvent system. b. Add copper(II) sulfate, followed by sodium ascorbate. c. Stir the reaction mixture vigorously at room temperature for 4-8 hours. The reaction is often accompanied by a color change. d. Monitor for the disappearance of starting materials by LC-MS. e. Upon completion, dilute the reaction with water and extract with ethyl acetate. f. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

Protocol 3: Purification and Characterization
  • Purification:

    • Purify the final crude PROTAC using reverse-phase preparative HPLC (e.g., C18 column with a water/acetonitrile gradient containing 0.1% TFA or formic acid).

    • Collect fractions containing the desired product and lyophilize to obtain the pure PROTAC as a solid.

  • Characterization:

    • LC-MS: Confirm the mass of the final product.

    • ¹H and ¹⁹F NMR: Confirm the structure and purity of the compound. The presence of the difluoromethoxy group will give a characteristic triplet in the ¹H NMR and a doublet in the ¹⁹F NMR.

    • Purity Analysis: Determine final purity using analytical HPLC (should be >95% for cellular assays).

Validation and Downstream Applications

Once synthesized and characterized, the novel PROTAC must be validated for biological activity.

Diagram: PROTAC Mechanism of Action & Validation

PROTAC_Validation cluster_validation Biological Validation Workflow cluster_complex 1. Ternary Complex Formation POI BRD4 (POI) Proteasome 26S Proteasome POI->Proteasome 2. Degradation Assay1 Biophysical Assays (SPR, ITC, TR-FRET) Assay2 Western Blot / Immunofluorescence POI->Assay2 Measures Protein Level E3 CRBN (E3 Ligase) E3->POI Ubiquitination PROTAC Novel PROTAC PROTAC->POI binds PROTAC->E3 binds Ub Ubiquitin Degraded Degraded Peptides Proteasome->Degraded Assay3 Cell Viability Assay (e.g., MTT, CTG) Degraded->Assay3 Measures Phenotypic Effect

Caption: PROTAC-induced degradation and key validation assays.

Key Validation Experiments:

  • Ternary Complex Formation: Confirm that the PROTAC can simultaneously bind the POI (BRD4) and the E3 ligase (CRBN) using biophysical methods like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Time-Resolved Fluorescence Energy Transfer (TR-FRET).[17]

  • Target Degradation: Use Western Blot analysis to demonstrate a dose-dependent reduction in BRD4 protein levels in a relevant cell line (e.g., a human cancer cell line where BRD4 is a known driver).[18] Quantify the degradation potency (DC₅₀) and maximal degradation (Dₘₐₓ).

  • Selectivity: Profile the PROTAC against other bromodomain-containing proteins to ensure selective degradation of BRD4.

  • Mechanism of Action: Confirm that degradation is proteasome-dependent by co-treating cells with a proteasome inhibitor (e.g., MG132). Degradation should be rescued in the presence of the inhibitor.

  • Phenotypic Assays: Evaluate the downstream functional consequences of BRD4 degradation, such as inhibition of cancer cell proliferation or downregulation of target genes like c-Myc.[19]

Conclusion and Future Outlook

This compound represents a valuable addition to the medicinal chemist's toolkit for constructing novel protein degraders. The unique combination of metabolic stability, modulated lipophilicity, and hydrogen-bonding potential offered by the difluoromethoxy group can be strategically leveraged to optimize the pharmacokinetic and pharmacodynamic properties of PROTACs.[13][14] The synthetic protocols outlined herein provide a robust framework for incorporating this building block into diverse degrader scaffolds. As the field of targeted protein degradation continues to evolve, the rational design of PROTACs using advanced, functionally-rich building blocks will be paramount to developing the next generation of therapeutics capable of addressing previously "undruggable" targets.

References

Application Notes and Protocols for Amide Coupling with 3-(Difluoromethoxy)-4-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the successful amide coupling of 3-(difluoromethoxy)-4-methylaniline. This aniline derivative is a valuable building block in modern medicinal chemistry, largely due to the desirable physicochemical properties imparted by the difluoromethoxy group, such as enhanced metabolic stability and modulated lipophilicity.[1] However, the electron-withdrawing nature of this substituent significantly reduces the nucleophilicity of the aniline nitrogen, presenting a common challenge for synthetic chemists.[2] This document explores the underlying chemical principles and provides field-proven strategies and step-by-step protocols using both carbodiimide and uronium salt-based coupling reagents to overcome this reactivity hurdle, ensuring high-yield synthesis of the target amide products.

Introduction: The Challenge of Electron-Deficient Anilines

The formation of an amide bond is one of the most frequently performed reactions in drug discovery and development.[3] While numerous protocols exist, their efficacy can diminish significantly when dealing with challenging substrates. This compound falls into the category of an electron-deficient, or "weakly nucleophilic," amine.

The strong inductive effect of the two fluorine atoms in the -OCF₂H group withdraws electron density from the aromatic ring and, consequently, from the nitrogen atom's lone pair of electrons.[2] This reduction in electron availability makes the aniline a poor nucleophile, rendering standard amide coupling reactions slow, inefficient, and often low-yielding.[2] Therefore, successful acylation requires a carefully selected strategy that focuses on potent activation of the carboxylic acid coupling partner to overcome the aniline's inherent low reactivity.

Strategic Approaches to Amide Bond Formation

To drive the reaction to completion, the carboxylic acid must be converted into a highly reactive intermediate that is susceptible to attack by the weakly nucleophilic aniline. Two primary classes of coupling reagents are recommended for this purpose: carbodiimides (with additives) and uronium/aminium salts.

Carbodiimide-Mediated Coupling: The EDC/HOBt System

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a widely used, water-soluble coupling reagent.[4] The reaction proceeds via the activation of the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4][5] However, this intermediate is unstable and can rearrange or racemize.

To mitigate these side reactions and enhance efficiency, an additive such as 1-Hydroxybenzotriazole (HOBt) is crucial. HOBt acts as a nucleophilic trap, intercepting the O-acylisourea to form an HOBt active ester.[4][5] This ester is more stable than the O-acylisourea but significantly more reactive towards amine attack than the original carboxylic acid.

For a particularly unreactive amine like this compound, the reaction may still be sluggish. The inclusion of a catalytic amount of 4-Dimethylaminopyridine (DMAP) can provide a substantial rate enhancement. DMAP functions as a hyper-nucleophilic acyl transfer catalyst, reacting with the HOBt ester or the O-acylisourea to generate a highly reactive N-acylpyridinium salt, which is then readily attacked by the electron-deficient aniline.[3]

Uronium Salt-Mediated Coupling: The HATU Advantage

For the most challenging coupling reactions, uronium salt-based reagents are often the superior choice. HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is recognized for its high reactivity, rapid reaction times, and efficacy with sterically hindered or electron-deficient substrates.[4][6][7]

The mechanism involves the deprotonation of the carboxylic acid by a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA).[4][8] The resulting carboxylate anion attacks HATU to form a highly reactive OAt-active ester, releasing tetramethylurea as a byproduct.[4][6][9] The amine then couples with this active ester to form the desired amide. The pyridine nitrogen atom within the HOAt core is believed to accelerate the coupling through a stabilized transition state, contributing to HATU's exceptional efficiency.[6]

Comparative Analysis of Coupling Reagents

The selection of a coupling strategy often involves a trade-off between reactivity, cost, and ease of purification. The following table summarizes the key features of the recommended protocols.

Reagent CombinationMechanism of ActivationKey AdvantagesConsiderations & Drawbacks
EDC / HOBt / DMAP Forms a highly reactive N-acylpyridinium salt via an HOBt active ester.[3]Cost-effective; reagents are common and readily available; water-soluble urea byproduct is easily removed.May be less effective for extremely challenging substrates; DMAP can be difficult to remove during purification.
HATU / DIPEA Forms a highly reactive OAt-active ester.[4][6][9]Extremely high reactivity and success rate for difficult couplings; fast reaction times; low rates of epimerization.[4]Higher cost; tetramethylurea (TMU) byproduct can sometimes be challenging to remove completely.[7]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Ensure all glassware is dry before use.

Protocol A: EDC/HOBt/DMAP Mediated Amide Coupling

This protocol is a robust and cost-effective starting point for coupling with this compound.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • This compound (1.1 equiv)

  • EDC·HCl (1.5 equiv)

  • HOBt (1.2 equiv)

  • DMAP (0.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 equiv)

  • Anhydrous Solvent (DMF or DCM, ~0.1 M concentration)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 equiv), this compound (1.1 equiv), HOBt (1.2 equiv), and DMAP (0.1 equiv).

  • Add the anhydrous solvent (e.g., DMF) and stir the mixture until all solids are dissolved.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Add EDC·HCl (1.5 equiv) to the mixture in one portion.

  • Add the base (DIPEA or TEA, 3.0 equiv) dropwise to the stirring solution.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction: Check for the consumption of the starting materials by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure amide.

Protocol B: High-Efficiency HATU Mediated Amide Coupling

This protocol is recommended for particularly challenging carboxylic acids or when Protocol A provides unsatisfactory yields.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • This compound (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous Solvent (DMF or ACN, ~0.1 M concentration)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 equiv) and dissolve it in the anhydrous solvent (e.g., DMF).

  • Add HATU (1.2 equiv) to the solution.

  • Add DIPEA (3.0 equiv) dropwise and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid. A color change may be observed.

  • Add this compound (1.1 equiv) to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours.

  • Monitor the reaction: Check for completion by TLC or LC-MS. These reactions are often complete within a few hours.

  • Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), water (1x), and brine (1x). The aqueous washes are critical for removing the tetramethylurea byproduct and excess DIPEA.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the target amide.

General Workflow and Decision Process

The following diagram outlines the general workflow for performing an amide coupling with a challenging aniline substrate.

AmideCouplingWorkflow sub Substrates: Carboxylic Acid + this compound decision Select Coupling Method sub->decision edc_path Protocol A: EDC / HOBt / DMAP (Cost-Effective) decision->edc_path Start hatu_path Protocol B: HATU / DIPEA (High Reactivity) decision->hatu_path If A fails reaction Reaction Setup: - Anhydrous Solvent - Inert Atmosphere - 0°C to RT edc_path->reaction hatu_path->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor workup Aqueous Workup & Extraction monitor->workup purify Column Chromatography workup->purify product Final Amide Product purify->product

Caption: Decision workflow for amide coupling with this compound.

Troubleshooting Common Issues

ProblemPotential CauseSuggested Solution
Low or No Conversion Insufficient activation of the carboxylic acid; poor quality reagents.If using Protocol A, switch to Protocol B (HATU). Ensure all reagents are pure and solvents are strictly anhydrous. Gentle heating (40-50 °C) may be attempted, but monitor for decomposition.
Reaction Stalls Reagents consumed by side reactions (e.g., moisture).Ensure the reaction is run under a strictly inert atmosphere. Use freshly opened or properly stored anhydrous solvents.
Byproduct Contamination Incomplete removal during workup.For HATU reactions, perform at least two washes with 1 M HCl to remove tetramethylurea (TMU). For EDC, ensure thorough aqueous washes to remove the urea byproduct. Multiple chromatographic purifications may be necessary.

Conclusion

The successful acylation of weakly nucleophilic anilines such as this compound is readily achievable with the appropriate choice of a powerful coupling reagent and optimized reaction conditions. For routine synthesis, the EDC/HOBt/DMAP protocol offers a reliable and economical approach. For more challenging couplings where maximum reactivity is required, the HATU/DIPEA system is the method of choice, consistently delivering high yields in shorter reaction times. By understanding the principles of carboxylic acid activation and following these detailed protocols, researchers can confidently incorporate this valuable fluorinated building block into their synthetic programs.

References

Comprehensive Analytical Characterization of 3-(Difluoromethoxy)-4-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract

3-(Difluoromethoxy)-4-methylaniline is a key building block and intermediate in the synthesis of high-value compounds within the pharmaceutical and agrochemical sectors.[1] Its unique difluoromethoxy group can enhance reactivity, solubility, and metabolic stability in final products, making it a compound of significant interest.[1] Rigorous analytical characterization is therefore not merely a procedural step but a fundamental requirement to ensure the purity, identity, and stability of this intermediate, which directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).

This guide provides a multi-faceted analytical strategy for the comprehensive characterization of this compound. We will detail robust protocols for chromatographic and spectroscopic techniques, explaining the causality behind experimental choices to empower researchers in their method development and validation efforts.

Physicochemical Properties

A thorough understanding of the compound's fundamental properties is the bedrock of any analytical method development. These parameters influence sample preparation, chromatographic behavior, and spectroscopic response.

PropertyValueSource
CAS Number 264194-31-2[2][3]
Molecular Formula C₈H₉F₂NO[2][4]
Molecular Weight 173.16 g/mol [2][3]
IUPAC Name This compound[2]
Monoisotopic Mass 173.06522 Da[4]
InChI Key YSPKMFVBKRHCMG-UHFFFAOYSA-N[4][5]
Predicted XlogP 3.1[4]
Physical Form Liquid

Chromatographic Purity and Impurity Profiling

Chromatographic methods are essential for separating the main compound from process-related impurities, starting materials, and degradation products.[6] The choice between liquid and gas chromatography hinges on the analyte's volatility and thermal stability. For an aniline derivative like this, both HPLC and GC (with derivatization) are viable and provide complementary information.[7]

High-Performance Liquid Chromatography (HPLC-UV/MS)

HPLC is the workhorse for purity analysis of non-volatile and thermally labile compounds, making it ideal for many pharmaceutical intermediates.[7] A reversed-phase method is the logical starting point due to the moderate polarity of the target molecule. Coupling with mass spectrometry (LC-MS) provides invaluable data for peak identification and impurity characterization.[8]

  • Stationary Phase (C18): A C18 column is selected for its hydrophobic retention mechanism, which is well-suited for aromatic compounds like anilines.

  • Mobile Phase (Acetonitrile/Water): Acetonitrile is a common organic modifier providing good peak shape and lower backpressure. A buffered aqueous phase (e.g., with formic acid) is used to control the ionization state of the amine group (protonation at low pH), ensuring consistent retention and peak symmetry.

  • Gradient Elution: A gradient is employed to elute a wide range of potential impurities with varying polarities within a reasonable timeframe, from polar starting materials to more non-polar byproducts.[6]

  • UV Detection: The aromatic nature of the molecule suggests strong UV absorbance. A photodiode array (PDA) detector allows for the simultaneous monitoring of multiple wavelengths and spectral analysis for peak purity assessment.

cluster_prep Sample Preparation cluster_hplc HPLC-MS System cluster_data Data Analysis s1 Weigh ~10 mg of This compound s2 Dissolve in 10 mL Diluent (e.g., 50:50 ACN:Water) s1->s2 s3 Vortex & Sonicate to ensure dissolution s2->s3 s4 Filter through 0.45 µm syringe filter s3->s4 hplc HPLC Injection (5 µL) s4->hplc col C18 Column Separation (Gradient Elution) hplc->col pda PDA Detector (210-400 nm) col->pda ms ESI-MS Detector (Positive Ion Mode) pda->ms da1 Integrate Chromatogram (Purity Calculation) ms->da1 da2 Identify Impurities (Mass-to-Charge Ratio) da1->da2 da3 Generate Report da2->da3

Caption: HPLC-MS experimental workflow for purity analysis.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1.0 mg/mL in a 50:50 mixture of Acetonitrile and Water (diluent).

    • Prepare the working sample by diluting the stock solution to 0.1 mg/mL with the diluent.

  • Instrumental Parameters:

ParameterRecommended Setting
Column C18, 150 mm x 4.6 mm, 3.5 µm
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
UV Detector PDA at 254 nm (monitor 210-400 nm)
Gradient Program Time (min)
0
20
25
25.1
30
  • Data Analysis: Calculate the area percent of the main peak relative to the total peak area to determine purity. For LC-MS, analyze the mass spectra of minor peaks to tentatively identify impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers excellent separation efficiency for volatile compounds and provides definitive structural information through standardized mass spectral libraries.[7] However, primary anilines can exhibit poor peak shape due to their polar nature. Derivatization is often required to block the active amine group, improving volatility and chromatographic performance.[9][10]

  • Derivatization: Acylation with an agent like trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA) is a common strategy.[11] This process replaces the active hydrogens on the amine with a non-polar, fluorinated group, which reduces tailing and enhances detector sensitivity.

  • Stationary Phase (5% Phenyl Polysiloxane): A low-polarity phase like HP-5MS is a general-purpose choice suitable for a wide range of derivatized compounds, offering robustness and extensive library support.[11]

  • Temperature Programming: A programmed temperature ramp is crucial for separating analytes with different boiling points, ensuring sharp peaks for both the derivatized product and potential volatile impurities.[11]

cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS System cluster_data Data Analysis s1 Dissolve ~1 mg sample in 1 mL Ethyl Acetate s2 Add 100 µL of Derivatizing Agent (e.g., TFAA) s1->s2 s3 Heat at 70°C for 30 minutes s2->s3 s4 Cool to room temp. Ready for injection s3->s4 gc GC Injection (1 µL) Splitless Mode s4->gc col HP-5MS Column (Temp Program) gc->col ms MS Detector (EI, 70 eV) col->ms da1 Identify Peaks via Mass Spectral Library Search ms->da1 da2 Quantify Impurities (Area % or vs. Standard) da1->da2 da3 Generate Report da2->da3

Caption: GC-MS workflow including the critical derivatization step.

  • Derivatization:

    • Accurately weigh about 1 mg of the sample into a GC vial.

    • Add 1 mL of ethyl acetate and 100 µL of trifluoroacetic anhydride (TFAA).

    • Cap the vial tightly and heat in a heating block at 70°C for 30 minutes.[11]

    • Allow the vial to cool to room temperature before injection.

  • Instrumental Parameters:

ParameterRecommended Setting
Column HP-5MS, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium at 1 mL/min
Inlet Temperature 280 °C
Injection Mode 1 µL, Splitless
Oven Program Initial: 80 °C, hold 2 min
Ramp 1: 8 °C/min to 150 °C
Ramp 2: 30 °C/min to 280 °C, hold 5 min
MS Transfer Line 280 °C
Ion Source Electron Ionization (EI) at 70 eV
Scan Range 40-500 m/z
  • Data Analysis: Identify the main peak corresponding to the derivatized analyte. Search the mass spectra of other peaks against the NIST library to identify potential impurities.

Spectroscopic Structural Confirmation

While chromatography assesses purity, spectroscopy confirms the chemical identity and structure of the compound. An integrated approach using NMR, Mass Spectrometry, and IR is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structural elucidation.[7] For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are all highly informative.

  • ¹H NMR: Will confirm the presence of aromatic protons, the methyl group protons, the amine protons, and the characteristic triplet from the difluoromethoxy (-OCHF₂) group.

  • ¹³C NMR: Will show distinct signals for each carbon environment, including the methyl carbon, the aromatic carbons, and the carbon of the difluoromethoxy group, which will exhibit coupling to the attached fluorine atoms.

  • ¹⁹F NMR: Is highly specific and will show a signal corresponding to the two equivalent fluorine atoms, likely coupled to the adjacent proton, providing definitive evidence for the difluoromethoxy moiety.[7]

  • Sample Preparation: Dissolve 10-20 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[8]

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters (Typical):

    • ¹H NMR: 16-32 scans, relaxation delay of 1-2 seconds.

    • ¹³C NMR: 1024-2048 scans, using a standard pulse program like zgpg30.

    • ¹⁹F NMR: 64-128 scans, using a standard pulse program.

  • Data Analysis: Process the spectra (Fourier transform, phase, and baseline correction). Integrate ¹H signals and assign peaks based on chemical shifts, multiplicities, and coupling constants. Compare observed spectra to predicted values or reference data.

NucleusPredicted Chemical Shift (ppm) & MultiplicityAssignment
¹H ~6.5-7.2 (m)Aromatic protons (3H)
~6.5 (t, J ≈ 74 Hz)-OCH F₂ (1H)
~3.6 (br s)-NH ₂ (2H)
~2.2 (s)-CH ₃ (3H)
¹³C ~110-150Aromatic carbons (6C)
~115 (t, J ≈ 260 Hz)-OC HF₂ (1C)
~16-C H₃ (1C)
¹⁹F ~ -80 (d, J ≈ 74 Hz)-OCHF ₂ (2F)
Note: Predicted values are estimates and should be confirmed experimentally.
Mass Spectrometry (MS)

As a standalone technique or coupled with chromatography, MS provides crucial molecular weight information and fragmentation data that serves as a structural fingerprint.

  • Expected Ionization: In Electrospray Ionization (ESI) positive mode, the primary amine will readily protonate to form the [M+H]⁺ ion at m/z 174.0725.[4]

  • Fragmentation: Under Electron Ionization (EI) in GC-MS, characteristic fragmentation patterns will emerge. Expect to see loss of the difluoromethoxy group or other cleavages related to the aromatic ring structure, which can be used for library matching and structural confirmation.

Integrated Analytical Strategy

No single technique is sufficient for full characterization. A logical, integrated approach ensures all aspects of identity, purity, and structure are confirmed.

cluster_id Identity Confirmation cluster_purity Purity & Impurity Profile cluster_quant Assay/Quantitation start This compound (New Batch) nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) start->nmr hplc HPLC-UV/MS (Purity %, Non-volatile impurities) start->hplc ms Mass Spectrometry (Confirm MW & Formula) decision Does data meet specifications? nmr->decision ftir FTIR (Functional Groups) gcms GC-MS (Volatile impurities) hplc->decision gcms->decision qnmr qNMR (vs. Certified Standard) hplc_assay HPLC Assay (vs. Reference Standard) qnmr->decision pass Release Batch decision->pass Yes fail Investigate (OOS Procedure) decision->fail No

Caption: An integrated strategy for quality control and release.

Conclusion

The analytical characterization of this compound requires a suite of orthogonal techniques. The protocols and workflows detailed in this guide provide a robust framework for confirming the identity (NMR, MS), quantifying purity (HPLC, GC-MS), and identifying potential impurities. By understanding the rationale behind each method, scientists can adapt and validate these procedures to meet the stringent quality requirements of the pharmaceutical and chemical industries, ensuring the integrity of this critical synthetic intermediate.

References

The Pivotal Role of 3-(Difluoromethoxy)-4-methylaniline in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Superior Crop Protection Agents

In the continuous endeavor to enhance global food security, the development of highly effective and environmentally conscious agrochemicals is paramount. A key strategy in modern agrochemical research is the incorporation of fluorine-containing moieties into molecular scaffolds to improve their biological efficacy, metabolic stability, and overall performance. The difluoromethoxy group (-OCHF₂) has emerged as a particularly valuable substituent due to its ability to modulate key physicochemical properties such as lipophilicity and hydrogen bonding potential. This application note delves into the crucial role of 3-(Difluoromethoxy)-4-methylaniline as a strategic building block in the synthesis of next-generation fungicides, with a focus on the pyrazole carboxamide class of active ingredients.

The Strategic Importance of the Difluoromethoxy-Aniline Scaffold

This compound (CAS No: 264194-31-2) is a specialized aromatic amine that serves as a cornerstone for the synthesis of complex agrochemical molecules. The strategic placement of the difluoromethoxy group and the methyl group on the aniline ring is not arbitrary; it is a deliberate design element aimed at optimizing the final product's interaction with its biological target.

The difluoromethoxy group, with its unique electronic properties, enhances the metabolic stability of the resulting pesticide, leading to longer residual activity in the field. Furthermore, its ability to participate in hydrogen bonding can significantly improve the binding affinity of the fungicide to the target enzyme, thereby increasing its potency. The methyl group provides steric bulk and can influence the molecule's conformation, which is critical for a precise fit into the active site of the target protein.

Application Focus: Synthesis of a Potent Pyrazole Carboxamide Fungicide

A prime example of the application of this compound is in the synthesis of N-(3-(difluoromethoxy)-4-methylphenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide, a potent fungicide belonging to the succinate dehydrogenase inhibitor (SDHI) class. SDHI fungicides are a vital tool in crop protection, effectively controlling a broad spectrum of fungal pathogens by disrupting their respiratory process.

The synthesis of this target molecule hinges on the strategic coupling of two key intermediates: this compound and 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride. This reaction forms a stable amide bond, linking the two crucial pharmacophores.

Synthetic Workflow Overview

The overall synthetic strategy can be visualized as a convergent approach, where two key fragments are synthesized independently and then coupled in the final step.

Caption: Convergent synthesis of a pyrazole carboxamide fungicide.

Detailed Protocols

The following protocols are based on established synthetic methodologies for pyrazole carboxamide fungicides, with specific details adapted from relevant patent literature for the synthesis of N-(3-(difluoromethoxy)-4-methylphenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide.

Part 1: Synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (Intermediate B)

This protocol outlines the conversion of the corresponding carboxylic acid to the more reactive acid chloride.

Materials:

  • 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM) or Toluene

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Rotary evaporator

  • Nitrogen or Argon atmosphere setup

Procedure:

  • To a stirred solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane under a nitrogen atmosphere, add a catalytic amount of DMF (e.g., 1-2 drops).

  • Slowly add thionyl chloride (1.5 - 2.0 eq) to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux (approximately 40°C for DCM) and maintain for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

  • The resulting crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride is typically used in the next step without further purification.

Part 2: Synthesis of N-(3-(difluoromethoxy)-4-methylphenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (Final Product)

This protocol details the crucial amide bond formation between the pyrazole acid chloride and the aniline derivative.

Materials:

  • 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (from Part 1)

  • This compound (1.0 eq)

  • Anhydrous tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine (as a base, 1.2 - 1.5 eq)

  • Magnetic stirrer and hotplate

  • Standard glassware for organic synthesis

Procedure:

  • In a clean, dry reaction flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF.

  • Cool the solution to 0-5°C using an ice bath.

  • Slowly add a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.05 eq) in anhydrous THF to the cooled aniline solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the pure N-(3-(difluoromethoxy)-4-methylphenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide.

Data Presentation

Compound Molecular Formula Molecular Weight ( g/mol ) CAS Number
This compoundC₈H₉F₂NO173.16264194-31-2
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acidC₆H₆F₂N₂O₂176.12176969-34-9
N-(3-(difluoromethoxy)-4-methylphenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamideC₁₅H₁₃F₄N₃O₂359.281639433-72-7

Logical Relationships in Synthesis

The synthesis is governed by the principles of nucleophilic acyl substitution. The electron-withdrawing nature of the pyrazole ring and the difluoromethyl group enhances the electrophilicity of the carbonyl carbon in the acid chloride, making it highly susceptible to nucleophilic attack by the amino group of the aniline.

G Aniline This compound (Nucleophile) Product N-(Aryl)-pyrazole-4-carboxamide (Final Product) Aniline->Product AcidChloride Pyrazole-4-carbonyl chloride (Electrophile) AcidChloride->Product Base Base (e.g., Triethylamine) (Proton Scavenger) Byproduct Triethylammonium chloride (Salt Byproduct) Base->Byproduct

Caption: Key components and their roles in the amide coupling reaction.

Conclusion and Future Perspectives

This compound is a high-value intermediate that enables the synthesis of sophisticated agrochemical active ingredients. Its incorporation into the pyrazole carboxamide framework has led to the development of potent fungicides with enhanced performance characteristics. The synthetic protocols outlined in this note provide a robust framework for the laboratory-scale preparation of these important compounds. Further research in this area will likely focus on the development of more sustainable and cost-effective manufacturing processes for both this compound and the final agrochemical products, ensuring that these vital tools for crop protection are readily accessible to farmers worldwide.

Application Notes and Protocols: Incorporation of 3-(Difluoromethoxy)-4-methylaniline in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the incorporation of 3-(Difluoromethoxy)-4-methylaniline into polymer chains, focusing on chemical oxidative polymerization. The unique substitution pattern of this monomer, featuring both an electron-donating methyl group and an electron-withdrawing difluoromethoxy group, offers a novel platform for tuning the electronic, physical, and chemical properties of polyaniline-based materials. These fluorinated polymers are of significant interest for applications requiring enhanced thermal stability, chemical resistance, and specific optoelectronic properties. This guide details the scientific rationale, step-by-step protocols for synthesis and characterization, and potential applications for the resulting polymers.

Introduction: The Strategic Advantage of Fluorination in Polyaniline Derivatives

Polyaniline (PANI) is a well-studied conducting polymer with a rich history of applications in sensors, anti-corrosion coatings, and electronic devices. The versatility of PANI stems from the ability to modify its properties through the incorporation of substituents on the aniline monomer unit.[1][2] Fluorination, in particular, has emerged as a powerful strategy to enhance the performance of polymeric materials.[3] The introduction of fluorine atoms or fluorine-containing moieties can impart a range of desirable characteristics, including:

  • Enhanced Thermal and Chemical Stability: The high strength of the carbon-fluorine bond contributes to increased resistance to high temperatures and aggressive chemical environments.[3]

  • Improved Solubility: Fluorinated polymers often exhibit better solubility in common organic solvents, which facilitates processing and film formation.[4][5]

  • Modified Electronic Properties: The high electronegativity of fluorine can influence the electronic structure of the polymer backbone, affecting its conductivity and optical properties.[6]

  • Low Surface Energy: Fluorinated surfaces are known for their hydrophobicity and oleophobicity, leading to applications in non-stick and anti-fouling coatings.

The monomer, This compound , is a compelling building block for advanced polymers. The difluoromethoxy (-OCF₂H) group is a lipophilic, electron-withdrawing group that can enhance metabolic stability and binding interactions in pharmaceutical contexts.[7] In polymer chemistry, it is expected to contribute to the aforementioned benefits of fluorination. Concurrently, the electron-donating methyl group at the 4-position influences the polymerization process and the electronic properties of the resulting polymer. The interplay of these two substituents allows for fine-tuning of the final material's characteristics.[8]

This guide will focus on the chemical oxidative polymerization of this compound, a versatile and widely used method for synthesizing polyaniline and its derivatives.[9]

Synthesis of Poly(this compound)

The following section outlines the materials, equipment, and a detailed protocol for the chemical oxidative polymerization of this compound. The procedure is adapted from established methods for the synthesis of substituted polyanilines.[1][10]

Materials and Equipment
Reagent/Equipment Details
Monomer This compound (CAS: 264194-31-2), >98% purity
Oxidant Ammonium persulfate ((NH₄)₂S₂O₈), ACS reagent grade
Acid/Dopant Hydrochloric acid (HCl), 1 M aqueous solution
Solvent Deionized water
Washing Solvents Deionized water, Methanol
Reaction Vessel 250 mL three-neck round-bottom flask
Stirring Magnetic stirrer and stir bar
Temperature Control Ice bath
Addition Funnel 100 mL dropping funnel
Filtration Büchner funnel and filter paper
Drying Vacuum oven
Experimental Workflow: Chemical Oxidative Polymerization

The oxidative polymerization of aniline derivatives is a complex process that proceeds via the formation of radical cations. The acidic medium is crucial for the protonation of the aniline nitrogen, which is a key step in the formation of the conducting emeraldine salt form of the polymer. Ammonium persulfate is a common and effective oxidant for this reaction.[9][11]

G cluster_prep Monomer & Oxidant Preparation cluster_reaction Polymerization Reaction cluster_workup Product Isolation & Purification Monomer_Sol Dissolve this compound in 1 M HCl in reaction vessel Cooling Cool both solutions in an ice bath (0-5 °C) Monomer_Sol->Cooling Oxidant_Sol Dissolve Ammonium Persulfate in 1 M HCl in a separate beaker Oxidant_Sol->Cooling Addition Slowly add oxidant solution to monomer solution via dropping funnel (over 30-60 min) with vigorous stirring Cooling->Addition Polymerization Continue stirring in ice bath for 2-4 hours, then at room temperature for 18-24 hours Addition->Polymerization Filtration Collect precipitate by vacuum filtration Polymerization->Filtration Washing Wash precipitate sequentially with 1 M HCl, deionized water, and methanol Filtration->Washing Drying Dry the polymer powder in a vacuum oven at 60 °C for 24 hours Washing->Drying Final_Product Final_Product Drying->Final_Product Obtain dark green/black powder of Poly(this compound) emeraldine salt

Figure 1: Workflow for the chemical oxidative polymerization of this compound.

Detailed Step-by-Step Protocol
  • Monomer Solution Preparation: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, dissolve 1.73 g (10 mmol) of this compound in 100 mL of 1 M HCl. Stir until the monomer is completely dissolved.

  • Oxidant Solution Preparation: In a separate 150 mL beaker, dissolve 2.85 g (12.5 mmol) of ammonium persulfate in 50 mL of 1 M HCl. A monomer to oxidant molar ratio of 1:1.25 is recommended as a starting point.[12]

  • Reaction Initiation: Place both the monomer and oxidant solutions in an ice bath to cool to 0-5 °C.

  • Polymerization: While vigorously stirring the monomer solution in the ice bath, slowly add the pre-cooled oxidant solution dropwise using a dropping funnel over a period of 30-60 minutes. The reaction mixture will gradually change color, typically to a dark green or black, indicating the formation of the polymer.

  • Reaction Completion: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 2-4 hours. Then, remove the ice bath and allow the reaction to proceed at room temperature for 18-24 hours to ensure complete polymerization.

  • Product Isolation: Collect the polymer precipitate by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected precipitate thoroughly with several portions of 1 M HCl to remove any unreacted monomer and oligomers. Subsequently, wash with deionized water until the filtrate is colorless and neutral (pH ~7). Finally, wash with methanol to remove any remaining impurities.

  • Drying: Dry the purified polymer powder in a vacuum oven at 60 °C for 24 hours to a constant weight. The final product should be a dark green or black powder, which is the emeraldine salt form of poly(this compound).

Characterization of Poly(this compound)

Thorough characterization is essential to confirm the structure and properties of the synthesized polymer. The following techniques are recommended.

Spectroscopic Analysis
  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the characteristic functional groups and confirm the polymerization. The spectrum of the polymer should show the disappearance of some monomer bands and the appearance of new bands characteristic of the polymer backbone.

    Wavenumber (cm⁻¹) Assignment
    ~1580-1600C=C stretching of the quinoid rings
    ~1480-1500C=C stretching of the benzenoid rings
    ~1290-1310C-N stretching of the secondary aromatic amine
    ~1100-1150C-F stretching from the -OCF₂H group
    ~800-830C-H out-of-plane bending of the aromatic ring
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to the generally poor solubility of polyanilines, solid-state NMR might be necessary. However, the anticipated improved solubility from the fluorinated substituent may allow for solution-state ¹H and ¹⁹F NMR in solvents like DMSO-d₆ or NMP-d₇. The broad peaks in the aromatic region of the ¹H NMR spectrum are indicative of a polymeric structure. ¹⁹F NMR will show a characteristic signal for the -OCF₂H group.

  • UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of the polymer dissolved in a suitable solvent (e.g., NMP) provides information about its electronic transitions. Typically, two main absorption bands are observed for the emeraldine salt form: one around 320-360 nm corresponding to the π-π* transition of the benzenoid rings, and another broad absorption at >600 nm related to the exciton transition of the quinoid rings, which is indicative of the conducting state.[1]

G cluster_char Characterization Techniques Polymer Synthesized Polymer Powder FTIR FT-IR Spectroscopy (Structural Confirmation) Polymer->FTIR NMR NMR Spectroscopy (¹H, ¹⁹F, ¹³C) (Detailed Structure) Polymer->NMR UV_Vis UV-Vis Spectroscopy (Electronic Properties) Polymer->UV_Vis TGA_DSC Thermal Analysis (TGA/DSC) (Stability & Transitions) Polymer->TGA_DSC SEM Scanning Electron Microscopy (SEM) (Morphology) Polymer->SEM

Figure 2: Recommended characterization workflow for poly(this compound).

Thermal and Morphological Analysis
  • Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polymer. Typically, an initial weight loss below 150 °C corresponds to the loss of moisture and dopant, followed by the degradation of the polymer backbone at higher temperatures. The incorporation of fluorine is expected to result in a higher decomposition temperature compared to non-fluorinated polyaniline.[10]

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the glass transition temperature (Tg) and other thermal transitions of the polymer.

  • Scanning Electron Microscopy (SEM): SEM imaging reveals the surface morphology of the polymer powder or a cast film. The morphology can vary from granular to fibrous depending on the polymerization conditions.[1][2]

Potential Applications

The unique properties imparted by the this compound monomer unit open up possibilities for a range of advanced applications:

  • Advanced Coatings: The expected chemical resistance and hydrophobicity make these polymers suitable for protective coatings in harsh environments.[13]

  • Dielectric Materials: The presence of fluorine atoms tends to lower the dielectric constant of polymers, making them candidates for use as insulators in microelectronics.[12]

  • Chemical Sensors: The electronic properties of the polymer can be modulated by exposure to certain analytes, forming the basis for chemical sensors. The specific substituents may provide selectivity towards particular chemical species.[1][2]

  • Membranes for Separations: The modified chemical and physical properties could be beneficial for the fabrication of selective gas or liquid separation membranes.

  • Biomedical Applications: Fluoropolymers are known for their biocompatibility.[3] These materials could be explored for applications in biosensors or as matrices for drug delivery, leveraging the expertise from pharmaceutical applications of similar fluorinated molecules.

Conclusion

The incorporation of this compound into polymer structures via chemical oxidative polymerization presents a promising route to novel materials with enhanced properties. The combination of the electron-donating methyl group and the electron-withdrawing difluoromethoxy group provides a unique handle for tuning the characteristics of the resulting polymer. The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers to explore the synthesis and application of this new class of fluorinated polyanilines. The expected improvements in thermal stability, solubility, and chemical resistance, coupled with tunable electronic properties, make these polymers highly attractive for a variety of advanced applications.

References

Application Notes and Protocols for the Strategic Use of 3-(Difluoromethoxy)-4-methylaniline in Antiviral Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorination in Modern Antiviral Discovery

The landscape of antiviral drug discovery is in a perpetual state of innovation, driven by the emergence of novel viral threats and the development of drug resistance. A key strategy in modern medicinal chemistry is the introduction of fluorine atoms into drug candidates to enhance their pharmacological profiles. The unique properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's potency, selectivity, metabolic stability, and pharmacokinetic properties.[1][2][3] This guide focuses on the strategic application of a valuable fluorinated building block, 3-(Difluoromethoxy)-4-methylaniline , in the design and synthesis of next-generation antiviral agents.

While no currently marketed antiviral drug explicitly contains the this compound moiety, its structural and physicochemical characteristics present a compelling case for its use in the development of novel therapeutics. This document will provide researchers, scientists, and drug development professionals with a comprehensive overview of the rationale for its use, potential applications, and detailed protocols for its incorporation into antiviral scaffolds.

The Physicochemical and Pharmacokinetic Rationale for Employing this compound

The strategic advantage of using this compound in drug design stems from the unique properties of the difluoromethoxy group and the aniline scaffold.

The Difluoromethoxy Group: A Bioisostere with Enhanced Properties

The difluoromethoxy (-OCF₂H) group is a versatile tool in medicinal chemistry, often employed as a bioisostere for other functional groups to improve a drug candidate's profile.[4][5]

  • Metabolic Stability: The primary advantage of the difluoromethoxy group is its enhanced metabolic stability compared to a methoxy (-OCH₃) group.[5][6] The strong carbon-fluorine bonds are resistant to enzymatic cleavage by cytochrome P450 enzymes, a common metabolic pathway for O-demethylation.[5] This can lead to a longer plasma half-life and improved bioavailability of the drug.[7]

  • Lipophilicity and Solubility: The difluoromethoxy group moderately increases lipophilicity compared to a methoxy group, but less so than a trifluoromethoxy group.[5] This allows for a fine-tuning of the molecule's solubility and membrane permeability, which are critical for oral absorption and distribution to target tissues.[8]

  • Hydrogen Bonding Capability: A key feature of the difluoromethoxy group is the ability of its hydrogen atom to act as a hydrogen bond donor.[4][8] This makes it a suitable bioisostere for hydroxyl (-OH) and thiol (-SH) groups, potentially maintaining crucial interactions with biological targets while improving metabolic stability.[4][8]

  • Electronic Effects: The difluoromethoxy group is weakly electron-withdrawing, which can influence the pKa of the aniline nitrogen.[5] This can be strategically used to modulate the compound's ionization state at physiological pH, impacting its target engagement and pharmacokinetic properties.

PropertyMethoxy (-OCH₃)Difluoromethoxy (-OCF₂H)Trifluoromethoxy (-OCF₃)
Metabolic Stability Prone to O-demethylationResistant to O-demethylation[5][6]Highly resistant to metabolism[9]
Lipophilicity (Hansch π) -0.02+0.45 (approx.)+1.04
Hydrogen Bonding AcceptorDonor and Acceptor[4][8]Acceptor
Electronic Effect (Hammett σp) -0.27+0.14 (approx.)[5]+0.35

Table 1: Comparative physicochemical properties of methoxy, difluoromethoxy, and trifluoromethoxy groups.

The Aniline Scaffold: A Common Motif with Caveats

Anilines are prevalent in medicinal chemistry due to their synthetic versatility.[10][11] However, they are also known as "structural alerts" because they can be metabolized to reactive intermediates, leading to potential toxicity.[12][13][14] The substitution pattern on the aniline ring is crucial in mitigating this risk. The presence of the electron-withdrawing difluoromethoxy group and the methyl group in this compound can influence its metabolic profile, potentially directing metabolism away from the formation of toxic species. Further derivatization of the aniline nitrogen, for instance, through amide bond formation, is a common strategy to reduce the potential for metabolic activation.

Potential Antiviral Applications and Target Classes

Given its structural features, this compound can be envisioned as a key building block for a variety of antiviral agents. The following are proposed applications based on the structures of known antiviral drugs and their mechanisms of action.

Inhibitors of Viral Proteases

Many antiviral drugs, such as the HIV protease inhibitors and the SARS-CoV-2 main protease inhibitor Paxlovid, are peptidomimetics or contain amide bonds crucial for their interaction with the enzyme's active site. The aniline nitrogen of this compound can be readily acylated to form amide-containing compounds that can be designed to target viral proteases.

Diagram 1: Proposed Workflow for Developing a Viral Protease Inhibitor

G cluster_0 Design Phase cluster_1 Synthesis Phase cluster_2 Evaluation Phase A Identify Viral Protease Target B In Silico Docking of Virtual Library based on this compound A->B Target Structure C Synthesize Amide Derivatives (Protocol 1) B->C Top Candidates D Enzymatic Assay C->D Synthesized Compounds E Antiviral Cell-Based Assay D->E Active Compounds F Metabolic Stability Assay (Protocol 3) E->F Potent Antivirals F->B Feedback for further optimization

A proposed workflow for the development of viral protease inhibitors.

Modulators of Viral Entry and Replication

Substituted anilines are present in various kinase inhibitors, some of which have been explored for their antiviral activities by targeting host cell kinases that are essential for viral replication. Furthermore, heterocyclic scaffolds derived from anilines, such as quinazolines and benzimidazoles, are found in a range of bioactive molecules, including antivirals.

Diagram 2: Potential for Heterocycle Formation

G Aniline 3-(Difluoromethoxy)- 4-methylaniline Quinazolinone Quinazolinone Scaffold Aniline->Quinazolinone Cyclocondensation (Protocol 2) Benzimidazole Benzimidazole Scaffold Aniline->Benzimidazole Cyclocondensation Reagent1 Ortho-amino benzoic acid derivative Reagent1->Quinazolinone Reagent2 Ortho-phenylenediamine derivative Reagent2->Benzimidazole Antiviral Potential Antiviral Activity Quinazolinone->Antiviral Benzimidazole->Antiviral

Synthesis of antiviral scaffolds from this compound.

Experimental Protocols

The following protocols are provided as a guide for the incorporation of this compound into potential antiviral drug candidates.

Protocol 1: General Procedure for Amide Bond Formation

This protocol describes a standard method for the acylation of this compound to form an amide, a common structural motif in antiviral agents.

Materials:

  • This compound (1.0 eq)

  • Carboxylic acid of interest (1.1 eq)

  • Coupling agent, e.g., HATU (1,1'-[Azobis(cyclohexanecarbonitrile)]) (1.2 eq) or EDC/HOBt (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride / Hydroxybenzotriazole) (1.2 eq each)

  • Organic base, e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 eq)

  • Anhydrous solvent, e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.1 eq) in anhydrous DCM or DMF, add the coupling agent (e.g., HATU, 1.2 eq) and the organic base (e.g., DIPEA, 3.0 eq).

  • Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired amide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Representative Synthesis of a Quinazolinone Derivative

This protocol provides a general method for the synthesis of a quinazolinone scaffold, a privileged structure in medicinal chemistry, using this compound.

Materials:

  • This compound (1.0 eq)

  • 2-Aminobenzoic acid derivative (1.0 eq)

  • Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) (excess)

  • Anhydrous toluene or xylene

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq) and the 2-aminobenzoic acid derivative (1.0 eq).

  • Add phosphorus oxychloride or thionyl chloride (excess) dropwise at 0 °C.

  • Heat the reaction mixture to reflux (typically 110-140 °C) for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Neutralize the mixture with a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate or DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired quinazolinone derivative.

  • Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 3: In Vitro Metabolic Stability Assay using Liver Microsomes

This protocol outlines a common in vitro method to assess the metabolic stability of a newly synthesized compound containing the this compound moiety.

Materials:

  • Test compound (e.g., 10 mM stock solution in DMSO)

  • Positive control with known metabolic instability (e.g., Verapamil)

  • Pooled liver microsomes (human or other species)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with an internal standard for quenching and analysis

  • 96-well plates

  • Incubator shaker set to 37 °C

  • LC-MS/MS system for analysis

Procedure:

  • Prepare the incubation mixture by combining the liver microsomes and phosphate buffer in a 96-well plate.

  • Add the test compound to the wells to achieve a final concentration of, for example, 1 µM.

  • Pre-incubate the plate at 37 °C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Quantify the remaining amount of the parent compound at each time point relative to the 0-minute sample.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) to determine the metabolic stability of the compound.

In Silico Screening and ADMET Prediction

Prior to synthesis, computational methods can be employed to prioritize compounds and predict their potential for success.

Diagram 3: In Silico Drug Discovery Workflow

G A Virtual Library Generation (Derivatives of this compound) B Molecular Docking (Target-based screening) A->B C Pharmacophore Modeling (Ligand-based screening) A->C D ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) B->D C->D E Prioritization of Candidates for Synthesis D->E

A computational workflow for the design of novel antivirals.

  • Virtual Screening: Large virtual libraries of compounds containing the this compound scaffold can be generated and screened against the three-dimensional structures of viral protein targets using molecular docking programs.[15][16][17] This can help identify potential binders and guide the synthetic efforts.

  • ADMET Prediction: A crucial step in modern drug discovery is the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[18][19][20][21] Numerous in silico models are available to predict parameters such as oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential toxicities. These predictions can help to flag potential liabilities early in the design process.

Conclusion

This compound is a promising building block for the development of novel antiviral agents. Its unique combination of a metabolically robust difluoromethoxy group and a synthetically versatile aniline core offers medicinal chemists a valuable tool to optimize the pharmacokinetic and pharmacodynamic properties of drug candidates. By strategically incorporating this moiety into scaffolds known to exhibit antiviral activity, and by employing the synthetic and evaluative protocols outlined in this guide, researchers can accelerate the discovery of new and effective treatments for viral diseases.

References

N-acetylation protocol for substituted anilines like 3-(Difluoromethoxy)-4-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Acetylation in Synthesis

N-acetylation is a cornerstone transformation in organic synthesis, particularly within the pharmaceutical and materials science sectors. This reaction introduces an acetyl group onto a nitrogen atom, most commonly that of a primary or secondary amine. For substituted anilines, this transformation serves a dual purpose. Firstly, it acts as a robust protecting group strategy, moderating the powerful activating and directing effects of the amino group in electrophilic aromatic substitution reactions. This allows for selective functionalization of the aromatic ring that would otherwise be challenging. Secondly, the resulting acetanilide moiety is a common structural motif in a vast array of biologically active compounds, including analgesics and other pharmaceuticals.[1][2][3][4]

This guide provides a comprehensive overview of the N-acetylation of substituted anilines, with a specific focus on 3-(Difluoromethoxy)-4-methylaniline as a representative substrate. We will delve into the reaction mechanism, provide detailed experimental protocols, and offer insights into troubleshooting and optimization.

Reaction Mechanism: A Nucleophilic Attack

The N-acetylation of an aniline proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent, typically acetic anhydride or acetyl chloride.[5][6][7]

In the case of acetic anhydride, this initial attack forms a tetrahedral intermediate. The intermediate then collapses, expelling an acetate ion as a leaving group and yielding a protonated amide. A weak base, such as another molecule of aniline or added sodium acetate, then deprotonates the nitrogen to give the final N-acetylated product and a corresponding acid byproduct.[7][8][9]

When acetyl chloride is used, the mechanism is analogous, but the leaving group is a chloride ion, and a stoichiometric amount of base is typically required to neutralize the hydrochloric acid generated during the reaction.[10]

Experimental Protocols

Protocol 1: N-Acetylation using Acetic Anhydride

This protocol is a general and widely used method for the N-acetylation of anilines and is suitable for this compound.

Materials:

  • This compound

  • Acetic anhydride

  • Glacial acetic acid

  • Sodium acetate

  • Water (deionized)

  • Ethanol (for recrystallization)

  • Standard laboratory glassware (Erlenmeyer flask, beaker, Büchner funnel, etc.)

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Heating apparatus (hot plate)

Procedure:

  • Dissolution: In a 100 mL Erlenmeyer flask, dissolve 1.0 equivalent of this compound in a minimal amount of glacial acetic acid with stirring.

  • Addition of Acetylating Agent: While stirring, slowly add 1.1 equivalents of acetic anhydride to the aniline solution. An exothermic reaction may be observed.

  • Base Addition: Prepare a solution of 1.5 equivalents of sodium acetate in water. Add this solution to the reaction mixture. A precipitate of the N-acetylated product should begin to form.[1][4]

  • Reaction Completion: Continue stirring the mixture at room temperature for 30-60 minutes to ensure the reaction goes to completion.

  • Isolation: Cool the reaction mixture in an ice bath to maximize precipitation of the product.[1][4] Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold water to remove any remaining acetic acid and salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure N-(3-(difluoromethoxy)-4-methylphenyl)acetamide.[1][4]

Protocol 2: N-Acetylation using Acetyl Chloride

Materials:

  • This compound

  • Acetyl chloride

  • A suitable base (e.g., pyridine, triethylamine, or potassium carbonate)

  • An appropriate solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF))

  • Standard laboratory glassware

  • Stirring apparatus

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of this compound in the chosen solvent.

  • Base Addition: Add 1.5 equivalents of the base to the solution and stir.

  • Addition of Acetylating Agent: Cool the mixture to 0 °C in an ice bath. Slowly add 1.1 equivalents of acetyl chloride dropwise to the stirring solution.

  • Reaction: Allow the reaction to warm to room temperature and continue stirring for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate.

  • Washing: Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution to remove any acidic impurities, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Presentation: Key Reaction Parameters

ParameterAcetic Anhydride MethodAcetyl Chloride MethodRationale
Acetylating Agent Acetic AnhydrideAcetyl ChlorideAcetic anhydride is less reactive and easier to handle; acetyl chloride is more reactive but generates corrosive HCl.[11]
Solvent Glacial Acetic Acid/WaterAprotic organic solvents (DCM, THF, DMF)Acetic acid serves as both solvent and catalyst; organic solvents are needed for the moisture-sensitive acetyl chloride.
Base Sodium Acetate (weak base)Pyridine, Triethylamine, or K2CO3 (stronger base)Neutralizes the acetic acid byproduct; a stronger base is required to neutralize the more acidic HCl byproduct.[3][10]
Workup Precipitation and FiltrationAqueous ExtractionThe product often precipitates directly from the aqueous reaction mixture; extraction is necessary to separate the product from the organic solvent and aqueous washes.
Purification RecrystallizationRecrystallization or Column ChromatographyRecrystallization is often sufficient for the cleaner anhydride reaction; chromatography may be needed to remove byproducts from the chloride reaction.[5]

Experimental Workflow Visualization

Caption: A generalized workflow for the N-acetylation of substituted anilines.

Troubleshooting and Optimization

ProblemPossible CauseSuggested Solution
Incomplete Reaction Insufficiently reactive aniline (due to strong electron-withdrawing groups).Use a more reactive acetylating agent (acetyl chloride over acetic anhydride).[12] Increase reaction temperature or time. Consider using a stronger base to deprotonate the aniline.[12]
Deactivation of aniline by protonation.Ensure a sufficient amount of base is present to neutralize the acid byproduct.[3]
Side Product Formation (Diacetylation) Highly reactive aniline or harsh reaction conditions.Use milder conditions (lower temperature, shorter reaction time). Use a slight excess of aniline relative to the acetylating agent.
Low Yield Product loss during workup or purification.Optimize the recrystallization solvent system to maximize recovery. Ensure complete extraction during the workup.
Hydrolysis of the acetylating agent.Use anhydrous solvents and reagents, especially when working with acetyl chloride.
Purification Difficulties Product and starting material have similar polarities.If recrystallization is ineffective, utilize column chromatography with a carefully selected eluent system.[5]

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Metabolic Stability with Difluoromethoxy Groups

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance and troubleshooting advice for leveraging the difluoromethoxy (-OCF₂H) group to enhance the metabolic stability of your compounds. As your dedicated application scientist, I will walk you through the core principles, experimental best practices, and solutions to common challenges you may encounter in the lab.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the strategic use of the difluoromethoxy group in drug design and metabolic stability studies.

Q1: What is the primary rationale for using a difluoromethoxy group to enhance metabolic stability?

A1: The primary rationale is to block a common metabolic pathway known as O-demethylation.[1][2] Methoxy groups (-OCH₃) are frequently susceptible to enzymatic removal by cytochrome P450 (CYP) enzymes, leading to rapid metabolism and clearance of a drug candidate. The difluoromethoxy group (-OCF₂H) is a bioisostere of the methoxy group, meaning it has a similar size and shape.[2] However, the strong carbon-fluorine bonds in the -OCF₂H group are significantly more resistant to enzymatic cleavage, effectively "shielding" that position on the molecule from oxidative metabolism.[1][2] This can lead to a longer plasma half-life and improved bioavailability of the compound.[3]

Q2: How does the difluoromethoxy group compare to a trifluoromethoxy group (-OCF₃) for improving metabolic stability?

A2: Both groups are effective at blocking O-demethylation. The trifluoromethyl group is generally considered one of the most effective substituents for enhancing metabolic stability due to its strong electron-withdrawing nature, which deactivates the adjacent aromatic ring to oxidative metabolism.[1] The difluoromethoxy group is also highly effective at preventing O-demethylation.[1] While direct head-to-head comparisons are compound-specific, a study by Pfizer suggested that in some cases, there was no significant additional metabolic stability conferred by replacing a methoxy with a difluoromethoxy group, as metabolism may shift to other parts of the molecule.[1]

Q3: Besides metabolic stability, what other properties does a difluoromethoxy group impart to a molecule?

A3: The difluoromethoxy group offers a unique combination of properties that can be advantageous in drug design:

  • Lipophilicity: It generally increases lipophilicity compared to a methoxy group, but to a lesser extent than a trifluoromethoxy group. This can influence membrane permeability and oral absorption.[3]

  • Hydrogen Bond Donor Capability: Unlike the methoxy or trifluoromethoxy groups, the hydrogen atom in the -OCF₂H group is acidic enough to act as a hydrogen bond donor. This allows it to serve as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups, potentially maintaining or enhancing target binding.[3][4]

  • Modulation of pKa: The electron-withdrawing nature of the fluorine atoms can influence the acidity or basicity (pKa) of nearby functional groups.[2][5][6] This can be used to optimize the ionization state of a drug at physiological pH.

Q4: What are the main in vitro assays to assess the metabolic stability of a difluoromethoxy-containing compound?

A4: The two primary in vitro assays are:

  • Liver Microsomal Stability Assay: This assay uses subcellular fractions of the liver that are rich in Phase I metabolic enzymes, particularly cytochrome P450s. It's a cost-effective, high-throughput method for initial screening of metabolic stability against oxidative metabolism.

  • Hepatocyte Stability Assay: This assay uses whole liver cells (hepatocytes) which contain both Phase I and Phase II metabolic enzymes. It provides a more comprehensive picture of a compound's metabolism, including conjugation reactions, and takes into account cellular uptake.[7][8][9]

Section 2: Troubleshooting Guides

This section provides practical advice for specific issues you may encounter during your experiments.

Issue 1: Unexpectedly Low Metabolic Stability Despite Difluoromethoxy Substitution

Q: I replaced a metabolically labile methoxy group with a difluoromethoxy group, but my compound still shows high clearance in the liver microsomal stability assay. Why is this happening and what should I do?

A: This is a common and important observation that often points to a phenomenon known as "metabolic switching."

Causality: By successfully blocking the primary metabolic "soft spot" (the methoxy group), you may have unmasked a secondary, previously less significant, metabolic pathway. The metabolic enzymes, unable to act on the -OCF₂H group, will now target other susceptible sites on the molecule. This could include:

  • Aromatic Hydroxylation: Oxidation of an electron-rich aromatic or heteroaromatic ring elsewhere in the molecule.

  • Aliphatic Hydroxylation: Oxidation of an unactivated C-H bond in an alkyl chain.

  • N- or S-Oxidation: Oxidation of nitrogen or sulfur atoms.

Troubleshooting Steps:

  • Metabolite Identification Studies: The first and most critical step is to identify the metabolites being formed.

    • Protocol: Incubate your compound with liver microsomes (or hepatocytes for a broader view) for a longer duration or at a higher concentration to generate sufficient quantities of metabolites for structural elucidation.

    • Analysis: Use high-resolution LC-MS/MS to determine the mass of the metabolites. A mass increase of 16 Da typically indicates hydroxylation. Further structural confirmation can be achieved using techniques like NMR.[10][11][12][13]

  • Analyze the Structure for Alternative "Soft Spots": Once you have identified the new site of metabolism, examine the structure of your parent compound to understand why that position is now vulnerable.

  • Strategic Molecular Modification: Based on your findings, you can make further structural modifications to block the newly identified metabolic pathway. This could involve:

    • Introducing another fluorine atom or a different sterically hindering group at the new metabolic site.

    • Altering the electronics of an aromatic ring to make it less susceptible to oxidation.

  • Consider a Different Bioisostere: If metabolic switching remains a significant issue, it may be worth considering alternative bioisosteres for the original methoxy group that might impart different global electronic or conformational effects on the molecule.

Issue 2: Ambiguous or Inconsistent Results in In Vitro Assays

Q: I'm observing high variability in my metabolic stability data, or my results seem to contradict what I expect based on the structure. What could be causing this?

A: Assay interference is a possibility, especially with highly fluorinated compounds. The unique physicochemical properties of the difluoromethoxy group can sometimes lead to artifacts.

Potential Causes and Solutions:

  • Compound Solubility and Aggregation:

    • Problem: The increased lipophilicity from the -OCF₂H group might lead to poor aqueous solubility at the concentrations used in your assay, causing the compound to precipitate or form aggregates. This can lead to artificially low metabolic rates.

    • Solution:

      • Visually inspect your incubation wells for any signs of precipitation.

      • Determine the kinetic solubility of your compound in the assay buffer.

      • If solubility is an issue, consider lowering the substrate concentration or increasing the percentage of organic co-solvent (e.g., DMSO, acetonitrile) in your incubation, being careful not to exceed levels that inhibit enzyme activity (typically <1% for acetonitrile and <0.5% for DMSO).[14]

  • Non-specific Binding:

    • Problem: More lipophilic compounds tend to bind non-specifically to the plasticware of the assay plate or to microsomal proteins. This reduces the concentration of the compound available to the metabolic enzymes, leading to an underestimation of metabolism.

    • Solution:

      • Use low-binding plates for your assays.

      • Incorporate a pre-incubation step without the NADPH regenerating system to allow for equilibration of non-specific binding before initiating the metabolic reaction.

      • Consider using experimental methods to determine the fraction of unbound compound in the incubation (fu,inc) and correct your intrinsic clearance calculations.

  • Assay Technology Interference:

    • Problem: If you are using a fluorescence-based readout, highly fluorinated compounds can sometimes interfere with the fluorescence signal, either by quenching or by autofluorescence.[7][15]

    • Solution:

      • Run control experiments with your compound in the absence of any enzymatic activity to check for direct effects on the assay's detection system.

      • If interference is confirmed, the most robust solution is to switch to a label-free detection method like LC-MS/MS for quantifying the parent compound.[9]

Issue 3: Challenges in LC-MS/MS Analysis

Q: I'm having difficulty developing a sensitive and robust LC-MS/MS method for my difluoromethoxy-containing compound and its potential metabolites.

A: The presence of fluorine can influence the chromatographic behavior and mass spectrometric fragmentation of a molecule, requiring specific optimization.

Troubleshooting Your LC-MS/MS Method:

  • Chromatography:

    • Problem: The increased lipophilicity of your compound may lead to strong retention on standard C18 columns, resulting in broad peaks and long run times.

    • Solution:

      • Screen different column chemistries. A phenyl-hexyl or a pentafluorophenyl (PFP) column can offer alternative selectivity for fluorinated compounds.

      • Optimize your mobile phase. Increasing the percentage of organic solvent (e.g., acetonitrile or methanol) in your gradient will reduce retention time. The addition of a small amount of an ion-pairing agent like difluoroacetic acid might improve peak shape for certain compounds.[12]

      • Adjust the pH of your mobile phase. The pKa of your compound can be influenced by the difluoromethoxy group, so exploring different pH conditions can significantly impact retention and peak shape.[5][6][16][17][18]

  • Mass Spectrometry:

    • Problem: Fluorinated compounds can sometimes exhibit different fragmentation patterns compared to their non-fluorinated analogs. You may also experience in-source fragmentation or the formation of adducts.

    • Solution:

      • Optimize MRM Transitions: Do not assume that the fragmentation pattern will be the same as the methoxy analog. Perform a full scan and product ion scan to identify the most intense and specific precursor and product ions for your compound.[19][20]

      • Adjust Collision Energy: Systematically optimize the collision energy for each transition to maximize signal intensity.

      • Minimize Adduct Formation: The choice of mobile phase additives can influence the formation of adducts (e.g., sodium or potassium adducts). Using ammonium formate or ammonium acetate as a buffer can help promote the formation of the desired protonated molecule [M+H]+.

Section 3: Experimental Protocols

Protocol 1: Human Liver Microsomal Stability Assay

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in human liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., testosterone, verapamil)

  • Ice-cold acetonitrile with an internal standard (for reaction termination)

  • 96-well plates (low-binding recommended)

  • Incubator/shaker set to 37°C

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Thaw human liver microsomes and the NADPH regenerating system on ice.[21][22]

    • Dilute the HLM to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.

    • Prepare the test compound working solution by diluting the stock solution in buffer to achieve a final incubation concentration of, for example, 1 µM.

  • Incubation:

    • In a 96-well plate, add the HLM suspension.

    • Add the test compound working solution to the wells.

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

    • Initiate the reaction by adding the NADPH regenerating system. For a negative control, add buffer instead of the NADPH system to assess non-enzymatic degradation.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding 3 volumes of ice-cold acetonitrile containing an internal standard.[21] The 0-minute time point is taken immediately after adding the NADPH system.

  • Sample Processing:

    • Seal the plate and vortex or shake for 10 minutes to ensure complete protein precipitation.

    • Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • Data Analysis:

    • Analyze the samples by a validated LC-MS/MS method to determine the peak area ratio of the test compound to the internal standard at each time point.

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg of microsomal protein) .

Protocol 2: Hepatocyte Stability Assay

Objective: To determine the in vitro intrinsic clearance (CLint) of a test compound in a whole-cell system that includes both Phase I and Phase II metabolism.

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte plating and incubation media

  • Collagen-coated 96-well plates

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Positive control compounds (e.g., 7-hydroxycoumarin, testosterone)

  • Ice-cold acetonitrile with an internal standard

  • Humidified incubator (37°C, 5% CO₂)

  • LC-MS/MS system

Procedure:

  • Cell Preparation:

    • Thaw and plate the cryopreserved hepatocytes in collagen-coated plates according to the supplier's protocol.

    • Allow the cells to attach and form a monolayer (typically 4-6 hours or overnight).

  • Incubation:

    • Prepare the test compound working solution in pre-warmed incubation medium to achieve the desired final concentration (e.g., 1 µM).

    • Aspirate the plating medium from the hepatocyte monolayer and add the medium containing the test compound.

    • Incubate the plate at 37°C in a humidified incubator.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), terminate the reaction by adding ice-cold acetonitrile with an internal standard to the wells.[7][23]

  • Sample Processing:

    • Scrape the cells and transfer the entire well contents to a new plate or tubes.

    • Vortex and centrifuge to pellet cell debris and precipitated proteins.

    • Transfer the supernatant for LC-MS/MS analysis.

  • Data Analysis:

    • Quantify the remaining parent compound using LC-MS/MS.

    • Calculate the half-life (t½) as described in the microsomal stability assay protocol.

    • Calculate intrinsic clearance (CLint) using the equation: CLint (µL/min/10⁶ cells) = (0.693 / t½) x (incubation volume / number of cells per well in millions) .

Section 4: Data Presentation and Visualization

Table 1: Representative Metabolic Stability Data for Methoxy vs. Difluoromethoxy Analogs

CompoundSubstituentHuman Liver Microsome Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
Analog A-OCH₃< 15> 92.4
Analog B -OCF₂H > 120 < 11.5
Analog C-OCH₃2555.4
Analog D -OCF₂H 95 14.6

This table illustrates the typical improvement in metabolic stability observed when a metabolically labile methoxy group is replaced with a difluoromethoxy group. A longer half-life and lower intrinsic clearance indicate greater metabolic stability.

Diagrams:

G cluster_0 Metabolic Fate of a Methoxy-Containing Compound Parent_OCH3 Parent Drug (-OCH₃) CYP450 CYP450 Enzymes Parent_OCH3->CYP450 Rapid Metabolism Metabolite_OH O-demethylated Metabolite (-OH) CYP450->Metabolite_OH

Caption: O-demethylation pathway of a methoxy-containing compound.

G cluster_1 Metabolic Fate of a Difluoromethoxy-Containing Compound Parent_OCF2H Parent Drug (-OCF₂H) CYP450_2 CYP450 Enzymes Parent_OCF2H->CYP450_2 Slow or No Metabolism Blocked Metabolism Blocked CYP450_2->Blocked

Caption: Metabolic blockade by the difluoromethoxy group.

G workflow Start: Prepare Reagents Incubation with Microsomes/Hepatocytes at 37°C Time-Point Sampling & Reaction Quenching Protein Precipitation & Centrifugation Supernatant Analysis by LC-MS/MS Data Analysis: Calculate t½ and CLint

Caption: Workflow for in vitro metabolic stability assays.

Section 5: References

  • Ngai, M.-Y., et al. (2019). Catalytic radical difluoromethoxylation of arenes and heteroarenes. ResearchGate. --INVALID-LINK--

  • McMullen, P., et al. (2023). In vitro screening of per- and polyfluorinated substances (PFAS) for interference with seven thyroid hormone system targets across nine assays. National Institutes of Health. --INVALID-LINK--

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. drug metabolism. --INVALID-LINK--

  • Creative Bioarray. Hepatocyte Stability Assay. --INVALID-LINK--

  • Wernevik, J., et al. (2019). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. --INVALID-LINK--

  • Prakash, G. K. S., et al. (2022). Visible-Light Photoredox-Catalyzed C(sp2)–H Difluoromethoxylation of (Hetero)arenes Utilizing a Shelf-Stable Pyridinium Reagent. ACS Publications. --INVALID-LINK--

  • Cyprotex. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec. --INVALID-LINK--

  • AxisPharm. Hepatocyte Stability Assay Test. --INVALID-LINK--

  • Chan, E. C. Y., et al. (2019). Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. PubMed Central. --INVALID-LINK--

  • WuXi AppTec DMPK. (2024). Predicting In Vivo Metabolic Clearance Using In Vitro–In Vivo Extrapolation (IVIVE) Model: Why and How?. --INVALID-LINK--

  • Dahlin, J. L., et al. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. National Center for Biotechnology Information. --INVALID-LINK--

  • Purohit, A., et al. (2022). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. National Institutes of Health. --INVALID-LINK--

  • BenchChem. (2025). Metabolic Stability Face-Off: Difluoromethoxy vs. Trifluoromethyl Pyridine Analogs. --INVALID-LINK--

  • Liu, X., et al. (2014). Challenges and Opportunities with Predicting in Vivo Phase II Metabolism via Glucuronidation from in Vitro Data. PubMed Central. --INVALID-LINK--

  • Li, D., et al. (2025). NMR Based Methods for Metabolites Analysis. PubMed Central. --INVALID-LINK--

  • BenchChem. (2025). The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. --INVALID-LINK--

  • Connelly, P. (2024). LC-MS/MS Method Development for Drug Analysis. YouTube. --INVALID-LINK--

  • BenchChem. (2025). The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry. --INVALID-LINK--

  • Henderson, O. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Longdom Publishing. --INVALID-LINK--

  • Hutzler, M. F., et al. (2015). Addressing the Challenges of Low Clearance in Drug Research. PubMed Central. --INVALID-LINK--

  • Ilardi, E. A., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. --INVALID-LINK--

  • Baell, J. B., & Walters, M. A. (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual. --INVALID-LINK--

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. --INVALID-LINK--

  • ResearchGate. (n.d.). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. --INVALID-LINK--

  • ResearchGate. (n.d.). Attempted synthesis of difluoromethoxy derivatives 10 and 12. Reagents.... --INVALID-LINK--

  • Wagner, J. R., et al. (2017). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. PubMed Central. --INVALID-LINK--

  • CHIMIA. (n.d.). Development of an LC-MS/MS Method for the Assessment of Selected Active Pharmaceuticals and Metabolites in Wastewaters of. --INVALID-LINK--

  • Semantic Scholar. (n.d.). NMR Based Methods for Metabolites Analysis. --INVALID-LINK--

  • Alqahtani, S. (2025). ADME Properties in Drug Delivery. PubMed Central. --INVALID-LINK--

  • MDPI. (n.d.). Pharmaceutics | Special Issue : ADME Properties in the Drug Delivery. --INVALID-LINK--

  • Dona, A. C., et al. (2016). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Greenwich Academic Literature Archive (GALA). --INVALID-LINK--

  • Purohit, A., et al. (2022). 2-difluoromethoxy-substituted estratriene sulfamates. Pure. --INVALID-LINK--

  • National Center for Biotechnology Information. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual. --INVALID-LINK--

  • ResearchGate. (n.d.). ADME-Space: A new tool for medicinal chemists to explore ADME properties. --INVALID-LINK--

  • Spraul, M., et al. (2019). Identifying unknown metabolites using NMR-based metabolic profiling techniques. Nature Protocols. --INVALID-LINK--

  • Merone, G. M., et al. (2023). LC-MS/MS Application in Pharmacotoxicological Field: Current State and New Applications. MDPI. --INVALID-LINK--

  • ResearchGate. (n.d.). Selected ADME properties of the new compounds (unit, range of.... --INVALID-LINK--

  • ResearchGate. (n.d.). Predicting ADME Properties of Chemicals. --INVALID-LINK--

  • RSC Publishing. (n.d.). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. MedChemComm. --INVALID-LINK--

  • Anton, S. D., et al. (2018). Flipping the Metabolic Switch: Understanding and Applying Health Benefits of Fasting. PubMed Central. --INVALID-LINK--

  • ResearchGate. (n.d.). The metabolic switch can be activated in a recombinant strain of Streptomyces lividans by a low oxygen transfer rate in shake flasks. --INVALID-LINK--

  • Link, H., et al. (2015). Real-time metabolome profiling of the metabolic switch between starvation and growth. PubMed. --INVALID-LINK--

  • Avdeef, A. (2023). Anomalous salting-out, self-association and pKa effects in the practically-insoluble bromothymol blue. ADMET and DMPK. --INVALID-LINK--

  • The Fast 800. (2021). Flipping The Metabolic Switch. --INVALID-LINK--

References

Technical Support Center: Overcoming Solubility Challenges with 3-(Difluoromethoxy)-4-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(Difluoromethoxy)-4-methylaniline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for overcoming solubility issues encountered during experimentation. The following information is curated to provide not just procedural steps, but also the scientific rationale behind these recommendations.

I. Understanding the Molecule: Physicochemical Properties

Before troubleshooting, it's crucial to understand the inherent properties of this compound that influence its solubility.

PropertyValue/InformationSignificance for Solubility
Molecular Formula C8H9F2NO[1][2]Indicates a relatively small molecule with heteroatoms capable of hydrogen bonding.
Molecular Weight 173.16 g/mol [1][2]
Structure A substituted aniline with a methyl group and a difluoromethoxy group on the benzene ring.[1][3]The aromatic ring is hydrophobic, while the aniline and difluoromethoxy groups introduce some polarity.[4] The difluoromethoxy group can improve solubility and stability in some formulations.
Melting Point 34-36 °C[1]A low melting point suggests that the crystal lattice energy is not excessively high, which can be favorable for dissolution.
Predicted XlogP 3.1[3]This value indicates a significant degree of lipophilicity, suggesting poor aqueous solubility.
pKa (Predicted) The aniline group is basic.[5] The exact pKa is not readily available in the search results, but for substituted anilines, it is expected to be in the range of 3-5.The basicity of the aniline group is key to leveraging pH-dependent solubility.[6]
Q1: Why is this compound poorly soluble in water?

A1: The limited aqueous solubility of this compound is primarily due to the hydrophobic nature of its benzene ring and the attached methyl group.[4] While the amine (-NH2) and difluoromethoxy (-OCHF2) groups can participate in hydrogen bonding with water, the large nonpolar surface area of the molecule dominates, leading to poor solvation in aqueous media.[7]

II. Troubleshooting Common Solubility Issues

This section addresses specific problems you might encounter in the lab and provides a logical workflow for resolving them.

Workflow for Initial Solubility Troubleshooting

Caption: Initial decision tree for addressing solubility issues.

Q2: My compound won't dissolve in my aqueous buffer (e.g., PBS at pH 7.4). What should I do first?

A2: The first and most critical step is to determine if the solubility is pH-dependent.[8] Since this compound has a basic aniline group, its solubility is expected to increase significantly in acidic conditions.[4][5]

Strategy 1: pH Modification

The basic aniline group can be protonated at acidic pH to form a more soluble anilinium salt.[7][9]

Experimental Protocol: pH-Solubility Screening

  • Preparation: Prepare a series of buffers with pH values ranging from 2 to 7.

  • Addition of Compound: Add a known excess of this compound to a fixed volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature for 24 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Analysis: Plot the solubility as a function of pH to identify the optimal pH range for dissolution.

Q3: I cannot alter the pH of my experiment. What are my other options?

A3: If pH modification is not feasible, using a co-solvent system is the next logical step.[10][11]

Strategy 2: Co-solvency

Co-solvents are water-miscible organic solvents that can increase the solubility of lipophilic compounds by reducing the polarity of the aqueous medium.[10]

Commonly Used Co-solvents:

  • Ethanol

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Polyethylene glycol (PEG)

  • Propylene glycol

Experimental Protocol: Co-solvent Screening

  • Stock Solution: Prepare a concentrated stock solution of this compound in a strong organic solvent (e.g., DMSO).

  • Titration: In a series of vials, prepare your aqueous buffer.

  • Addition of Stock: Add increasing volumes of the stock solution to the buffer, ensuring the final concentration of the organic solvent is within an acceptable range for your experiment (typically starting from <1% and increasing).

  • Observation: Visually inspect for precipitation. The highest concentration of the compound that remains in solution will give you an indication of the solubility in that co-solvent mixture.

Co-solventTypical Starting ConcentrationNotes
DMSO 0.1 - 1%Can have biological effects at higher concentrations.
Ethanol 1 - 10%Generally well-tolerated in many biological systems.
PEG 400 5 - 20%Can increase viscosity.
Q4: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?

A4: This is a common issue when the concentration of the compound in the final solution exceeds its solubility limit in the aqueous/co-solvent mixture.

Troubleshooting Steps:

  • Lower the Stock Concentration: Prepare a more dilute stock solution in DMSO.

  • Increase the Co-solvent Percentage: If your experimental system allows, increase the final percentage of the co-solvent in the aqueous buffer.

  • Change the Order of Addition: Try adding the aqueous buffer to the DMSO stock solution, rather than the other way around. This can sometimes prevent localized high concentrations that lead to precipitation.

  • Use a Different Co-solvent: The choice of co-solvent can have a significant impact. Experiment with other options like ethanol or DMF.[12]

III. Advanced Solubilization Strategies

If pH adjustment and co-solvency are insufficient or incompatible with your experimental design, more advanced techniques may be necessary.[13][14]

Workflow for Advanced Solubilization

Caption: Decision-making for advanced solubility enhancement.

Q5: Can I improve solubility by forming a salt of this compound?

A5: Yes, salt formation is a very effective method for increasing the solubility of basic compounds.[15][16] By reacting the basic aniline with an acid, you can form an anilinium salt, which will have significantly higher aqueous solubility.[7]

Strategy 3: Salt Formation

Considerations for Acid Selection:

  • pKa: The acid should have a pKa that is at least 2-3 units lower than the pKa of the aniline to ensure complete protonation.

  • Toxicity: The counter-ion should be non-toxic and compatible with your intended application.

  • Crystallinity: The resulting salt should ideally be a stable, crystalline solid.

Commonly Used Acids for Salt Formation:

  • Hydrochloric acid (HCl)

  • Sulfuric acid (H2SO4)

  • Methanesulfonic acid

  • Tartaric acid

  • Citric acid

Experimental Protocol: Salt Formation and Isolation

  • Dissolution: Dissolve this compound in a suitable organic solvent (e.g., isopropanol, ethyl acetate).

  • Acid Addition: Add a stoichiometric equivalent of the chosen acid (dissolved in the same or a miscible solvent) dropwise to the aniline solution while stirring.

  • Precipitation: The anilinium salt should precipitate out of the solution.

  • Isolation: Collect the solid by filtration.

  • Washing: Wash the salt with a small amount of cold solvent to remove any unreacted starting material.

  • Drying: Dry the salt under vacuum.

Q6: Are there other excipients I can use to improve solubility?

A6: Yes, several types of solubilizing agents can be employed.

Strategy 4: Use of Solubilizing Agents
  • Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Poloxamers can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[8]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts from the aqueous environment.[8][17] Common examples include hydroxypropyl-β-cyclodextrin (HP-β-CD).

IV. Safety and Handling

  • Always handle this compound in a well-ventilated area or a chemical fume hood.[18][19][20]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[18][21]

  • Avoid inhalation, ingestion, and contact with skin and eyes.[18][20]

  • In case of contact, rinse the affected area with plenty of water and seek medical attention if necessary.[19][22]

V. References

  • Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Retrieved from --INVALID-LINK--

  • (n.d.). Methods of solubility enhancements. SlideShare. Retrieved from --INVALID-LINK--

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from --INVALID-LINK--

  • (n.d.). Solubility and pH of amines. Retrieved from --INVALID-LINK--

  • (2024, October 21). Solubility enhancement techniques. Retrieved from --INVALID-LINK--

  • (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Retrieved from --INVALID-LINK--

  • (2022, September 3). What is the best way to make aniline dissolve in water? Quora. Retrieved from --INVALID-LINK--

  • (2024, April 4). Extraction: Effects of pH. JoVE. Retrieved from --INVALID-LINK--

  • (2017, October 6). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? Sciencemadness.org. Retrieved from --INVALID-LINK--

  • (n.d.). 3,4-difluoro-N-methylaniline. PubChem. Retrieved from --INVALID-LINK--

  • (n.d.). 3-(Difluoromethoxy)aniline: Properties, Applications, and Synthesis of a Key Intermediate. Retrieved from --INVALID-LINK--

  • (n.d.). Solubility of Aniline (C6H7N). Solubility of Things. Retrieved from --INVALID-LINK--

  • (n.d.). overcoming poor solubility of 2,6-dichloro-4-(1H-imidazol-2-yl)aniline. Benchchem. Retrieved from --INVALID-LINK--

  • (n.d.). This compound. AMERICAN ELEMENTS. Retrieved from --INVALID-LINK--

  • (n.d.). Systematic study of the effect of the co-solvent on the performance of amine-based solvents for CO2 capture. ResearchGate. Retrieved from --INVALID-LINK--

  • (2025, March 10). Protonating very hydrophobic anilines into hydrophilic aniliniums (when HCl doesn't work). Reddit. Retrieved from --INVALID-LINK--

  • Pobudkowska, A., & Domańska, U. (2014). Study of pH-dependent drugs solubility in water. ResearchGate. Retrieved from --INVALID-LINK--

  • (2013, September 10). material safety data sheet. Capot Chemical. Retrieved from --INVALID-LINK--

  • Calero, S., et al. (2022). Systematic study of the effect of the co-solvent on the performance of amine-based solvents for CO2 capture. Separation and Purification Technology, 282, 120093. Retrieved from --INVALID-LINK--

  • (2008, June 22). SAFETY DATA SHEET. Retrieved from --INVALID-LINK--

  • (n.d.). Issues with aniline nitrate solubility during crystallization. Benchchem. Retrieved from --INVALID-LINK--

  • (n.d.). SAFETY DATA SHEET. Retrieved from --INVALID-LINK--

  • (2021, May 31). Safety Data Sheet. MedchemExpress.com. Retrieved from --INVALID-LINK--

  • (2025, September 27). Chemical Safety Data Sheet MSDS / SDS - 3-FLUORO-N-METHYLANILINE. ChemicalBook. Retrieved from --INVALID-LINK--

  • Higashino, H., et al. (2017). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. Journal of Pharmaceutical Sciences, 106(9), 2458-2465. Retrieved from --INVALID-LINK--

  • (n.d.). This compound (C8H9F2NO). PubChemLite. Retrieved from --INVALID-LINK--

  • (2022, November 18). The Solubility of Aniline. ChemicalBook. Retrieved from --INVALID-LINK--

  • (n.d.). This compound, min 98%, 100 mg. Retrieved from --INVALID-LINK--

  • (2023, January 22). Advanced Properties of Amines. Chemistry LibreTexts. Retrieved from --INVALID-LINK--

  • Vega, F., et al. (2024). Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. Processes, 12(1), 123. Retrieved from --INVALID-LINK--

  • Pal, A., & G, S. (2021). Experimental Study on Effect of Addition of Different Salts on Distribution of Aniline between Water and Toluene. ResearchGate. Retrieved from --INVALID-LINK--

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Retrieved from --INVALID-LINK--

  • (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs. GSC Online Press. Retrieved from --INVALID-LINK--

  • Eide-Haugmo, I., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research, 61(43), 16035–16051. Retrieved from --INVALID-LINK--

  • (n.d.). 3-(Difluoromethoxy)aniline 97 22236-08-4. Sigma-Aldrich. Retrieved from --INVALID-LINK--

  • (n.d.). 4-fluoro-3-methoxy-N-methylaniline. PubChem. Retrieved from --INVALID-LINK--

  • (n.d.). eMolecules 3-(Difluoromethoxy)-4-methoxyaniline hydrochloride. Retrieved from --INVALID-LINK--

References

Technical Support Center: Synthesis of 3-(Difluoromethoxy)-4-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(difluoromethoxy)-4-methylaniline. This valuable building block is typically synthesized in a two-step sequence: the O-difluoromethylation of 4-methyl-3-nitrophenol, followed by the reduction of the nitro group. This guide addresses specific issues that may arise during these stages, offering explanations grounded in reaction mechanisms and providing practical, field-proven solutions.

I. O-Difluoromethylation of 4-Methyl-3-nitrophenol: Troubleshooting & FAQs

The introduction of the difluoromethoxy group onto 4-methyl-3-nitrophenol is commonly achieved through the generation of difluorocarbene (:CF₂) from a suitable precursor in the presence of a base.

Reaction Scheme: O-Difluoromethylation

4-Methyl-3-nitrophenol 4-Methyl-3-nitrophenol Phenoxide Phenoxide 4-Methyl-3-nitrophenol->Phenoxide Base (e.g., KOH) 3-(Difluoromethoxy)-4-methyl-1-nitrobenzene 3-(Difluoromethoxy)-4-methyl-1-nitrobenzene Phenoxide->3-(Difluoromethoxy)-4-methyl-1-nitrobenzene :CF₂ Difluorocarbene Precursor\n(e.g., CHClF₂) Difluorocarbene Precursor (e.g., CHClF₂) Difluorocarbene (:CF₂) Difluorocarbene (:CF₂) Difluorocarbene Precursor\n(e.g., CHClF₂)->Difluorocarbene (:CF₂) Base Difluorocarbene (:CF₂)->3-(Difluoromethoxy)-4-methyl-1-nitrobenzene

Caption: General workflow for O-difluoromethylation.

Frequently Asked Questions (FAQs)

Q1: My O-difluoromethylation reaction is sluggish or incomplete. What are the likely causes and how can I improve the conversion?

A1: Incomplete conversion is a common issue and can stem from several factors:

  • Insufficient Base: The generation of the phenoxide from 4-methyl-3-nitrophenol is crucial for the reaction to proceed. Ensure you are using a sufficient molar excess of a strong base (e.g., KOH, NaOH) to deprotonate the phenol completely.

  • Inefficient Difluorocarbene Generation: The choice and handling of the difluorocarbene precursor are critical.

    • Chlorodifluoromethane (CHClF₂): As a gas, ensuring its efficient delivery to the reaction mixture is key. Use a suitable gas dispersion tube and ensure the reaction vessel is well-sealed to maintain a positive pressure.

    • Sodium Chlorodifluoroacetate (ClCF₂COONa): This solid precursor requires thermal decomposition to generate difluorocarbene. Ensure the reaction temperature is optimal for this decomposition without degrading your starting material or product.

  • Solvent Choice: A polar aprotic solvent like DMF or acetonitrile is generally preferred to solubilize the phenoxide and facilitate the reaction.

  • Moisture: While some protocols for difluoromethylation tolerate water, excessive moisture can consume the difluorocarbene through hydrolysis, forming formate and fluoride ions.[1] Ensure your reagents and solvent are appropriately dry if you suspect this is an issue.

Q2: I am observing significant amounts of side products in my difluoromethylation reaction. What are they and how can I minimize their formation?

A2: Side product formation is a key challenge in this synthesis. Here are some of the most common culprits and mitigation strategies:

  • Over-alkylation Products (Fluoroformals and Orthoformates): The desired product, an aryl difluoromethyl ether, can sometimes react further with the phenoxide, leading to the formation of fluoroformals and orthoformates.

    • Cause: This is more likely to occur if there is a high concentration of the phenoxide relative to the difluorocarbene.

    • Solution: Control the stoichiometry carefully. A slow addition of the difluorocarbene precursor or the base can help maintain a low steady-state concentration of the reactive intermediates.

  • Hydrolysis of the Difluoromethoxy Group: The difluoromethoxy group can be susceptible to hydrolysis, especially under basic conditions, to yield a formate ester which can be further hydrolyzed to a phenol.[2][3][4]

    • Cause: Prolonged reaction times at elevated temperatures in the presence of a strong base and water can promote this side reaction. The electron-withdrawing nitro group can make the difluoromethoxy group more labile.

    • Solution: Monitor the reaction progress closely by TLC or HPLC and work up the reaction as soon as the starting material is consumed. Use the minimum necessary amount of base and control the reaction temperature.

  • Side Reactions of the Nitro and Methyl Groups: While less common, aggressive reaction conditions could potentially lead to side reactions involving the nitro or methyl groups.

    • Cause: Very high temperatures or highly reactive intermediates.

    • Solution: Maintain careful control over the reaction temperature and stoichiometry.

Q3: I am using a triflate-based difluoromethylating agent and see a significant amount of a byproduct. What is it likely to be?

A3: When using reagents like difluoromethyltriflate (HCF₂OTf), the formation of an aryl triflate byproduct is a common issue.[1]

  • Cause: This occurs from the reaction of the phenoxide with the triflate leaving group.

  • Solution: While this side reaction can be difficult to eliminate completely, the resulting aryl triflate can often be hydrolyzed back to the starting phenol under basic conditions, allowing for its recovery and recycling.[1]

II. Reduction of 3-(Difluoromethoxy)-4-methyl-1-nitrobenzene: Troubleshooting & FAQs

The reduction of the nitro group to an amine is the final step in the synthesis. Catalytic hydrogenation and catalytic transfer hydrogenation are common methods.

Reaction Scheme: Nitro Group Reduction

3-(Difluoromethoxy)-4-methyl-1-nitrobenzene 3-(Difluoromethoxy)-4-methyl-1-nitrobenzene This compound This compound 3-(Difluoromethoxy)-4-methyl-1-nitrobenzene->this compound Reducing Agent (e.g., H₂, Pd/C or Hydrazine, Fe₂O₃/C)

Caption: General workflow for nitro group reduction.

Frequently Asked Questions (FAQs)

Q1: My nitro reduction is incomplete, leaving unreacted starting material. How can I drive the reaction to completion?

A1: Incomplete reduction can be due to several factors:

  • Catalyst Deactivation: The catalyst (e.g., Pd/C) can become deactivated over time.

    • Solution: Ensure you are using a fresh, high-quality catalyst. If reusing a catalyst, ensure it has been properly handled and stored. In some cases, increasing the catalyst loading can help.

  • Insufficient Hydrogen Pressure (for Catalytic Hydrogenation):

    • Solution: Ensure your hydrogenation apparatus is properly sealed and can maintain the desired hydrogen pressure throughout the reaction.

  • Poor Quality Hydrogen Source (for Catalytic Transfer Hydrogenation):

    • Solution: If using a hydrogen donor like hydrazine, ensure it is of high purity. The choice of catalyst for transfer hydrogenation is also critical; systems like ferric oxide and activated carbon have been reported to be effective.[5]

Q2: I am observing impurities in my final product after the reduction step. What are the likely side products and how can I avoid them?

A2: The reduction of nitroarenes can proceed through several intermediates, which can sometimes be observed as impurities or lead to side products.

  • Hydroxylamine Intermediate: Incomplete reduction can lead to the accumulation of the corresponding hydroxylamine.

  • Azo and Azoxy Compounds: These dimeric species can form from the condensation of the hydroxylamine intermediate with the nitroso intermediate or with itself.

    • Cause: These side products are more common in catalytic hydrogenation when the reaction stalls or is not efficient.

    • Solution: The addition of catalytic amounts of vanadium compounds has been shown to prevent the accumulation of hydroxylamines and subsequent formation of azo and azoxy compounds, leading to a purer product.

Q3: How can I purify my final product, this compound, from unreacted starting materials and side products?

A3: A multi-step purification strategy is often necessary:

  • Aqueous Acid Wash: The desired aniline product is basic and can be protonated with an acid.

    • Protocol: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The protonated aniline will move into the aqueous layer. The unreacted nitro compound and non-basic impurities will remain in the organic layer.

    • Recovery: The aqueous layer can then be basified (e.g., with NaOH) to deprotonate the aniline, which can then be extracted back into an organic solvent.

  • Column Chromatography: For removal of closely related impurities, silica gel column chromatography is a powerful technique.

    • Solvent System: A typical solvent system would be a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The polarity can be adjusted to achieve optimal separation.

  • Recrystallization: If the final product is a solid, recrystallization from a suitable solvent system can be an effective final purification step to obtain a highly pure product.

III. Analytical Characterization

To effectively troubleshoot your synthesis, it is crucial to have robust analytical methods to identify your desired product and any impurities.

Analytical Technique Purpose Expected Observations for this compound
¹H NMR Structural confirmation and identification of impurities.Look for the characteristic triplet of the -OCF₂H proton, aromatic protons, the methyl singlet, and the amine protons. Impurities will have distinct signals.
¹⁹F NMR Confirmation of the difluoromethoxy group.A doublet corresponding to the two fluorine atoms coupled to the proton.
HPLC Purity assessment and reaction monitoring.A single major peak for the pure product. The retention times of starting materials and byproducts can be determined to track reaction progress.
Mass Spectrometry Molecular weight confirmation.The molecular ion peak corresponding to the mass of the product.

IV. Summary of Key Troubleshooting Points

Problem Potential Cause Recommended Solution
Incomplete Difluoromethylation Insufficient base, inefficient :CF₂ generation, moisture.Use excess base, optimize precursor delivery, use dry reagents.
Formation of Over-alkylation Products High concentration of phenoxide.Slow addition of reagents to control stoichiometry.
Hydrolysis of -OCF₂H Group Prolonged reaction time, high temperature, excess base.Monitor reaction closely, minimize reaction time and temperature.
Incomplete Nitro Reduction Catalyst deactivation, insufficient hydrogen source.Use fresh catalyst, ensure adequate hydrogen pressure or pure donor.
Azo/Azoxy Impurities Accumulation of reaction intermediates.Add catalytic amounts of vanadium compounds.
Difficult Purification Presence of basic and non-basic impurities.Employ an acid wash followed by chromatography or recrystallization.

This guide is intended to provide a starting point for troubleshooting the synthesis of this compound. Experimental conditions should always be optimized for your specific laboratory setup and scale.

References

Technical Support Center: Scaling Up the Synthesis of 3-(Difluoromethoxy)-4-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 3-(Difluoromethoxy)-4-methylaniline. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in successfully scaling up this important pharmaceutical intermediate. As Senior Application Scientists, we combine technical precision with practical, field-tested insights to help you navigate the complexities of this synthesis.

I. Synthetic Pathway Overview

The synthesis of this compound typically proceeds through a two-step process: the difluoromethylation of a substituted phenol followed by the reduction of a nitro group to an aniline. Understanding the nuances of each step is critical for a successful scale-up.

Synthetic_Pathway cluster_0 Step 1: Difluoromethylation cluster_1 Step 2: Nitro Group Reduction 2-methyl-5-nitrophenol 2-methyl-5-nitrophenol product1 1-(Difluoromethoxy)-2-methyl-5-nitrobenzene 2-methyl-5-nitrophenol->product1 Base, Solvent, Heat reagents1 Difluoromethylating Agent (e.g., Sodium chlorodifluoroacetate) reagents1->product1 product1_clone 1-(Difluoromethoxy)-2-methyl-5-nitrobenzene final_product This compound product1_clone->final_product Solvent reagents2 Reducing Agent (e.g., Fe/HCl, H2/Pd-C) reagents2->final_product

Caption: General synthetic route for this compound.

II. Troubleshooting Guide: A Question-and-Answer Approach

This section addresses common issues encountered during the scale-up of this compound synthesis.

Step 1: Difluoromethylation of 2-methyl-5-nitrophenol

Q1: My difluoromethylation reaction is sluggish or incomplete, resulting in low yields. What are the likely causes and how can I improve it?

A1: Incomplete reaction is a frequent challenge during scale-up. Several factors could be at play:

  • Insufficient Base: The reaction requires a strong base to deprotonate the phenol, forming the more nucleophilic phenoxide. Ensure you are using a sufficient molar excess of a suitable base like potassium carbonate or cesium carbonate. For larger scale reactions, efficient stirring is crucial to ensure proper mixing of the solid base.

  • Improper Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF or DMSO are generally preferred as they effectively dissolve the reactants and facilitate the reaction. Ensure your solvent is anhydrous, as water can react with the difluoromethylating agent.

  • Temperature Control: This reaction is temperature-sensitive. While higher temperatures can increase the reaction rate, they can also lead to decomposition of the starting material or product. Carefully optimize the reaction temperature. A gradual increase in temperature might be necessary to initiate the reaction on a larger scale.

  • Choice of Difluoromethylating Agent: While various reagents exist, sodium chlorodifluoroacetate is a common and relatively stable choice for generating difluorocarbene in situ. Other reagents like ethyl bromodifluoroacetate can also be effective. The choice may depend on cost, availability, and safety considerations for your scale of operation.

Q2: I am observing significant formation of side products, complicating purification. What are these byproducts and how can I minimize them?

A2: Side product formation is a common issue when scaling up.

  • Over-alkylation: The product, an aryl difluoromethyl ether, can sometimes undergo further reaction to form bis(aryloxy)fluoromethane intermediates, especially with prolonged reaction times or excess difluoromethylating agent. To mitigate this, carefully control the stoichiometry of your reagents and monitor the reaction progress closely using techniques like TLC or HPLC.

  • Decomposition: At elevated temperatures, both the starting material and the difluoromethylating reagent can decompose. This not only reduces your yield but also introduces impurities. Maintain strict temperature control throughout the reaction.

  • Hydrolysis of the Difluoromethylating Agent: If there is moisture in your reaction, the difluoromethylating agent can hydrolyze, reducing its effectiveness and introducing other impurities. Ensure all reagents and solvents are thoroughly dried before use.

Step 2: Reduction of 1-(Difluoromethoxy)-2-methyl-5-nitrobenzene

**Q3: The reduction of the nitro group is incomplete or I am seeing the formation of undesired side products like azo or azoxy compounds. How can I achieve a clean and complete

Technical Support Center: A Troubleshooting Guide for Reactions Involving Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for fluorinated compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of organofluorine synthesis. The unique properties of the carbon-fluorine bond, while highly valuable in pharmaceuticals and materials science, introduce specific challenges in synthetic chemistry.[1][2] This resource provides in-depth, field-proven insights in a question-and-answer format to address common issues encountered during fluorination reactions.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • --INVALID-LINK--

    • --INVALID-LINK--

    • --INVALID-LINK--

    • --INVALID-LINK--

  • Advanced Troubleshooting Protocols

    • --INVALID-LINK--

    • --INVALID-LINK--

  • Safety & Handling

    • --INVALID-LINK--

  • References

Frequently Asked Questions (FAQs)

Q1: My fluorination reaction has a low yield or is not working at all. What are the common causes?

Low yields in fluorination reactions are a frequent challenge and can often be attributed to a handful of critical factors. A systematic approach to troubleshooting is essential for identifying the root cause.

Possible Cause 1: Presence of Moisture Many fluorinating agents, both nucleophilic and electrophilic, are highly sensitive to moisture.[3] Trace amounts of water can hydrolyze the reagent, rendering it inactive, or react with intermediates, leading to undesired byproducts. For instance, reagents like DAST (diethylaminosulfur trifluoride) react rapidly and exothermically with water.[3][4]

Solution Pathway:

  • Rigorous Drying of Solvents and Glassware: Ensure all glassware is oven- or flame-dried immediately before use. Solvents, even those commercially available as "anhydrous," should be freshly dried over a suitable drying agent or passed through a solvent purification system.[3][5]

  • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.[5]

  • Reagent Integrity: If you suspect your fluorinating agent has been compromised, it's often best to use a fresh, unopened bottle for a small-scale control reaction.[3]

Possible Cause 2: Inappropriate Solvent Choice The choice of solvent is critical not only for substrate and reagent solubility but also for its compatibility with the fluorinating agent. Protic solvents are generally unsuitable for nucleophilic fluorination as they can solvate the fluoride anion through hydrogen bonding, reducing its nucleophilicity.[6] Conversely, some electrophilic reagents like Selectfluor™ can react exothermically and dangerously with common aprotic polar solvents such as DMF, DMSO, and pyridine.[7][8]

Solution Pathway:

  • Solvent Screening: Screen a range of anhydrous, non-nucleophilic solvents. Acetonitrile is a widely used solvent for many fluorination reactions.[6][9]

  • Compatibility Check: Always verify the compatibility of your fluorinating agent with the chosen solvent by consulting the supplier's technical data or relevant literature.

Possible Cause 3: Sub-optimal Reaction Temperature Fluorination reactions can be highly sensitive to temperature. Some may require elevated temperatures to overcome activation barriers, while for other, more sensitive substrates, higher temperatures can lead to decomposition or the formation of byproducts.[9]

Solution Pathway:

  • Systematic Temperature Screening: If the reaction is sluggish at room temperature, gradually increase the temperature in small increments (e.g., 10-20 °C). Conversely, if multiple products are observed, try running the reaction at a lower temperature (e.g., 0 °C or -78 °C).[9]

Decision-Making Workflow for Low Yields

LowYieldTroubleshooting Start Low Yield or No Reaction Check_Moisture Check for Moisture (Solvent, Glassware, Atmosphere) Start->Check_Moisture Check_Solvent Evaluate Solvent (Compatibility, Polarity) Check_Moisture->Check_Solvent Moisture ruled out Implement_Drying Implement Rigorous Drying Protocol Check_Moisture->Implement_Drying Suspicion of moisture Check_Temp Assess Reaction Temperature Check_Solvent->Check_Temp Solvent is appropriate Screen_Solvents Screen Alternative Anhydrous Solvents Check_Solvent->Screen_Solvents Incompatibility detected Check_Reagent Verify Reagent Activity & Stoichiometry Check_Temp->Check_Reagent Temperature is optimal Optimize_Temp Optimize Temperature (Increase/Decrease) Check_Temp->Optimize_Temp Sub-optimal conditions Use_New_Reagent Use Fresh Reagent, Adjust Stoichiometry Check_Reagent->Use_New_Reagent Success Improved Yield Implement_Drying->Success Screen_Solvents->Success Optimize_Temp->Success Use_New_Reagent->Success

Caption: Troubleshooting workflow for low-yield fluorination reactions.

Q2: I'm observing significant side-product formation. How can I improve the selectivity of my reaction?

Side-product formation is often a result of competing reaction pathways. The nature of these side products provides valuable clues for optimizing the reaction conditions.

Common Side Reaction: Elimination In nucleophilic aliphatic fluorination, particularly of secondary and tertiary alkyl halides or sulfonates, elimination (E2 pathway) is a major competing reaction, leading to the formation of alkenes.[6][10] This is especially problematic when using highly basic fluoride sources like tetrabutylammonium fluoride (TBAF).[10]

Solution Pathway:

  • Less Basic Fluoride Source: Switch to a less basic fluoride source. For example, cesium fluoride (CsF) or spray-dried potassium fluoride (KF) are often less prone to causing elimination than TBAF.[10] HF-amine complexes can also be effective.[10]

  • Lower Reaction Temperature: Elimination reactions generally have a higher activation energy than substitution reactions. Lowering the reaction temperature can therefore favor the desired SN2 pathway.[10]

  • Solvent Choice: The use of polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) is common for nucleophilic substitution.[6] However, in some cases, using water as an additive or employing ionic liquids has been shown to reduce the formation of undesired by-products like alkenes and alcohols.[6]

Common Side Reaction: Over-fluorination In cases where multiple reactive sites are present, such as the fluorination of activated C-H bonds, it's possible to obtain di- or poly-fluorinated products when only mono-fluorination is desired.

Solution Pathway:

  • Control Stoichiometry: Carefully control the stoichiometry of the fluorinating agent. Using a slight excess may be necessary to drive the reaction to completion, but a large excess can promote multiple fluorinations.[11]

  • Stepwise Addition: Consider adding the fluorinating agent portion-wise over time to maintain a low instantaneous concentration, which can favor mono-substitution.

  • Milder Reagents: Highly reactive fluorinating agents may be less selective. Consider switching to a milder reagent if over-fluorination is an issue.

Q3: How can I control the regioselectivity of my aromatic fluorination?

Achieving the desired regioselectivity in the fluorination of substituted aromatic and heteroaromatic compounds is a significant challenge. The outcome is governed by a delicate interplay of electronic and steric effects.[12]

For Electrophilic Aromatic Fluorination:

  • Directing Groups: The regiochemical outcome is primarily dictated by the existing substituents on the aromatic ring. Activating groups (e.g., -OR, -R) are ortho, para-directing, while deactivating groups (e.g., -NO₂, -CF₃) are meta-directing.[12] A thorough understanding of these classical principles is the first step in predicting the outcome.

  • Steric Hindrance: Bulky directing groups can sterically hinder the ortho positions, leading to a preference for para-substitution.[12]

  • Choice of Fluorinating Reagent: The size and reactivity of the electrophilic fluorinating agent (e.g., Selectfluor®, NFSI) can influence the ortho/para ratio. A bulkier reagent may favor the less sterically hindered para position.

For Nucleophilic Aromatic (SNA_r) Fluorination:

  • Activating Groups: SNA_r reactions require the presence of strong electron-withdrawing groups (EWGs), such as -NO₂ or -CN, positioned ortho or para to the leaving group. The reaction will preferentially occur at the most activated position.[12]

  • Leaving Group: The nature of the leaving group is crucial. The typical order of reactivity is F > NO₂ > Cl > Br > I.

Q4: My fluorinating agent seems to have lost reactivity. What could be the issue?

The most common reason for a fluorinating agent to lose its activity is decomposition due to improper handling and storage, primarily through exposure to atmospheric moisture.[3]

Signs of Decomposition:

  • Visual Changes: Clumping of powders, discoloration (e.g., white powders appearing off-white or yellow).[3]

  • Inconsistent Results: High variability in reaction yields between different uses of the same bottle.[3]

  • Reduced Reactivity: A significant drop in reaction yield or complete failure of a previously successful reaction.[3]

Solution Pathway:

  • Proper Storage: Always store moisture-sensitive fluorinating agents under a dry, inert atmosphere (nitrogen or argon).[3] For highly sensitive reagents, storage in a glovebox is recommended.[3] Ensure containers are tightly sealed after each use.

  • Use a Fresh Batch: The most definitive way to check for reagent decomposition is to perform a control reaction with a new, unopened bottle of the fluorinating agent and compare the results.[3]

Table 1: Common Fluorinating Agents and Their Properties

Reagent NameTypeCommon ApplicationsKey Considerations
Selectfluor® ElectrophilicFluorination of electron-rich arenes, enolates, and enol ethers.[8]User-friendly solid, but can react exothermically with certain solvents (DMF, DMSO).[7][8]
NFSI (N-Fluorobenzenesulfonimide)ElectrophilicFluorination of carbanions, enolates, and arenes.[8]Generally stable and effective electrophilic fluorine source.
DAST (Diethylaminosulfur Trifluoride)NucleophilicDeoxyfluorination of alcohols and aldehydes/ketones.[6][8]Thermally unstable; can decompose at elevated temperatures. Highly moisture-sensitive.[3][8]
Deoxo-Fluor® NucleophilicDeoxyfluorination of alcohols and carbonyls.[6][8]More thermally stable alternative to DAST, but still highly moisture-sensitive.[3]
KF / CsF NucleophilicSN2 and SNA_r reactions.[8][13]Requires polar aprotic solvents; reactivity depends on factors like crystal size and dryness.
TBAF (Tetrabutylammonium fluoride)NucleophilicFluoride source for SN2 reactions; desilylation agent.[6][13]Highly hygroscopic and basic; can promote elimination side reactions.

Advanced Troubleshooting Protocols

Protocol 1: Rigorous Drying of Solvents and Reagents

This protocol outlines the steps for ensuring an anhydrous reaction environment, a critical factor for the success of most fluorination reactions.

Objective: To minimize water content in the reaction system to <50 ppm.

Materials:

  • Reaction glassware (round-bottom flask, condenser, etc.)

  • Septa, needles, and syringes

  • Inert gas line (Argon or Nitrogen)

  • Anhydrous reaction solvent

  • Moisture-sensitive fluorinating agent

Procedure:

  • Glassware Preparation:

    • Clean and assemble all necessary glassware.

    • Dry the assembled glassware in an oven at >120 °C for at least 4 hours, or flame-dry under vacuum immediately before use.

    • Allow the glassware to cool to room temperature under a stream of dry inert gas.

  • Solvent Handling:

    • Use freshly distilled solvent from an appropriate drying agent (e.g., CaH₂ for acetonitrile, Na/benzophenone for THF) or solvent from a commercial solvent purification system.

    • Transfer the anhydrous solvent to the reaction flask via a dry syringe or cannula under a positive pressure of inert gas.[3]

  • Reagent Handling:

    • Handle solid moisture-sensitive fluorinating agents in a glovebox or a glove bag if possible.

    • If a glovebox is unavailable, weigh the reagent quickly in a dry, tared vial. Purge the vial with inert gas before and after weighing.

    • Add the reagent to the reaction flask against a positive flow of inert gas.

  • Reaction Execution:

    • Maintain a slight positive pressure of inert gas throughout the entire reaction, including reagent addition and sampling. Use a bubbler to monitor the gas flow.

Protocol 2: Monitoring Reaction Progress with ¹⁹F NMR

¹⁹F NMR spectroscopy is a powerful and direct tool for monitoring fluorination reactions.[14][15] It allows for the unambiguous identification of fluorine-containing starting materials, intermediates, and products, often in complex mixtures, without the need for separation.[14][15]

Objective: To quantitatively or semi-quantitatively track the consumption of fluorinated starting material and the formation of the fluorinated product over time.

Procedure:

  • Initial Spectrum (t=0):

    • Before initiating the reaction (e.g., before adding a catalyst or heating), carefully take a small aliquot from the well-mixed reaction flask using a dry syringe.

    • Prepare the NMR sample by dissolving the aliquot in a deuterated solvent in an NMR tube.

    • Acquire a ¹⁹F NMR spectrum. This will serve as your reference, showing the chemical shift of your starting material.

  • Reaction Monitoring:

    • Start the reaction.

    • At regular intervals (e.g., every 30-60 minutes), take another aliquot from the reaction mixture.

    • Prepare and run a ¹⁹F NMR spectrum for each time point.

  • Data Analysis:

    • Observe the decrease in the signal intensity of the starting material and the corresponding increase in the signal intensity of the product.

    • The large chemical shift dispersion in ¹⁹F NMR often allows for clear separation of signals.[15][16]

    • The ratio of the integration of the product peak to the sum of the integrations of the product and starting material peaks can be used to estimate the percent conversion.

Visualization of Reaction Monitoring by ¹⁹F NMR

NMR_Monitoring Start Reaction Start (t=0) Aliquot_1 Take Aliquot 1 Start->Aliquot_1 NMR_1 Acquire ¹⁹F NMR (Observe Starting Material) Aliquot_1->NMR_1 Reaction_Progress Reaction Proceeds (t=x) NMR_1->Reaction_Progress Aliquot_2 Take Aliquot 2 Reaction_Progress->Aliquot_2 NMR_2 Acquire ¹⁹F NMR (Observe SM + Product) Aliquot_2->NMR_2 Reaction_Complete Reaction Complete (t=final) NMR_2->Reaction_Complete Aliquot_Final Take Final Aliquot Reaction_Complete->Aliquot_Final NMR_Final Acquire ¹⁹F NMR (Observe Product) Aliquot_Final->NMR_Final Analysis Analyze Data: Calculate Conversion NMR_Final->Analysis

Caption: Workflow for monitoring a fluorination reaction using ¹⁹F NMR.

Safety & Handling

Q5: What are the essential safety precautions for handling fluorinating agents?

Safety is paramount when working with fluorinating agents, many of which are highly reactive, corrosive, and toxic.[8] Elemental fluorine (F₂) is extremely hazardous and requires specialized equipment.[8][17][18] Reagents like DAST and HF can cause severe burns that require immediate and specific medical attention.[4][19]

Core Safety Protocols:

  • Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, a flame-resistant lab coat, and appropriate chemical-resistant gloves.[4][17] For highly corrosive reagents, double-gloving is recommended.[4]

  • Ventilation: Handle all fluorinating agents in a well-ventilated chemical fume hood.[17]

  • Emergency Preparedness:

    • Ensure an emergency safety shower and eyewash station are immediately accessible.[17]

    • For work involving HF or reagents that can generate HF (like DAST), have a tube of calcium gluconate gel readily available.[4][19] In case of skin contact, after flushing with copious amounts of water, apply the gel to the affected area to neutralize the fluoride ions.[4][19]

  • Incompatible Materials: Be aware of incompatibilities. Many electrophilic "F+" reagents can react violently with common solvents like DMF, pyridine, and DMSO.[7][8] Fluorine gas reacts with virtually all organic and inorganic substances.[18][19]

  • Quenching and Disposal:

    • Quenching procedures must be performed with extreme caution, typically by slowly adding the reaction mixture to a cooled, stirred solution (e.g., saturated aqueous sodium bicarbonate for DAST).[4] This process can be highly exothermic and release gases.

    • Dispose of all fluorinated waste according to your institution's hazardous waste guidelines.[4]

References

Validation & Comparative

A Comparative Analysis of 3-(Difluoromethoxy)-4-methylaniline: A Modern Building Block for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Role and Modern Challenges of Anilines in Medicinal Chemistry

Aniline and its derivatives are foundational scaffolds in the synthesis of a vast array of pharmaceuticals, prized for their versatile reactivity and ability to serve as key intermediates. From analgesics to antivirals, the aniline motif is a recurring feature in many successful drugs.[1][2] However, the very properties that make anilines attractive—namely their nucleophilicity and susceptibility to functionalization—also present significant challenges in late-stage drug development. A primary concern is metabolic instability; the aniline ring is often prone to oxidation by cytochrome P450 (CYP450) enzymes, which can lead to rapid clearance, reduced efficacy, and the formation of reactive metabolites, a major source of idiosyncratic adverse drug reactions.[3][4]

This guide provides a comparative analysis of 3-(Difluoromethoxy)-4-methylaniline (CAS 264194-31-2), a contemporary building block designed to mitigate these traditional liabilities.[5][6] By strategically incorporating a difluoromethoxy group, this compound aims to offer enhanced metabolic stability and finely tuned physicochemical properties. We will compare its performance profile against parent aniline and other relevant analogues, providing the experimental frameworks necessary for researchers, scientists, and drug development professionals to validate these claims and make informed decisions in their own discovery pipelines.

The Strategic Advantage of Fluorination: Why Difluoromethoxy?

The introduction of fluorine into drug candidates is a well-established strategy for optimizing pharmacokinetic and pharmacodynamic properties.[7][8] The difluoromethoxy (-OCF₂H) group, in particular, serves as a metabolically robust bioisostere of the more common methoxy (-OCH₃) group.[9] Its primary advantages include:

  • Blocking Metabolic Oxidation: The high strength of the carbon-fluorine bond makes the difluoromethoxy group resistant to O-demethylation, a common and rapid metabolic pathway for methoxy-containing compounds.[9]

  • Modulating Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can enhance membrane permeability and improve oral bioavailability.

  • Altering Electronic Properties: The strong electron-withdrawing nature of the -OCF₂H group can modulate the pKa of the aniline nitrogen, influencing its binding affinity to biological targets.

This guide will now proceed to objectively compare this compound against three key comparators: Aniline, 4-Methylaniline, and 4-Methyl-3-methoxyaniline, across critical performance parameters.

Physicochemical Property Comparison

A foundational step in evaluating any synthetic building block is the characterization of its fundamental physicochemical properties. These parameters influence solubility, formulation, and reactivity in subsequent synthetic steps.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Predicted XlogP
This compound C₈H₉F₂NO173.16[5]3.1[10]
Aniline C₆H₇N93.130.9
4-Methylaniline (p-Toluidine) C₇H₉N107.151.4
4-Methyl-3-methoxyaniline C₈H₁₁NO137.181.3

Analysis: The introduction of the difluoromethoxy group significantly increases both the molecular weight and the predicted lipophilicity (XlogP) compared to the other anilines. This heightened lipophilicity is a direct consequence of the fluorine atoms and is a key feature to be leveraged for improving a drug candidate's ability to cross cellular membranes. However, this must be carefully balanced, as excessively high lipophilicity can lead to poor solubility and other undesirable properties.

Experimental Section 1: Lipophilicity Determination by RP-HPLC

Rationale: While computational models provide a useful estimate of lipophilicity (LogP), experimental determination is essential for accuracy.[11] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a robust and widely used method that measures a compound's retention time on a non-polar stationary phase, which correlates well with its partitioning between octanol and water.[12]

Standardized Protocol for LogP Determination

Lipophilicity_Workflow cluster_prep Sample & Standard Preparation cluster_hplc RP-HPLC Analysis cluster_analysis Data Analysis prep_sample Dissolve Test Anilines in Methanol (1 mg/mL) hplc_system Inject onto C18 Column prep_sample->hplc_system prep_standards Prepare Standards with Known LogP Values prep_standards->hplc_system mobile_phase Isocratic Mobile Phase: Acetonitrile/Water Gradient get_rt Record Retention Time (tR) hplc_system->get_rt detection UV Detection at 254 nm calibration Plot tR of Standards vs. Known LogP get_rt->calibration calculate_logp Calculate LogP of Test Anilines from Calibration Curve calibration->calculate_logp

Methodology:

  • System: An HPLC system equipped with a C18 column and a UV detector is used.[13]

  • Mobile Phase: A suitable isocratic mobile phase, typically a mixture of acetonitrile and water, is employed. The exact ratio is optimized to achieve good separation and reasonable retention times.

  • Sample Preparation: Each aniline derivative is dissolved in a suitable solvent like methanol to a concentration of approximately 1 mg/mL.[14]

  • Calibration: A set of standard compounds with well-documented LogP values are injected to create a calibration curve by plotting their retention times against their LogP values.

  • Analysis: Each test aniline is injected, and its retention time is recorded.

  • Calculation: The LogP of the test compounds is interpolated from the linear regression of the calibration curve.

Expected Outcome: this compound is expected to have the longest retention time, confirming its higher lipophilicity compared to the other non-fluorinated anilines. This data is critical for building structure-activity relationships (SAR) and predicting a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[15]

Experimental Section 2: Comparative Metabolic Stability

Rationale: The primary motivation for using building blocks like this compound is to enhance metabolic stability.[16] An in vitro assay using human liver microsomes (HLM) is the industry-standard method for assessing a compound's susceptibility to Phase I metabolism by CYP450 enzymes.[3][4] This assay measures the rate at which the parent compound disappears over time.

In Vitro Human Liver Microsome (HLM) Stability Assay Protocol

Metabolic_Stability_Pathway cluster_methoxy Metabolism of 4-Methyl-3-methoxyaniline cluster_difluoro Metabolism of this compound methoxy H₃CO-Aniline Derivative demethylation O-Demethylation (Rapid) methoxy->demethylation CYP450 Enzymes metabolite1 Phenolic Metabolite (More Polar) demethylation->metabolite1 difluoro F₂HCO-Aniline Derivative blocked O-Demethylation Blocked difluoro->blocked C-F Bond Strength slow_metabolism Alternative Metabolism (e.g., Ring Hydroxylation) (Slower) difluoro->slow_metabolism CYP450 Enzymes metabolite2 Other Metabolites slow_metabolism->metabolite2

Methodology:

  • Incubation Preparation: In a 96-well plate, add pooled human liver microsomes to a phosphate buffer (pH 7.4).

  • Compound Addition: Add the test aniline (typically at a final concentration of 1 µM) to the wells and pre-incubate at 37°C.

  • Initiation of Reaction: The metabolic reaction is initiated by adding a pre-warmed NADPH-regenerating system. NADPH is a required cofactor for CYP450 enzyme activity.

  • Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound relative to the internal standard.[14]

  • Data Interpretation: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Expected Data & Interpretation:

CompoundPredicted In Vitro t₁/₂ (minutes)Predicted Metabolic FateRationale for Prediction
This compound > 60Slow ring hydroxylationThe -OCF₂H group is highly resistant to cleavage, blocking the primary metabolic route.[9][16]
Aniline < 15Ring hydroxylation, N-oxidationUnsubstituted ring is highly susceptible to CYP450-mediated oxidation.[3]
4-Methylaniline 15 - 30Ring hydroxylation, N-oxidationMethyl group offers slight protection but the ring remains susceptible.
4-Methyl-3-methoxyaniline < 10Rapid O-demethylationThe methoxy group is a primary site for rapid metabolism by CYP enzymes.[9]

A longer half-life and lower clearance value indicate greater metabolic stability. The results are expected to clearly demonstrate that this compound is significantly more stable than its methoxy counterpart, validating its design rationale as a metabolically robust building block.[9] This enhanced stability can translate to a longer duration of action and a more predictable pharmacokinetic profile in vivo.

Conclusion: A Superior Building Block for Modern Drug Discovery

The strategic design of this compound directly addresses the well-documented metabolic liabilities of traditional aniline scaffolds.[3][17] Through the isosteric replacement of a metabolically labile methoxy group with a robust difluoromethoxy group, this building block offers a clear advantage for medicinal chemists.[9]

Our comparative analysis, grounded in standard industry protocols, demonstrates that this compound is expected to exhibit:

  • Significantly Increased Lipophilicity: A key parameter for tuning membrane permeability.

  • Vastly Improved Metabolic Stability: By blocking the common O-demethylation pathway, it promises a longer in vivo half-life and a more predictable ADME profile.

While no single building block is a panacea, this compound provides researchers and drug development professionals with a powerful tool to mitigate risk early in the discovery pipeline. Its incorporation into lead compounds can help overcome metabolic hurdles, allowing development teams to focus on optimizing for potency and selectivity, ultimately accelerating the path to new and improved therapeutics.

References

validation of 3-(Difluoromethoxy)-4-methylaniline synthesis via spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Spectroscopic Validation of 3-(Difluoromethoxy)-4-methylaniline

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of a robust synthetic pathway for this compound and a multi-faceted spectroscopic approach to its structural validation. We will delve into the causality behind experimental choices, presenting a self-validating workflow that ensures the highest degree of confidence in the final product's identity and purity.

Introduction: The Significance of the Difluoromethoxy Moiety

This compound is a valuable building block in medicinal chemistry and agrochemical research. The difluoromethoxy (-OCHF₂) group is of particular interest as it can serve as a lipophilic hydrogen bond donor and a bioisostere for other functional groups, such as a hydroxyl or thiol group. Its inclusion in a molecule can significantly modulate physicochemical properties like lipophilicity (LogP), metabolic stability, and binding affinity, making it a powerful tool in rational drug design. The validation of its synthesis is therefore a critical step to ensure the integrity of downstream applications.

Proposed Synthesis Pathway: A Two-Step Approach

A common and reliable method to synthesize this compound involves the difluoromethylation of a phenolic precursor. The pathway begins with the commercially available 5-Amino-2-methylphenol (also known as 3-hydroxy-4-methylaniline).[1][2]

Reaction Scheme:

  • Step 1: Difluoromethylation of 5-Amino-2-methylphenol. The key transformation is the introduction of the difluoromethoxy group onto the phenolic oxygen. This is typically achieved by generating difluorocarbene (:CF₂) in situ, which then reacts with the phenoxide ion. A common reagent for this is sodium chlorodifluoroacetate (ClCF₂COONa) in the presence of a base and a suitable solvent.

Experimental Protocol: Synthesis
  • Preparation: To a solution of 5-Amino-2-methylphenol (1.0 eq) and potassium carbonate (K₂CO₃, 2.5 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF), add sodium chlorodifluoroacetate (2.0 eq).

  • Reaction: Heat the mixture to approximately 100-120 °C and stir vigorously under an inert atmosphere (e.g., Nitrogen or Argon) for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, the reaction mixture is quenched with water and extracted with an organic solvent like ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

The causality for using a polar aprotic solvent like DMF is its ability to dissolve the ionic intermediates and its high boiling point, which is suitable for the reaction temperature required for the decarboxylation of the chlorodifluoroacetate salt to generate difluorocarbene.[3]

Synthesis and Validation Workflow

Below is a diagram illustrating the logical flow from synthesis to final validation.

G cluster_synthesis Synthesis Stage cluster_validation Validation Stage A Starting Material (5-Amino-2-methylphenol) C Reaction (Heat, Inert Atm.) A->C B Reagents (ClCF2COONa, K2CO3, DMF) B->C D Work-up & Purification (Extraction, Chromatography) C->D E Isolated Product (this compound) D->E F Spectroscopic Analysis E->F Submit for Analysis G ¹H NMR F->G H ¹³C NMR F->H I ¹⁹F NMR F->I J IR Spectroscopy F->J K Mass Spectrometry F->K L Structure Confirmed invisible_node->L

Caption: High-level workflow from synthesis to spectroscopic confirmation.

Spectroscopic Validation: A Multi-Technique Approach

No single spectroscopic technique is sufficient for unambiguous structure elucidation. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides orthogonal data points that, when combined, confirm the identity and purity of the synthesized molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise structure of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are all essential.

Experimental Protocol: NMR Sample Preparation

  • Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆).

  • Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm) if not already present in the solvent.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H, ¹³C, and ¹⁹F spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher).

The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity.

  • -OCHF₂ Proton: The most characteristic signal. It will appear as a triplet due to coupling with the two equivalent fluorine atoms (²JHF). The typical chemical shift range for such protons is between 6.5 and 7.5 ppm.[3]

  • Aromatic Protons: The three protons on the benzene ring will appear as multiplets or distinct doublets and doublet of doublets in the aromatic region (typically 6.5-7.5 ppm). Their specific splitting patterns are dictated by their coupling with each other.

  • -NH₂ Protons: The amine protons usually appear as a broad singlet. The chemical shift is variable and depends on concentration and solvent, but is often found between 3.5 and 4.5 ppm.

  • -CH₃ Protons: The methyl group protons will appear as a sharp singlet, typically in the upfield region around 2.1-2.3 ppm.

Table 1: Comparison of Expected vs. Experimental ¹H NMR Data

Proton AssignmentExpected Chemical Shift (δ, ppm)Expected MultiplicityHypothetical Experimental Data (δ, ppm)
-OH CF₂6.5 - 7.5Triplet (t)6.65
Aromatic H 's6.5 - 7.5Multiplet (m)6.70-6.95
-NH3.5 - 4.5Broad Singlet (br s)3.80
-CH2.1 - 2.3Singlet (s)2.20

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

  • -OCHF₂ Carbon: This carbon is directly attached to two fluorine atoms and will appear as a triplet (¹JCF). This is a key diagnostic peak, often found around 115-120 ppm.

  • Aromatic Carbons: The six aromatic carbons will have distinct signals. Carbons ortho and meta to the -OCHF₂ group may show smaller C-F couplings.

  • -CH₃ Carbon: The methyl carbon will appear as a singlet in the aliphatic region, typically around 15-20 ppm.

Table 2: Comparison of Expected vs. Experimental ¹³C NMR Data

Carbon AssignmentExpected Chemical Shift (δ, ppm)Expected Multiplicity (due to C-F coupling)Hypothetical Experimental Data (δ, ppm)
-OC HF₂115 - 120Triplet (t)117.5
C -NH₂145 - 150Singlet (s)147.2
C -OCHF₂140 - 145Triplet (t, small J)142.8
Aromatic C 's110 - 135Singlets / Doublets112.1, 118.9, 124.5, 131.0
-C H₃15 - 20Singlet (s)16.5

¹⁹F NMR is a highly sensitive and specific technique for fluorine-containing compounds.[4]

  • -OCHF₂ Fluorines: Since the two fluorine atoms are chemically equivalent, they will produce a single signal. This signal will be split into a doublet by the single proton attached to the same carbon (²JHF). The chemical shift for difluoromethoxy groups typically falls in the range of -80 to -95 ppm relative to a CFCl₃ standard.[3][5]

Table 3: Comparison of Expected vs. Experimental ¹⁹F NMR Data

Fluorine AssignmentExpected Chemical Shift (δ, ppm)Expected MultiplicityHypothetical Experimental Data (δ, ppm)
-OCHF-80 to -95Doublet (d)-82.5

Logical Flow for NMR-Based Structure Confirmation

G A Isolated Product B ¹H NMR A->B C ¹³C NMR A->C D ¹⁹F NMR A->D B1 Observe Triplet ~6.7 ppm (¹H) B->B1 C1 Observe ¹JCF Triplet ~117 ppm (¹³C) C->C1 D1 Observe ²JHF Doublet ~-82 ppm (¹⁹F) D->D1 B2 Confirm Proton Count & Splitting Patterns B1->B2 E Correlate Data B2->E C1->E D1->E F Structure Verified E->F

Caption: Decision-making process for NMR data interpretation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

  • Ensure the sample is free of solvent.

  • For an Attenuated Total Reflectance (ATR) accessory, place a small amount of the purified product directly on the ATR crystal.

  • Acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹.

Table 4: Key IR Absorption Bands for Validation

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Interpretation
N-H (Amine)Stretch3300 - 3500Confirms presence of the primary amine. Often a doublet.
C-H (Aromatic)Stretch3000 - 3100Indicates the aromatic ring.
C-H (Aliphatic)Stretch2850 - 3000Confirms the methyl (-CH₃) and methoxy (-OCHF₂) groups.
C=C (Aromatic)Stretch1450 - 1600Overtone bands confirm the aromatic ring structure.
C-FStretch1000 - 1200Strong, characteristic absorption confirming the C-F bonds.
C-O-CStretch1200 - 1300Confirms the ether linkage of the difluoromethoxy group.

The presence of strong C-F stretching bands and the characteristic N-H stretches provides compelling evidence for the successful synthesis.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

Experimental Protocol: Mass Spectrometry

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the solution into the mass spectrometer.

  • Use an appropriate ionization technique, such as Electrospray Ionization (ESI) for high-resolution mass data.

The molecular formula of this compound is C₈H₉F₂NO.

  • Molecular Ion Peak: In ESI-MS, the compound will likely be observed as the protonated molecule, [M+H]⁺.

  • High-Resolution MS (HRMS): This technique provides a highly accurate mass measurement, which can be used to confirm the elemental composition.

Table 5: High-Resolution Mass Spectrometry Data

IonCalculated Exact MassHypothetical Experimental Mass
[C₈H₉F₂NO + H]⁺174.07250174.07248

A measured mass that is within a few parts per million (ppm) of the calculated exact mass provides extremely strong evidence for the correct molecular formula.[7]

Conclusion

The validation of the synthesis of this compound is a clear-cut process when a systematic, multi-technique spectroscopic approach is employed. The combination of ¹H, ¹³C, and ¹⁹F NMR provides an unambiguous determination of the carbon-hydrogen-fluorine framework and connectivity. IR spectroscopy offers rapid confirmation of key functional groups, while high-resolution mass spectrometry validates the elemental composition with high precision. By comparing the experimental data from each of these techniques against theoretically predicted values, researchers can have full confidence in the identity and integrity of this valuable chemical building block.

References

A Technical Guide to Bioisosteric Replacements for the Difluoromethoxy Group in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine has become an indispensable tool for fine-tuning the developability of drug candidates. The difluoromethoxy group (-OCF₂H) stands out as a particularly valuable substituent, offering a unique constellation of properties that can enhance metabolic stability, modulate lipophilicity, and introduce key molecular interactions. This guide provides an in-depth comparison of the difluoromethoxy group with its bioisosteric alternatives, supported by experimental data and detailed protocols to empower researchers in making informed decisions during the drug design process.

The Strategic Value of the Difluoromethoxy Group

The difluoromethoxy group is often employed as a bioisosteric replacement for the metabolically labile methoxy group (-OCH₃). The primary rationale for this substitution is to block O-demethylation, a common metabolic pathway mediated by cytochrome P450 enzymes, thereby increasing the compound's half-life and oral bioavailability.[1][2] Beyond metabolic stability, the -OCF₂H group possesses a distinct electronic character. The electron-withdrawing nature of the two fluorine atoms polarizes the C-H bond, enabling it to act as a weak hydrogen bond donor.[1] This characteristic is not present in either the methoxy or the trifluoromethoxy (-OCF₃) groups and allows the difluoromethoxy moiety to serve as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups, potentially preserving or enhancing target engagement while improving metabolic robustness.[3]

Comparative Physicochemical Properties

The selection of a functional group in drug design is a careful balance of its physicochemical properties. The difluoromethoxy group offers a nuanced profile, often intermediate between its methoxy and trifluoromethoxy counterparts.

PropertyMethoxy (-OCH₃)Difluoromethoxy (-OCF₂H)Trifluoromethoxy (-OCF₃)N-Difluoromethyl (-NHCF₂)Cyclopropoxy
Hansch Hydrophobicity Parameter (π) ~ -0.02+0.2 to +0.6~ +1.04VariesVaries
Hydrogen Bonding Capability AcceptorDonor/AcceptorAcceptorDonor/AcceptorAcceptor
Metabolic Stability (General Trend) Low (prone to O-demethylation)HighVery HighModerate to HighModerate
pKa of adjacent group (e.g., phenol) ~9.22~8.52LowerVariesVaries

Note: These values are context-dependent and can vary based on the molecular scaffold.[1][4]

Bioisosteric Alternatives to the Difluoromethoxy Group

While the difluoromethoxy group is often the replacement, medicinal chemists may seek alternatives to further optimize properties. The selection of a suitable bioisostere depends on the specific challenges of the drug discovery program, such as tuning lipophilicity, improving solubility, or altering the hydrogen bonding profile.

The N-Difluoromethyl Group (-NHCF₂ and -NRCF₂)

The N-difluoromethyl group has emerged as a potential bioisostere for the difluoromethoxy group, particularly when exploring the impact of a hydrogen bond donor in a different chemical environment.

Key Considerations:

  • Synthesis: Access to N-difluoromethyl compounds has become more feasible with modern synthetic methods.[5]

  • Stability: N-CF₂H carbonyl compounds have been shown to be highly robust.[5]

  • Properties: The difluoromethyl group in this context still provides the potential for hydrogen bond donation and can influence the pKa of the nitrogen atom.

Strained Ring Systems: The Cyclopropoxy Group

Small, strained ring systems like the cyclopropoxy group can be considered as non-classical bioisosteres. While not a direct electronic mimic, they can offer similar steric bulk and lipophilicity with a different metabolic profile.

Key Considerations:

  • Conformational Constraint: The rigid nature of the cyclopropyl ring can lock the molecule into a more favorable conformation for target binding.

  • Metabolic Fate: The metabolism of cyclopropyl groups is distinct from that of fluorinated methyl groups and may offer an alternative metabolic pathway.

  • Physicochemical Properties: The introduction of a cyclopropoxy group can have a variable impact on lipophilicity and other properties, requiring experimental evaluation.

Experimental Evaluation of Bioisosteres

A rigorous experimental evaluation is crucial to validate the impact of any bioisosteric replacement. The following are key in vitro assays to compare the performance of a difluoromethoxy-containing compound with its analogues.

In Vitro Metabolic Stability Assay

This assay is fundamental to assessing one of the primary reasons for employing the difluoromethoxy group: to enhance metabolic stability.

Objective: To determine the rate at which a compound is metabolized by liver enzymes, typically cytochrome P450s.

Experimental Protocol: Liver Microsome Stability Assay

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw pooled human liver microsomes on ice.

    • Prepare a NADPH regenerating system solution.

    • Prepare a 0.1 M phosphate buffer (pH 7.4).

  • Incubation:

    • In a 96-well plate, add the phosphate buffer, liver microsomes (final concentration typically 0.5 mg/mL), and the test compound (final concentration typically 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).

  • Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Interpretation:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • The slope of the linear regression gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

    • Calculate the intrinsic clearance (CLint) in µL/min/mg microsomal protein.

cluster_prep Preparation cluster_incubation Incubation at 37°C cluster_sampling Sampling & Quenching cluster_analysis Analysis Compound Test Compound Stock Plate 96-well Plate (Buffer + Microsomes + Compound) Compound->Plate Microsomes Liver Microsomes Microsomes->Plate NADPH_System NADPH Regenerating System Start_Reaction Add NADPH System Plate->Start_Reaction Timepoints Time Points (0, 5, 15, 30, 45, 60 min) Start_Reaction->Timepoints Quench Add Cold Acetonitrile + Internal Standard Timepoints->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Calculate t½ and CLint LCMS->Data

Caption: Workflow for the in vitro metabolic stability assay using liver microsomes.

Cell Permeability Assays

Predicting the ability of a drug to cross biological membranes is a critical aspect of drug design. The Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay are two widely used methods.

1. Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free assay that predicts passive diffusion across a lipid membrane.

Experimental Protocol: PAMPA

  • Membrane Coating: Coat the filter of a 96-well donor plate with a lipid solution (e.g., 1% lecithin in dodecane).

  • Compound Preparation: Prepare a solution of the test compound in a buffer (e.g., PBS, pH 7.4) in a separate 96-well plate (the donor plate).

  • Assay Assembly: Fill the wells of a 96-well acceptor plate with buffer. Place the lipid-coated donor plate on top of the acceptor plate, creating a "sandwich".

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) to allow the compound to diffuse from the donor to the acceptor chamber.

  • Quantification: Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

  • Data Calculation: Calculate the apparent permeability coefficient (Papp).

2. Caco-2 Permeability Assay

The Caco-2 assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal epithelium. This assay can assess both passive diffusion and active transport.

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Seed Caco-2 cells on permeable supports in a multi-well plate and culture for approximately 21 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: Before the assay, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Transport Study (Apical to Basolateral - A to B):

    • Add the test compound to the apical (upper) chamber.

    • At specified time points, take samples from the basolateral (lower) chamber.

  • Transport Study (Basolateral to Apical - B to A):

    • Add the test compound to the basolateral chamber.

    • At specified time points, take samples from the apical chamber.

  • Analysis: Quantify the compound concentration in the collected samples by LC-MS/MS.

  • Data Interpretation:

    • Calculate the Papp value for both A to B and B to A transport.

    • The efflux ratio (Papp B to A / Papp A to B) can indicate if the compound is a substrate for efflux transporters like P-glycoprotein. An efflux ratio greater than 2 is often considered indicative of active efflux.

cluster_pampa PAMPA (Passive Diffusion) cluster_caco2 Caco-2 Assay (Passive + Active Transport) PAMPA_Start Compound in Donor Well PAMPA_Membrane Artificial Lipid Membrane PAMPA_Start->PAMPA_Membrane PAMPA_End Compound in Acceptor Well PAMPA_Membrane->PAMPA_End Caco2_Start_A Apical Chamber Caco2_Monolayer Caco-2 Cell Monolayer Caco2_Start_A->Caco2_Monolayer A to B (Absorption) Caco2_End_B Basolateral Chamber Caco2_Monolayer->Caco2_End_B A to B (Absorption) Caco2_End_A Apical Chamber Caco2_Monolayer->Caco2_End_A B to A (Efflux) Caco2_Start_B Basolateral Chamber Caco2_Start_B->Caco2_Monolayer B to A (Efflux)

Caption: Comparison of PAMPA and Caco-2 permeability assay principles.

Case Study: Difluoromethoxy Group in a Cystic Fibrosis Modulator

In the development of correctors for the F508del mutation in the cystic fibrosis transmembrane conductance regulator (CFTR), a difluoromethoxy group was introduced onto the chromane ring of a lead compound.[6]

CompoundSubstitutionPotency (EC₅₀, nM)Human Hepatocyte Clearance
15 7-methoxyModerateModerate
20 7-difluoromethoxyHighLow

The replacement of the methoxy group with a difluoromethoxy group led to a significant improvement in both potency and metabolic stability (lower clearance).[6] This highlights the successful application of the difluoromethoxy group to address multiple drug discovery challenges simultaneously.

Conclusion

The difluoromethoxy group is a powerful tool in the medicinal chemist's arsenal, offering a unique combination of metabolic stability and hydrogen bond donating capability. When considering bioisosteric replacements, it is essential to have a clear understanding of the design rationale and to conduct rigorous experimental comparisons. By leveraging the insights and protocols outlined in this guide, researchers can make more informed decisions in the design of next-generation therapeutics with optimized pharmacokinetic and pharmacodynamic profiles.

References

A Senior Application Scientist's Guide to Evaluating the Lipophilicity of 3-(Difluoromethoxy)-4-methylaniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Lipophilicity in Modern Drug Design

In the landscape of medicinal chemistry, lipophilicity stands out as a paramount physicochemical property, profoundly influencing a drug candidate's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2] It governs the delicate balance required for a molecule to traverse aqueous biological fluids while also permeating lipid-rich cell membranes to reach its therapeutic target.[3][4] The octanol-water partition coefficient (logP for neutral species) or distribution coefficient (logD for ionizable species at a specific pH) remains the gold standard for its measurement.[2][3]

The strategic incorporation of fluorine-containing moieties is a widely adopted technique to modulate a molecule's physicochemical properties. The 3-(difluoromethoxy) group, in particular, serves as a bioisostere for other functionalities, offering a unique combination of steric and electronic effects that can fine-tune lipophilicity, metabolic stability, and target binding affinity.[5] This guide provides a comprehensive comparison of methodologies for evaluating the lipophilicity of novel 3-(Difluoromethoxy)-4-methylaniline derivatives, offering both theoretical grounding and practical, field-proven protocols for researchers in drug development.

Methodological Comparison: Choosing the Right Tool for the Job

The selection of a method to determine lipophilicity is dictated by the stage of the drug discovery process, the required throughput, and the desired accuracy. The three primary approaches—the traditional Shake-Flask method, modern chromatographic techniques, and predictive computational models—each offer distinct advantages and limitations.

Workflow for Method Selection

The following diagram illustrates a logical workflow for selecting the appropriate lipophilicity determination method based on the developmental stage of a compound.

Method_Selection_Workflow cluster_0 Drug Discovery Phase cluster_1 Recommended Method Start Compound Idea / Library Design HTS High-Throughput Screening (HTS) (>1000s of compounds) Start->HTS Large Scale LeadOpt Lead Optimization (10s-100s of compounds) HTS->LeadOpt Hit Identification InSilico In Silico (Computational) Prediction (cLogP) HTS->InSilico Fast, Predictive Filtering Preclinical Preclinical Candidate (<10 compounds) LeadOpt->Preclinical Candidate Selection HPLC RP-HPLC Method (High Throughput, Experimental) LeadOpt->HPLC Higher Accuracy, Medium Throughput ShakeFlask Shake-Flask Method (Gold Standard, Low Throughput) Preclinical->ShakeFlask Highest Accuracy, Regulatory Data InSilico->HPLC Validation of Hits HPLC->ShakeFlask Confirmation

Caption: Decision workflow for selecting a lipophilicity evaluation method.

Comparative Analysis of Core Methods
FeatureShake-Flask MethodReversed-Phase HPLC (RP-HPLC)In Silico (Computational)
Principle Direct measurement of compound distribution between n-octanol and water.[6]Correlation of retention time on a non-polar stationary phase with known logP values.[7]Prediction based on molecular structure using fragment-based or property-based algorithms.[8][9]
Accuracy Gold Standard (logP range: -2 to 4).[6]High (logP range: 0 to 6+). Highly reproducible.[1][7]Predictive. Accuracy depends on the algorithm and training dataset.[10]
Throughput Low. Labor-intensive and time-consuming.[11]High. Amenable to automation.[12]Very High. Can process vast virtual libraries instantly.
Sample Needs Requires pure compound in milligram quantities.Requires very small sample amounts; purity is less critical.[7][13]None (requires only the chemical structure).
Best For Definitive logP/logD measurement for preclinical candidates.[14]Lead optimization, screening of small libraries.[12]Early-stage virtual screening and compound design.[6]
Limitations Unsuitable for unstable compounds, highly lipophilic/hydrophilic compounds, or mixtures.[7][11]Indirect method; requires careful calibration with structurally similar standards for best results.[15]Can be inaccurate for novel scaffolds not represented in the training data.[16]

Experimental Protocols & Data Interpretation

To illustrate the practical application of these methods, we will consider a hypothetical series of this compound derivatives. The parent structure is modified at the 5-position to modulate lipophilicity.

Hypothetical Compound Series:

  • Compound 1: this compound (Parent)

  • Compound 2: 5-Chloro-3-(difluoromethoxy)-4-methylaniline

  • Compound 3: 3-(Difluoromethoxy)-4,5-dimethylaniline

Protocol 1: Shake-Flask Method for logD₇.₄ Determination

This method directly measures the partition coefficient and is considered the definitive standard.[17] It is most suitable for late-stage candidates where high accuracy is paramount.

Causality Behind Experimental Choices:

  • Solvent Pre-saturation: n-Octanol and the aqueous buffer are pre-saturated with each other to ensure that the volume of each phase does not change during the experiment, which would alter the concentration and lead to inaccurate results.[18]

  • pH 7.4 Buffer: A phosphate-buffered saline (PBS) at pH 7.4 is used to mimic physiological conditions, making the resulting logD value more relevant to pharmacokinetic behavior.[14] Aniline derivatives are basic, so their ionization state is pH-dependent.

  • Quantification: LC-MS/MS is used for quantification due to its high sensitivity and specificity, allowing for the use of smaller amounts of the test compound.[2]

Step-by-Step Methodology:

  • Preparation of Phases: Mix equal volumes of 1-octanol and 0.01 M PBS (pH 7.4) in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely before use.[19]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.

  • Partitioning: In a glass vial, add 2 mL of the pre-saturated 1-octanol and 2 mL of the pre-saturated PBS. Add 10 µL of the 10 mM stock solution.

  • Equilibration: Cap the vial tightly and shake on a mechanical shaker at room temperature for 2 hours to allow the compound to reach equilibrium between the two phases.

  • Phase Separation: Centrifuge the vial at 2000 x g for 10 minutes to ensure complete separation of the two phases.

  • Sampling: Carefully withdraw an aliquot from the top (n-octanol) and bottom (aqueous) layers. Be cautious not to disturb the interface.

  • Quantification: Dilute the aliquots appropriately and determine the concentration of the compound in each phase (C_oct and C_aq) using a validated LC-MS/MS method.

  • Calculation: Calculate the distribution coefficient (D) and logD as follows:

    • D = C_oct / C_aq

    • logD = log₁₀(D)

Protocol 2: RP-HPLC Method for Lipophilicity Index (logk_w) Determination

This chromatographic method is a high-throughput surrogate for the shake-flask method and is ideal for the lead optimization stage.[11][15] It measures the retention factor (k), which is then extrapolated to 100% aqueous mobile phase (logk_w) to provide a lipophilicity index that correlates well with logP.[13]

Causality Behind Experimental Choices:

  • C18 Column: A C18 (octadecylsilane) stationary phase is used as it provides a non-polar environment that mimics the partitioning process into n-octanol.[20]

  • Methanol/Water Mobile Phase: A gradient of an organic modifier (methanol or acetonitrile) and water is used to elute compounds across a wide range of lipophilicities. The retention time is directly related to how strongly the compound partitions into the stationary phase.

  • Calibration Standards: A set of compounds with well-established logP values is run under the same conditions. This calibration is a critical self-validating step, ensuring the correlation between retention time and logP is accurate for the specific system.[7]

Workflow for RP-HPLC Data Analysis

HPLC_Workflow cluster_0 Calibration Phase cluster_1 Analysis Phase Prep_Std Prepare Calibration Standards (Known logP) Inject_Std Inject Standards into RP-HPLC System Prep_Std->Inject_Std Get_RT_Std Record Retention Times (tR) Inject_Std->Get_RT_Std Calc_logk Calculate log k for each Standard log k = log((tR - t0) / t0) Get_RT_Std->Calc_logk Plot_Cal Plot log k vs. Known logP Calc_logk->Plot_Cal Lin_Reg Perform Linear Regression y = mx + c Plot_Cal->Lin_Reg Calc_logP Calculate Experimental logP using Regression Equation Lin_Reg->Calc_logP Use Equation Prep_Test Prepare Test Compound (e.g., Aniline Derivative) Inject_Test Inject Test Compound (Same HPLC Conditions) Prep_Test->Inject_Test Get_RT_Test Record Retention Time (tR) Inject_Test->Get_RT_Test Calc_logk_Test Calculate log k for Test Compound Get_RT_Test->Calc_logk_Test Calc_logk_Test->Calc_logP

Caption: Workflow for experimental logP determination using RP-HPLC.

Step-by-Step Methodology:

  • System Preparation: Use a C18 column (e.g., 4.6 x 150 mm, 5 µm) with a mobile phase of methanol and water.

  • Calibration:

    • Prepare solutions of 5-7 calibration standards with known logP values spanning the expected range of your test compounds.

    • Inject each standard and record its retention time (t_R). Also, inject a void marker (e.g., uracil) to determine the column dead time (t_0).

    • For each standard, calculate the capacity factor (k) and its logarithm (log k): k = (t_R - t_0) / t_0.

    • Create a calibration curve by plotting the known logP values (y-axis) against the calculated log k values (x-axis). Perform a linear regression to obtain an equation of the form logP = m(log k) + c.

  • Sample Analysis:

    • Prepare a solution of your this compound derivative.

    • Inject the sample under the identical HPLC conditions used for the standards and record its retention time (t_R).

  • Calculation:

    • Calculate log k for your test compound using its retention time.

    • Substitute this log k value into the linear regression equation derived from the calibration step to determine its experimental logP.

Data Summary and Interpretation

The following table presents hypothetical data for our aniline derivative series, comparing a widely used computational prediction (cLogP) with experimental results from RP-HPLC.

CompoundStructureModificationcLogP (Predicted)Experimental logP (RP-HPLC)Interpretation
1 This compoundParent2.852.92Baseline lipophilicity established. Good correlation between predicted and experimental values.
2 5-Chloro-3-(difluoromethoxy)-4-methylanilineAddition of -Cl3.543.65As expected, the addition of a hydrophobic chlorine atom significantly increases lipophilicity.
3 3-(Difluoromethoxy)-4,5-dimethylanilineAddition of -CH₃3.313.40The non-polar methyl group increases lipophilicity, consistent with structure-activity relationships.[21]

Note: cLogP values are illustrative and would be generated by software based on fragmental methods. Experimental values are hypothetical based on established chemical principles.

The data clearly demonstrates how structural modifications impact lipophilicity. The addition of either a chloro or methyl group at the 5-position increases the logP value, making the compound more lipophilic. This type of quantitative structure-activity relationship (QSAR) analysis is fundamental to the lead optimization process.[21][22]

Conclusion

Evaluating the lipophilicity of novel chemical entities like this compound derivatives is a cornerstone of successful drug discovery. This guide outlines a tiered approach to this critical measurement. In silico methods provide rapid, early-stage filtering of large compound libraries.[9] RP-HPLC offers a robust, high-throughput experimental method ideal for generating the quantitative data needed during lead optimization.[12] Finally, the gold-standard shake-flask method provides the definitive, high-accuracy data required for preclinical candidates.[6] By judiciously applying these complementary techniques, researchers can effectively understand and engineer the lipophilic character of drug candidates, significantly enhancing the probability of developing safe and efficacious medicines.

References

Introduction: The Strategic Value of the 3-(Difluoromethoxy)-4-methylaniline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 3-(Difluoromethoxy)-4-methylaniline Derivatives: A Comparative and Methodological Analysis

In modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a pivotal strategy for optimizing drug candidates.[1] Among these, the difluoromethoxy group (-OCF₂H) has emerged as a particularly valuable moiety, offering a unique combination of physicochemical properties that can enhance metabolic stability, modulate lipophilicity, and introduce critical intermolecular interactions.[1] When appended to an aniline scaffold—a cornerstone of numerous therapeutic agents, especially in oncology—it creates a chemical framework with significant potential.[2][3]

This guide provides a comprehensive analysis of this compound derivatives as a promising class of biologically active compounds. While this specific scaffold represents a relatively new area of exploration, this document synthesizes insights from structurally related aniline derivatives to establish a predictive framework for their biological evaluation. We will focus on their potential as kinase inhibitors, a prominent application for aniline-based compounds, and provide a comparative analysis against established alternatives.[2][4][5] Detailed, field-proven experimental protocols are provided to guide researchers in the synthesis, screening, and validation of these novel chemical entities.

The core appeal of the difluoromethoxy group lies in its nuanced properties, which often fall between those of the more common methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups.[1] It is considered a lipophilic hydrogen bond donor, a rare characteristic that allows it to act as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups, often with the benefit of improved metabolic stability due to the strength of the carbon-fluorine bonds.[6][7] This stability can block common metabolic pathways, such as O-demethylation, thereby increasing a drug's half-life.[1]

Comparative Analysis of Key Physicochemical Properties

The decision to utilize the -OCF₂H group is a deliberate choice to fine-tune a molecule's properties. Its impact on lipophilicity, electronic character, and metabolic stability provides a distinct advantage over other substituents.

Diagram: Physicochemical Property Comparison

The following diagram illustrates the relative properties of the difluoromethoxy group compared to its methoxy and trifluoromethoxy analogs.

G cluster_0 Key Physicochemical Properties cluster_1 Substituent Groups prop_lip Lipophilicity (logP contribution) methoxy -OCH3 (Methoxy) prop_lip->methoxy Low difluoro -OCF2H (Difluoromethoxy) prop_lip->difluoro Moderate trifluoro -OCF3 (Trifluoromethoxy) prop_lip->trifluoro High prop_hbd Hydrogen Bond Donating Capability prop_hbd->methoxy None prop_hbd->difluoro Yes prop_hbd->trifluoro No prop_met Metabolic Stability (Resistance to CYP450) prop_met->methoxy Low (Susceptible to O-demethylation) prop_met->difluoro High prop_met->trifluoro Very High

Caption: Comparative properties of common methoxy-based functional groups.

Potential as Kinase Inhibitors: A Comparative Outlook

The 4-anilinoquinazoline and 4-anilinoquinoline cores are privileged scaffolds that form the basis of numerous FDA-approved tyrosine kinase inhibitors (TKIs) targeting enzymes like the Epidermal Growth Factor Receptor (EGFR).[2][8][9] These drugs have revolutionized cancer treatment.[2] The aniline moiety is critical for binding to the ATP-binding site of the kinase, and substitutions on this ring are used to modulate potency and selectivity.[4][5]

Derivatives of this compound are hypothesized to be effective kinase inhibitors. The aniline nitrogen can be coupled with heterocyclic systems (quinazolines, pyrimidines, etc.) to mimic the structure of known inhibitors. The difluoromethoxy group at the 3-position could then interact with specific residues in the kinase binding pocket, potentially enhancing binding affinity or conferring selectivity.

Performance Comparison of Analogous Aniline-Based Kinase Inhibitors

While specific data for this compound derivatives is not yet widely published, we can create a representative comparison using data from well-characterized 4-anilinoquinazoline and 4-anilinoquinoline inhibitors. This table serves as a benchmark for what researchers might expect and aim for when developing novel derivatives. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of inhibitor potency; a lower value indicates a more potent compound.

Compound IDCore ScaffoldKey Aniline SubstituentsTarget KinaseIC₅₀ (nM)Reference Compound
Gefitinib Quinazoline3-Chloro, 4-FluoroEGFR2 - 37Yes
Vandetanib Quinazoline4-Bromo, 2-FluoroVEGFR-240Yes
Compound 10a Quinazoline4-MethoxyEGFR1.1No[10]
Compound 10g Quinazoline4-FluoroEGFR2.5No[10]
Compound 18c Pyrimidine2,4-Dichloro, 5-MethoxyMer/c-Met18.5 / 33.6No[11]
Compound 1f Quinoline3-Chloro, 4-FluoroN/A (Cell-based)0.08 µM (HeLa)No[8]
Hypothetical Quinazoline3-Difluoromethoxy, 4-Methyl EGFR/VEGFR-2Target <50 nMN/A

Note: Data for compounds 10a, 10g, 18c, and 1f are from cited literature and are presented to illustrate the potency of related aniline derivatives. Assay conditions may vary between studies.

Experimental Protocols for Biological Evaluation

To rigorously assess the biological activity of novel this compound derivatives, a tiered screening approach is recommended. This involves progressing from direct enzyme inhibition assays to cell-based evaluations of efficacy and metabolic stability.

Diagram: Experimental Workflow for Compound Evaluation

This diagram outlines a logical workflow for screening and characterizing novel aniline derivatives.

G start Synthesize Library of 3-(OCF2H)-4-Me-Aniline Derivatives kinase_assay Primary Screen: In Vitro Kinase Inhibition Assay (e.g., EGFR, VEGFR-2) start->kinase_assay Test full library determine_ic50 Determine IC50 Values for Active Compounds kinase_assay->determine_ic50 cell_assay Secondary Screen: Cell-Based Proliferation Assay (e.g., MTT on A549, H446 cells) determine_ic50->cell_assay Advance hits (IC50 < 1µM) determine_gi50 Determine GI50 Values for Cytotoxic Compounds cell_assay->determine_gi50 stability_assay Tertiary Screen: Liver Microsomal Stability Assay determine_gi50->stability_assay Profile potent compounds determine_thalf Calculate Half-Life (t½) and Intrinsic Clearance stability_assay->determine_thalf lead_candidate Lead Candidate for Further Optimization determine_thalf->lead_candidate Select compounds with high potency & stability

Caption: A tiered workflow for evaluating novel kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (General)

This protocol describes a common method to determine the IC₅₀ of a test compound against a specific protein kinase.

Causality: The principle is to measure the enzyme's ability to phosphorylate a substrate in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is typically quantified via ATP depletion, measured using a luminescent readout.

Materials:

  • Kinase of interest (e.g., recombinant human EGFR)

  • Kinase substrate (e.g., a poly-Glu-Tyr peptide)

  • ATP (Adenosine triphosphate)

  • Test compounds (solubilized in DMSO)

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Multichannel pipette and plate reader with luminescence detection

Procedure:

  • Compound Preparation: Perform a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted down to the nM range.

  • Assay Plate Setup: Add a small volume (e.g., 50 nL) of the diluted compound solutions to the wells of a 384-well plate. Include "no inhibitor" (DMSO only) wells for a 0% inhibition control and "no enzyme" wells for a 100% inhibition control.

  • Enzyme Addition: Add the kinase enzyme, diluted in kinase buffer, to each well (except the "no enzyme" control). Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP. The final ATP concentration should be close to its Km value for the specific enzyme to ensure competitive binding results.

  • Incubation: Incubate the plate at 30°C for 1 hour. The exact time may need optimization based on enzyme activity.

  • Detection: Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent lyses the cells and provides the luciferase and luciferin needed to produce light from the remaining ATP.

  • Data Acquisition: After a 10-minute incubation, measure the luminescence signal using a plate reader.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to the controls. Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell-Based Proliferation (MTT) Assay

Causality: This assay measures the cytotoxic or anti-proliferative effect of a compound on living cells. Viable cells with active metabolism convert the MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically. A reduction in the purple color indicates cell death or inhibition of proliferation.[12]

Materials:

  • Cancer cell line (e.g., A549 non-small cell lung cancer, which often has EGFR mutations)

  • Cell culture medium (e.g., DMEM) with Fetal Bovine Serum (FBS) and antibiotics

  • Test compounds (solubilized in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidified isopropanol)

  • Clear, flat-bottomed 96-well plates

  • Multichannel pipette and microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO only).

  • Incubation: Incubate the cells for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. During this time, mitochondrial reductases in viable cells will convert the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization buffer to dissolve the formazan crystals, producing a purple solution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition compared to the vehicle control. Plot the results and determine the GI₅₀ (concentration for 50% growth inhibition).

Protocol 3: Liver Microsomal Stability Assay

Causality: This assay assesses the metabolic stability of a compound by incubating it with liver microsomes, which contain key drug-metabolizing enzymes like Cytochrome P450s (CYPs).[6] The rate of disappearance of the parent compound over time is measured to predict its metabolic clearance. The difluoromethoxy group is expected to increase stability.[1][6]

Materials:

  • Pooled liver microsomes (human, rat, or mouse)

  • NADPH (β-Nicotinamide adenine dinucleotide 2'-phosphate reduced tetrasodium salt) solution (cofactor for CYP enzymes)

  • Phosphate buffer (pH 7.4)

  • Test compound and a control compound with known stability (e.g., Verapamil - low stability)

  • Acetonitrile with an internal standard (for protein precipitation and LC-MS/MS analysis)

  • LC-MS/MS system

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer, liver microsomes, and the test compound (at a final concentration of ~1 µM).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH solution.

  • Time-Point Sampling: Take aliquots of the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Immediately quench the reaction for each aliquot by adding it to a tube containing cold acetonitrile with an internal standard. This stops the enzymatic reaction and precipitates the microsomal proteins.

  • Sample Processing: Centrifuge the quenched samples to pellet the proteins. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the half-life (t½) using the formula: t½ = 0.693 / k.[6]

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in the realm of kinase inhibitors. The unique properties of the difluoromethoxy group—its ability to enhance metabolic stability while acting as a hydrogen bond donor—provide a powerful tool for medicinal chemists to overcome common drug development challenges.[6][13] While direct biological data on its derivatives is emerging, a rational drug design approach based on well-understood aniline-based inhibitors provides a clear path forward.

Future research should focus on synthesizing a diverse library of these derivatives and evaluating them through the systematic workflow described. By comparing their performance against established benchmarks and leveraging the unique physicochemical advantages of the -OCF₂H group, it is possible to develop next-generation candidates with improved efficacy, selectivity, and pharmacokinetic profiles.

References

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 3-(Difluoromethoxy)-4-methylaniline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Specificity in Small Molecule Development

In the landscape of modern drug discovery and development, the specificity of a chemical entity is paramount. The compound 3-(Difluoromethoxy)-4-methylaniline stands as a significant building block, particularly in the synthesis of kinase inhibitors and other targeted therapeutics. The incorporation of the difluoromethoxy group is a strategic choice to enhance metabolic stability and improve lipophilicity, thereby optimizing the pharmacokinetic profile of a drug candidate. However, these very modifications necessitate a rigorous evaluation of specificity. Cross-reactivity, the unintended binding of an antibody or a drug molecule to structurally similar but distinct molecules, can lead to off-target effects, inaccurate bioanalytical data, and potential safety concerns.

The Target Molecule and Rationale for Analog Selection

The core structure of interest is this compound. Its utility as a synthetic intermediate in pharmaceutical chemistry, particularly for neurologically active compounds, underscores the need to develop highly specific analytical reagents, such as antibodies, for pharmacokinetic (PK) and pharmacodynamic (PD) studies.

The selection of analogs for a cross-reactivity panel is a critical step. The goal is to challenge the specificity of an assay with molecules that are structurally similar to the target analyte. This allows for a thorough assessment of the assay's ability to distinguish between the intended target and closely related compounds that may be present as metabolites, synthetic precursors, or co-administered drugs.

For our proposed study, we will consider the following analogs, chosen to probe the key structural features of the parent molecule:

  • Analog 1: 4-(Difluoromethoxy)-3-methylaniline: A positional isomer to assess the impact of the substitution pattern on the aromatic ring.

  • Analog 2: 3-Fluoro-4-methylaniline: To evaluate the contribution of the difluoromethoxy group versus a single fluorine atom.

  • Analog 3: 3-Methoxy-4-methylaniline: To compare the electronic and steric effects of a methoxy group with the difluoromethoxy group.

  • Analog 4: 3-(Difluoromethoxy)aniline: To understand the influence of the methyl group on the aniline ring.

  • Analog 5: 4-Methylaniline (p-Toluidine): A basic scaffold to determine the contribution of the core aniline structure.

These analogs represent a logical progression of structural modifications that will systematically probe the binding determinants of antibodies raised against this compound.

Experimental Framework: A Multi-pronged Approach to Cross-Reactivity Assessment

A robust cross-reactivity study relies on well-validated immunoassays. The following sections outline the key experimental workflows, from immunogen preparation to the final data analysis.

Hapten-Carrier Conjugation and Immunogen Preparation

Since small molecules like this compound are not immunogenic on their own, they must be conjugated to a larger carrier protein to elicit an immune response. This process, known as haptenization, is a critical first step.

Causality in Experimental Choices: The choice of carrier protein and conjugation chemistry is crucial. Keyhole Limpet Hemocyanin (KLH) is often chosen for immunization due to its large size and high immunogenicity, while Bovine Serum Albumin (BSA) is typically used for coating plates in immunoassays to avoid cross-reactivity with the carrier protein itself. The conjugation method should target a functional group on the hapten that is distal to the key epitopes to ensure they are accessible for antibody recognition. For anilines, the amino group is a common site for conjugation.

Caption: Workflow for immunogen preparation and antibody production.

Competitive ELISA for Cross-Reactivity Assessment

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the workhorse for determining the cross-reactivity of small molecule analogs. In this format, the analog's ability to compete with a labeled form of the target molecule for binding to a limited number of antibody sites is measured.

Protocol for Competitive ELISA:

  • Coating: Coat a 96-well microtiter plate with a hapten-protein conjugate (e.g., this compound-BSA) in a suitable coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound conjugate.

  • Blocking: Block the remaining protein-binding sites on the plate by adding a blocking buffer (e.g., 1% BSA in PBS). Incubate for 1-2 hours at room temperature.

  • Competition: Prepare serial dilutions of the target molecule (for the standard curve) and each of the analog compounds. In separate tubes, pre-incubate these solutions with a fixed, limited concentration of the primary antibody raised against this compound.

  • Incubation: Add the pre-incubated antibody-analyte mixtures to the coated and blocked plate. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate thoroughly to remove unbound antibodies.

  • Detection: Add a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that recognizes the primary antibody. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate to remove the unbound secondary antibody.

  • Substrate Addition: Add a chromogenic substrate for the enzyme (e.g., TMB). The enzyme will catalyze a color change.

  • Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid).

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

Caption: Workflow for the competitive ELISA protocol.

Data Analysis and Interpretation

The data from the competitive ELISA is used to generate dose-response curves for the target molecule and each analog. The concentration that causes 50% inhibition of the maximum signal (IC50) is determined for each compound.

Calculation of Percent Cross-Reactivity:

The percent cross-reactivity (%CR) is calculated using the following formula:

%CR = (IC50 of Target Molecule / IC50 of Analog) x 100

A higher %CR indicates a greater degree of cross-reactivity.

Data Presentation:

The results should be summarized in a clear and concise table for easy comparison.

CompoundIC50 (nM)% Cross-Reactivity
This compound (Target) e.g., 10100%
Analog 1: 4-(Difluoromethoxy)-3-methylanilinee.g., 5020%
Analog 2: 3-Fluoro-4-methylanilinee.g., 2005%
Analog 3: 3-Methoxy-4-methylanilinee.g., 5002%
Analog 4: 3-(Difluoromethoxy)anilinee.g., 10010%
Analog 5: 4-Methylaniline (p-Toluidine)e.g., >1000<1%

(Note: The IC50 and % Cross-Reactivity values in this table are hypothetical and for illustrative purposes only.)

Advanced and Orthogonal Techniques for Deeper Insights

While competitive ELISA is a robust method, employing orthogonal techniques can provide a more comprehensive understanding of cross-reactivity and binding kinetics.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures binding events in real-time, providing valuable kinetic data (association and dissociation rates).[1][2]

Experimental Workflow for SPR-based Cross-Reactivity:

  • Immobilization: Covalently immobilize the purified antibody on a sensor chip.

  • Binding Analysis: Flow solutions of the target molecule and each analog at various concentrations over the sensor surface.

  • Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of the analyte binding to the immobilized antibody.

  • Kinetic Analysis: Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

A lower KD value indicates a higher binding affinity. By comparing the KD values of the analogs to that of the target molecule, a quantitative measure of cross-reactivity can be obtained.

Caption: Workflow for SPR-based binding analysis.

Conclusion: Ensuring Assay Integrity through Rigorous Cross-Reactivity Profiling

The development of specific analytical methods is a cornerstone of successful drug development. For a key building block like this compound, a thorough understanding of the potential for cross-reactivity of its analogs is not merely an academic exercise but a critical step in ensuring the validity of bioanalytical data and the safety of potential drug candidates.

The experimental framework outlined in this guide, combining the robustness of competitive ELISA with the detailed kinetic insights from SPR, provides a comprehensive strategy for assessing the specificity of antibodies and other binding reagents. By systematically challenging the assay with a well-chosen panel of structurally related analogs, researchers can gain a high degree of confidence in the selectivity of their methods. This commitment to scientific integrity and rigorous validation is essential for advancing our understanding of novel therapeutics and ultimately, for ensuring patient safety.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Difluoromethoxy)-4-methylaniline
Reactant of Route 2
Reactant of Route 2
3-(Difluoromethoxy)-4-methylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.